Fmoc-D-Allylglycine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBLQCANYSFEBN-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427396 | |
| Record name | Fmoc-D-Allylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170642-28-1 | |
| Record name | Fmoc-D-Allylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Allylglycine: Properties, Structure, and Applications in Peptide Synthesis
Fmoc-D-Allylglycine is a synthetic amino acid derivative that has become an invaluable tool for researchers, scientists, and drug development professionals. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a reactive allyl side chain, offers significant advantages in the realm of peptide chemistry. This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS) and subsequent modifications.
Core Chemical Properties and Structure
This compound, systematically named (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, is a white to off-white crystalline solid. The Fmoc group provides a base-labile protecting group for the amine, which is a cornerstone of modern SPPS, while the allyl group on the side chain presents a versatile handle for a variety of post-synthetic modifications.
2D Chemical Structure
Caption: 2D structure of this compound.
Tabulated Chemical Data
| Property | Value | References |
| CAS Number | 170642-28-1 | [1][2][3] |
| Molecular Formula | C20H19NO4 | [1][2][3] |
| Molecular Weight | 337.37 g/mol | [1][2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 134 °C | [1][4] |
| Solubility | Soluble in DMSO and DMF; slightly soluble in chloroform and methanol. | [5] |
| Optical Rotation | [α]20/D = -9 ± 5° (c=1 in DMF) | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Storage | 0 - 8 °C | [3] |
Experimental Protocols
This compound is primarily utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocols detail the standard procedures for its incorporation into a peptide chain and subsequent modifications of its unique allyl side chain.
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of a peptide on a solid support follows a cyclical process of deprotection and coupling.
References
- 1. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Role of Fmoc-D-Allylglycine in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-allylglycine, a non-proteinogenic amino acid, has emerged as a critical building block in modern peptide chemistry and drug discovery. Its unique structural features, particularly the presence of a terminal allyl group, offer a versatile handle for a variety of chemical modifications, enabling the synthesis of peptides with enhanced therapeutic properties. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use in solid-phase peptide synthesis (SPPS), the generation of stapled peptides, and its role in the development of novel therapeutics targeting protein-protein interactions.
Core Applications in Peptide Synthesis
This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for its selective removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] This iterative process of deprotection and coupling of subsequent Fmoc-protected amino acids allows for the stepwise assembly of a desired peptide sequence on a solid support.[1][4][5]
The incorporation of this compound introduces an unnatural amino acid with a reactive allyl side chain. This side chain is orthogonal to the standard protecting groups used in Fmoc-SPPS, meaning it remains intact throughout the synthesis and can be selectively modified in a post-synthetic step.[6] This feature is pivotal for a range of applications, including peptide macrocyclization and bioconjugation.[1][6]
Stapled Peptides: Enhancing Stability and Cell Permeability
A significant application of this compound is in the synthesis of "stapled peptides."[7][8] These are peptides in which a covalent linkage, or "staple," is introduced between two amino acid side chains, constraining the peptide into a specific conformation, often an α-helix.[7] This conformational rigidity can lead to several advantageous properties, including:
-
Increased Proteolytic Resistance: The constrained structure can mask cleavage sites for proteases, enhancing the peptide's stability in biological systems.[7]
-
Enhanced Target Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to its target is reduced, often leading to higher affinity.
-
Improved Cell Permeability: The hydrocarbon staple can increase the peptide's hydrophobicity, facilitating its passage across cell membranes.[7]
The synthesis of stapled peptides containing allylglycine typically involves the incorporation of two this compound residues at appropriate positions within the peptide sequence (e.g., at i and i+4 or i and i+7 for α-helical stabilization).[8] Following the complete assembly of the linear peptide on the solid support, an intramolecular ring-closing metathesis (RCM) reaction is performed to form the hydrocarbon staple.[7][9] This reaction is catalyzed by a ruthenium-based catalyst, such as Grubbs' catalyst.[10][11]
Quantitative Data on Stapled Peptides
The following tables summarize key quantitative data for representative stapled peptides synthesized using unnatural amino acids like allylglycine, highlighting their improved biophysical and biological properties.
| Peptide ID | Sequence | Stapling Position | % Helicity | Target(s) | Binding Affinity (Kd or Ki) | Reference |
| ATSP-7041 | Ac-LTFE(S5)YWAQ(R8)LKKAR-NH2 | i, i+7 | 70% | MDM2/MDMX | MDM2: 18 nM, MDMX: 33 nM | [12][13] |
| B1-L-1 | VKR(S5)KKF(R8)RKLKKSV-NH2 | i, i+4 | 47.2% | - | - | [14][15] |
| B1-L-3 | VKRFK(S5)FF(R8)KLKKSV-NH2 | i, i+4 | 37.0% | - | - | [14][15] |
| B1-L-6 | VKRFKKF(R8)RKL(S5)KSV-NH2 | i, i+7 | 39.8% | - | - | [14][15] |
| Linear pDI | LTFEHYWAQLTS | - | 11% | MDM2/MDMX | MDM2: 1.2 µM, MDMX: 1.5 µM | [12] |
| Linear B1-Leu | VKRFKKFFRKLKKSV-NH2 | - | 23.5% | - | - | [14][15] |
Note: (S5) and (R8) in the sequences of ATSP-7041 and the B1-Leu derivatives represent the positions of the unnatural amino acids used for stapling.
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[1][2]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[5]
-
Agitate for 5-10 minutes and drain.
-
Repeat the piperidine treatment for another 15-20 minutes.[5]
-
Wash the resin thoroughly with DMF (5-7 times).[2]
3. Amino Acid Coupling (including this compound):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), a coupling reagent such as HCTU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF.[2][15]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2] For sterically hindered or unnatural amino acids like this compound, extended coupling times or double coupling may be necessary.[16]
-
Monitor the coupling reaction completion using a colorimetric test such as the Kaiser test.
-
Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
5. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and then dry it thoroughly.
-
Add a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water in a 95:2.5:2.5 ratio) to the resin.[5]
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Protocol for On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the formation of a hydrocarbon staple between two allylglycine residues in a peptide synthesized on a solid support.
1. Peptide Synthesis:
-
Synthesize the linear peptide containing two this compound residues at the desired positions using the SPPS protocol described above.
2. Resin Preparation for RCM:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM.
3. Ring-Closing Metathesis Reaction:
-
Dissolve a first-generation Grubbs' catalyst (e.g., 0.17 equivalents based on resin loading) in an anhydrous, degassed solvent such as 1,2-dichloroethane or dichloromethane to make a ~10 mM solution.[11]
-
Add the catalyst solution to the peptide-resin.
-
Shake the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).[11][15]
-
Filter off the catalyst solution.
-
Repeat the catalyst addition and reaction steps once more to ensure complete cyclization.[11]
-
Wash the resin thoroughly with the reaction solvent and then with DCM.
4. Cleavage, Deprotection, and Purification:
-
Proceed with the cleavage, deprotection, and purification steps as described in the SPPS protocol. The stapled peptide will typically elute earlier than its linear counterpart during RP-HPLC.[11]
Application in Drug Discovery: Targeting the MDM2-p53 Pathway
A prominent example of the application of this compound in drug discovery is the development of stapled peptide inhibitors of the MDM2-p53 protein-protein interaction.[12] The p53 tumor suppressor protein plays a crucial role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress.[4][17] MDM2 is a key negative regulator of p53, binding to it and promoting its degradation.[17][18] In many cancers with wild-type p53, MDM2 and its homolog MDMX are overexpressed, leading to the inactivation of p53's tumor-suppressive functions.[12][13]
Restoring p53 function by inhibiting the MDM2/MDMX-p53 interaction is a promising therapeutic strategy.[17] Stapled peptides, such as ATSP-7041, have been designed to mimic the α-helical domain of p53 that binds to MDM2 and MDMX.[12] The hydrocarbon staple, formed using unnatural amino acids derived from precursors like this compound, stabilizes this helical conformation, leading to a potent dual inhibitor of both MDM2 and MDMX.[12][13]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MDM2-p53 signaling pathway and a general experimental workflow for the development of stapled peptide inhibitors.
Figure 1: The MDM2-p53 signaling pathway and the mechanism of action of a stapled peptide inhibitor.
Figure 2: General experimental workflow for the development of stapled peptides.
Conclusion
This compound is a powerful tool for researchers in peptide chemistry and drug development. Its utility in the synthesis of stapled peptides has enabled the creation of a new class of therapeutics with improved stability, cell permeability, and target affinity. The ability to rationally design and synthesize these constrained peptides opens up new avenues for targeting challenging intracellular protein-protein interactions, as exemplified by the development of potent inhibitors of the MDM2-p53 pathway for cancer therapy. As our understanding of the chemical biology of peptides continues to grow, the applications of this compound and other unnatural amino acids are poised to expand, driving the development of the next generation of peptide-based drugs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Data: ATSP-7041 as first-in-class p53 pathway re-activator for solid/ hematologic cancers | EurekAlert! [eurekalert.org]
- 7. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. explorationpub.com [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 15. Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
A Technical Guide to Fmoc-D-Allylglycine: A Versatile Building Block for Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-D-Allylglycine, a key building block in modern peptide chemistry. This document outlines its chemical properties, applications in solid-phase peptide synthesis (SPPS), and its role in the development of novel therapeutics. Detailed experimental protocols and workflow visualizations are provided to assist researchers in effectively utilizing this versatile amino acid derivative.
Core Properties of this compound
This compound is a derivative of the non-proteinogenic amino acid D-allylglycine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This protecting group is crucial for its application in Fmoc-based solid-phase peptide synthesis, a widely used method for the stepwise construction of peptides.
| Property | Value | References |
| CAS Number | 170642-28-1 | [1][2][3] |
| Molecular Formula | C₂₀H₁₉NO₄ | [1][2] |
| Molecular Weight | 337.37 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [a]20D = -9 ± 5 ° (C=1 in DMF) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Applications in Peptide Synthesis and Drug Development
This compound serves as a valuable building block in the synthesis of peptides for various research and therapeutic applications.[1][4] Its unique allyl side chain offers opportunities for post-synthetic modifications, enhancing its utility in creating complex and functionalized peptides.[1]
Key applications include:
-
Peptide Synthesis: It is a fundamental component in solid-phase peptide synthesis (SPPS), allowing for the controlled incorporation of a D-amino acid with a reactive handle.[1][4] The D-configuration can enhance the proteolytic stability of the resulting peptide.[5]
-
Drug Development: this compound plays a significant role in the design of peptide-based drugs.[1][4] The incorporation of this non-canonical amino acid can improve the stability and bioavailability of therapeutic peptides.[1] It is also utilized in drug screening and the development of inhibitors and modulators for specific biological pathways.[2][4]
-
Bioconjugation: The allyl group on the side chain provides a site for selective chemical modifications, facilitating the attachment of peptides to other molecules such as fluorescent probes, cytotoxic drugs, or imaging agents.[1][4]
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. The specific resin and coupling reagents may be varied based on the desired C-terminus and the specific peptide sequence.
Materials and Reagents:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids)[6]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: The resin is swelled in DMF for at least 30 minutes in a reaction vessel.[6]
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating with 20% piperidine in DMF. This is typically done in two steps of 5-10 minutes each.[6] The resin is then thoroughly washed with DMF.
-
This compound Coupling:
-
Activation: In a separate vial, this compound (typically 3 equivalents relative to the resin loading), a coupling reagent like HBTU (2.9 equivalents), and DIPEA (6 equivalents) are dissolved in DMF.[6]
-
Coupling Reaction: The activated amino acid solution is added to the deprotected resin. The reaction mixture is agitated for 1-2 hours at room temperature to ensure complete coupling.[6]
-
-
Washing: After the coupling reaction, the resin is drained and washed thoroughly with DMF to remove any unreacted reagents and byproducts.[6]
-
Cycle Repetition: The steps of Fmoc deprotection and coupling are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture containing TFA). The cleavage is typically carried out for 2-4 hours at room temperature.[6]
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage solution by adding it to cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried.[6] The final product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Visualizations
The following diagrams illustrate the key processes involved in the use of this compound in peptide synthesis.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Post-synthetic modification pathways of the allyl side chain.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-allylglycine is a non-canonical amino acid derivative crucial for peptide synthesis and drug development.[1][2] The presence of the allyl group provides a site for post-synthesis modifications, such as peptide macrocyclization and the introduction of various functional moieties through olefin metathesis or thiol-ene chemistry.[3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for its application in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise peptide elongation.[2][4][5] This guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, data summaries, and process visualizations.
Physicochemical Properties and Specifications
This compound, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, is a white to off-white solid.[2][5][6] Key quantitative data and specifications for this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₉NO₄ | [7] |
| Molecular Weight | 337.37 g/mol | [7][8] |
| Appearance | White to off-white powder/solid | [2][5] |
| Purity (HPLC) | ≥97% to ≥98% | [2][6] |
| Purity (Chiral HPLC) | ≥99.5% | [1] |
| Optical Rotation [a]²⁰D | -9 ± 5 ° (c=1 in DMF) | [2] |
| Storage Conditions | 0 - 8 °C | [1][2] |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is primarily achieved through the N-terminal protection of D-allylglycine with an Fmoc-reagent. The most common method involves the reaction of D-allylglycine with an activated Fmoc derivative, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions.[5][9]
The overall synthesis reaction is as follows:
D-allylglycine + Fmoc-OSu → this compound
Detailed Experimental Protocol: Fmoc Protection
This protocol is adapted from a reported synthesis of the L-enantiomer, which achieved a 96% yield, and is applicable to the D-enantiomer.[10]
Materials:
-
D-allylglycine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Deionized Water
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve D-allylglycine (1.0 equivalent) and sodium bicarbonate (5.0 equivalents) in a 1:1 mixture of acetone and water under stirring conditions.
-
Reagent Addition: To this solution, add Fmoc-OSu (1.0 equivalent) portion-wise.
-
Reaction: Stir the resulting white suspension at room temperature for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[10]
-
Acidification & Extraction:
-
Washing and Drying:
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.[10]
Purification and Characterization
Purification of the crude product is essential to remove unreacted starting materials and by-products. The primary methods for purifying Fmoc-amino acids are recrystallization and High-Performance Liquid Chromatography (HPLC).[4]
Purification Protocol: Recrystallization
Recrystallization is a cost-effective method for obtaining high-purity crystalline solids.[4] The choice of solvent is critical; a suitable solvent should dissolve the compound when hot but not when cold. Toluene is often effective for similar Fmoc-dipeptides.[4]
Procedure:
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable solvent (e.g., toluene, ethyl acetate/hexanes). Heat the mixture gently to dissolve the solid completely.[4]
-
Cooling: Allow the solution to cool slowly to room temperature. Cloudiness should appear as the product begins to crystallize. Further cool the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Method Comparison
The selection of synthesis and purification methods depends on the desired scale, purity requirements, and available resources.
| Method Type | Technique | Advantages | Disadvantages |
| Synthesis | Solution-Phase | Scalable, straightforward for single amino acid derivatives.[4] | Can be time-consuming, workup can be intensive. |
| Purification | Recrystallization | Cost-effective, can yield very high purity for crystalline solids.[4] | Solvent selection can be challenging, potential for product loss. |
| Purification | HPLC | High resolution, provides excellent purity, applicable to many compounds.[4] | Expensive, requires specialized equipment, limited by scale. |
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt these protocols based on laboratory conditions and specific purity requirements, with analytical validation (e.g., HPLC, NMR, Mass Spectrometry) at each critical step to ensure the final product meets the necessary specifications for its intended application in peptide synthesis and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc-D-Allyglycine - Creative Peptides [creative-peptides.com]
- 8. Fmoc-L-Allylglycine | C20H19NO4 | CID 2734457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. total-synthesis.com [total-synthesis.com]
- 10. (S)-N-Fmoc-Allylglycine synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Solubility and Handling of Fmoc-D-Allylglycine in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-Allylglycine in organic solvents commonly utilized in peptide synthesis and related applications. It offers detailed experimental protocols for dissolution and a logical workflow for its application in solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for this compound is not widely available in public literature, this guide extrapolates from the general behavior of Fmoc-protected amino acids to provide practical handling instructions.
Introduction to this compound
This compound is a non-canonical amino acid derivative widely used in peptide synthesis and drug development.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for the selective protection of the amino group during peptide synthesis.[2] The allyl side chain introduces a versatile functional handle for post-synthetic modifications, such as macrocyclization or the introduction of probes, through reactions like olefin metathesis or thiol-ene chemistry.[3] Understanding its solubility is critical for efficient and successful synthesis protocols.[4]
Solubility of this compound
The solubility of Fmoc-amino acids is a crucial factor for achieving efficient coupling reactions in solid-phase peptide synthesis (SPPS).[4] Poor solubility can lead to incomplete reactions and the formation of deletion sequences.[4] While most Fmoc-amino acids are readily soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), some can exhibit limited solubility.[4]
This compound is generally described as a white crystalline solid with good solubility in many organic solvents used in peptide synthesis.[1][5]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | General Solubility | Key Considerations |
| N,N-Dimethylformamide (DMF) | Good to Excellent | A polar aprotic solvent that effectively solvates most Fmoc-amino acids.[4] The quality of DMF is crucial, as degradation to dimethylamine can cause premature Fmoc deprotection.[6][7] |
| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | Often has a higher solvating power than DMF, especially for hydrophobic sequences.[4][6][8] However, some Fmoc-amino acids may show greater decomposition in NMP over extended periods.[4][7] |
| Dimethyl Sulfoxide (DMSO) | Good to Excellent | A strong solvent that can enhance the solubility of Fmoc-amino acids, often used as a co-solvent with DMF.[6][9] It is important to use hygroscopic DMSO as it can significantly impact solubility.[9] |
| Dichloromethane (DCM) | Limited | Less polar and generally not a good solvent for dissolving Fmoc-amino acids for coupling reactions.[4][7] It is more commonly used for washing steps in peptide synthesis.[4] |
| Acetonitrile (ACN) | Limited | Often used in the mobile phase for HPLC purification of peptides rather than as a primary solvent for coupling reactions. |
| Tetrahydrofuran (THF) | Limited | Has been reported as a good solvent when used with PEG-based resins.[7] |
Experimental Protocols for Dissolution
For successful incorporation into a peptide sequence, complete dissolution of this compound is essential. The following protocols provide methods for dissolving Fmoc-amino acids, which can be applied to this compound.
Protocol 1: Standard Dissolution
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF or NMP to achieve the desired concentration.
-
Vortex the vial for 1-2 minutes to suspend the solid.[6]
-
Visually inspect the solution for any undissolved particles. If the solid does not fully dissolve, proceed to Protocol 2 or 3.
Protocol 2: Dissolution with Sonication
-
Follow steps 1 and 2 of Protocol 1.
-
Place the vial in a sonicator bath at room temperature.[6][10]
-
Sonicate in short bursts (e.g., 5-10 minutes), followed by visual inspection.[6]
-
If necessary, continue sonication until the compound is fully dissolved.[10]
Protocol 3: Dissolution with Gentle Heating
-
Follow steps 1 and 2 of Protocol 1.
-
Gently warm the solution to approximately 37-40°C with intermittent vortexing or stirring.[6][10]
-
Maintain this temperature until the solid is completely dissolved.
-
Allow the solution to cool to room temperature before use in the coupling reaction.
Protocol 4: Using a Co-Solvent
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).[6][9]
-
In a separate vial, add the required volume of DMF for the coupling reaction.
-
Add a small volume of the concentrated DMSO stock solution to the DMF.
-
Vortex the mixture thoroughly to ensure homogeneity before proceeding with the activation and coupling steps.[6]
Workflow for Application in Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical workflow for the dissolution and subsequent coupling of this compound in an automated or manual SPPS cycle.
Caption: Workflow for preparing and using this compound in SPPS.
Conclusion
This compound is a valuable building block in peptide chemistry. While detailed quantitative solubility data is sparse, its qualitative solubility in common polar aprotic solvents like DMF, NMP, and DMSO is generally good. By employing standard dissolution techniques such as vortexing, sonication, or gentle heating, researchers can effectively prepare solutions for use in solid-phase peptide synthesis. Careful attention to solvent quality and dissolution verification is paramount to ensure successful and efficient peptide synthesis outcomes.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Fmoc-D-Allylglycine for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Allylglycine is a versatile building block in solid-phase peptide synthesis (SPPS), offering unique opportunities for post-synthetic modifications and the creation of peptides with enhanced properties. This guide provides a comprehensive overview of its core characteristics, detailed experimental protocols for its incorporation into peptides, and methods for subsequent chemical transformations of its allyl side chain.
Core Characteristics of this compound
This compound, chemically known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, is a non-canonical amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino group, making it fully compatible with standard Fmoc-based SPPS protocols. The key feature of this amino acid is its allyl side chain, which is chemically orthogonal to the common protecting groups used in peptide synthesis. This allows for selective chemical manipulation of the allyl group while the peptide remains attached to the solid support.
Physicochemical Properties:
| Property | Value |
| CAS Number | 170642-28-1 |
| Molecular Formula | C₂₀H₁₉NO₄ |
| Molecular Weight | 337.37 g/mol [1] |
| Appearance | White to off-white powder |
| Melting Point | Approximately 134 °C |
Experimental Protocols
Incorporation of this compound into Peptides via SPPS
The incorporation of this compound into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS. This involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the incoming this compound.
Materials and Reagents:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Protocol for Coupling this compound:
This protocol outlines a single coupling cycle for incorporating this compound onto a deprotected peptide-resin.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-7 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU or HATU (2.9-4.9 equivalents), and a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a qualitative method like the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Quantitative Data on Coupling Reagents:
While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table provides typical performance characteristics for common coupling reagents with non-sterically hindered amino acids, which can serve as a general guideline.
| Coupling Reagent | Additive | Typical Coupling Time (SPPS) | Relative Efficiency | Notes |
| HBTU | HOBt (optional) | 30 - 60 minutes | Very Good | A widely used and reliable coupling reagent. |
| HATU | - | 5 - 15 minutes | Excellent | Often the reagent of choice for difficult couplings due to high speed and low racemization.[2] |
| HCTU | - | 5 - 20 minutes | Excellent | A cost-effective and highly efficient alternative to HATU.[2] |
Post-Synthetic Modification of the Allyl Side Chain
The allyl group of D-allylglycine serves as a versatile handle for a variety of post-synthetic modifications, enabling the synthesis of peptides with novel structures and functions, such as cyclic peptides.[3]
This protocol describes the on-resin reaction between the allyl group of a D-allylglycine residue and a thiol, typically from a cysteine residue, to form a thioether linkage, often used for peptide cyclization.[4][5]
Materials and Reagents:
-
Peptide-resin containing D-allylglycine and a deprotected cysteine residue
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent: DMF or a mixture of DMF/DCM
-
UV light source (365 nm)
Protocol:
-
Swell the peptide-resin in the chosen solvent within a quartz reaction vessel.
-
Add the photoinitiator (e.g., 10-20 mg per 0.1 mmol of resin).
-
Irradiate the mixture with UV light (365 nm) for 20-60 minutes with gentle agitation.
-
Wash the resin thoroughly with DMF and DCM to remove the photoinitiator and any byproducts.
Olefin metathesis can be used to form a carbon-carbon double bond, for instance, to create "stapled" peptides with enhanced helical structures or for macrocyclization.[6][7][8]
Materials and Reagents:
-
Peptide-resin containing at least two allyl-containing residues (e.g., two D-allylglycines)
-
Grubbs' catalyst (e.g., 1st or 2nd generation)
-
Solvent: Anhydrous and degassed 1,2-dichloroethane (DCE) or DCM
Protocol:
-
Swell the peptide-resin in the chosen solvent.
-
In a separate flask, dissolve the Grubbs' catalyst (typically 5-15 mol% relative to the peptide) in the solvent.
-
Add the catalyst solution to the resin.
-
Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature or with gentle heating.
-
Wash the resin extensively with the solvent to remove the catalyst.
Cleavage from Resin and Purification
Cleavage Cocktail:
A standard cleavage cocktail for peptides without sensitive residues is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.
Protocol:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Purification:
The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 30 minutes) is commonly used to elute the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.
Visualizations of Workflows
General Workflow for Fmoc-SPPS of a Peptide Containing D-Allylglycine
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Logical Relationship for Post-Synthetic Modification of the Allyl Group
Caption: Options for post-synthetic modification of the allyl side chain on a resin-bound peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. protocols.io [protocols.io]
Storing and Handling Fmoc-D-Allylglycine Powder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-D-Allylglycine powder, a critical reagent in modern peptide synthesis and drug development. Adherence to these guidelines is essential to ensure the integrity, purity, and reactivity of the compound, leading to reproducible and successful experimental outcomes.
Physicochemical Properties of this compound
This compound, with the CAS number 170642-28-1, is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The N-terminal α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the allyl side chain provides a versatile functional handle for post-synthetic modifications.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₀H₁₉NO₄ |
| Molecular Weight | 337.37 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 134 °C |
| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). |
| Purity (Typical) | ≥98% (HPLC) |
Storage and Stability
Proper storage of this compound powder is crucial to prevent degradation and maintain its chemical integrity. The primary factors that can compromise its stability are temperature, moisture, and light.
Recommended Storage Conditions
For optimal long-term stability, this compound powder should be stored in a tightly sealed container at -20°C . For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. The container should be stored in a desiccator to minimize exposure to moisture.
Stability Profile
While specific long-term quantitative stability data for this compound is not extensively published, the stability of Fmoc-protected amino acids as a class is well-understood. The primary degradation pathways include:
-
Fmoc Group Instability: The Fmoc group is sensitive to basic conditions. Exposure to amines or other bases can lead to premature deprotection.
-
Hydrolysis: The presence of moisture can lead to the slow hydrolysis of the Fmoc group or the carboxylic acid moiety.
-
Oxidation: While the allyl group is relatively stable, prolonged exposure to oxidizing conditions should be avoided.
The following table summarizes the expected stability and key considerations for maintaining the quality of this compound powder.
| Parameter | Recommended Condition | Rationale | Potential Degradation Products |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Minimizes the rate of all potential degradation reactions. | Dibenzofulvene (from Fmoc cleavage), D-Allylglycine |
| Humidity | Store in a desiccator with a desiccant. | Prevents hydrolysis of the Fmoc group and the carboxylic acid. | D-Allylglycine, Fmoc-OH |
| Light | Store in an opaque or amber container. | The fluorenyl moiety of the Fmoc group can be light-sensitive. | Photodegradation products |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and hydrolysis. | Oxidized side-chain derivatives |
Handling Procedures and Safety Precautions
Due to its fine powder form and chemical nature, appropriate handling procedures and personal protective equipment (PPE) are necessary to ensure laboratory safety and prevent contamination of the reagent.
Personal Protective Equipment (PPE)
When handling this compound powder, the following PPE should be worn:
-
Safety glasses or goggles: To protect the eyes from dust particles.
-
Laboratory coat: To protect clothing and skin.
-
Gloves (e.g., nitrile): To prevent skin contact.
Handling in the Laboratory
-
Weighing: Weigh the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of the dust. Use a clean, dry spatula and weighing vessel.
-
Dispensing: Minimize the time the container is open to the atmosphere to reduce moisture absorption.
-
Dissolution: Dissolve the powder in a suitable solvent such as high-purity, amine-free DMF immediately before use. Sonication may be required to aid dissolution.
Safety and Hazard Information
This compound may cause skin, eye, and respiratory tract irritation. In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Always consult the Safety Data Sheet (SDS) for complete and detailed safety information.
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the incorporation of this compound into a peptide sequence on a solid support.
General Workflow for Fmoc-SPPS
The incorporation of an amino acid in Fmoc-based SPPS follows a cyclical process of deprotection, activation, and coupling.
Caption: General workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Protocol for Incorporation of this compound
This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound powder
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (e.g., Dichloromethane (DCM), DMF)
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin is swollen in DMF in a suitable reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the carboxylic acid.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.
-
-
Washing:
-
Once the coupling reaction is complete (indicated by a negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid in the sequence.
-
Logical Relationships in Handling and Use
The proper storage and handling of this compound powder directly impacts its successful application in peptide synthesis. The following diagram illustrates the logical flow from storage to experimental outcome.
Caption: Logical flow from storage and handling to the outcome of peptide synthesis.
Fmoc-D-Allylglycine safety data sheet information
An In-Depth Technical Guide on the Safety of Fmoc-D-Allylglycine
This technical guide provides a comprehensive overview of the safety information for this compound (CAS No: 170642-28-1), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.
Chemical Identification
This compound is a protected amino acid derivative commonly used in peptide synthesis and other areas of chemical research.[1][2]
| Identifier | Data |
| Chemical Name | This compound |
| Synonyms | (R)-N-Fmoc-Allylglycine, Fmoc-D-Gly(allyl)-OH[2][3] |
| CAS Number | 170642-28-1[1][4] |
| Molecular Formula | C20H19NO4[1][4] |
| Molecular Weight | 337.37 g/mol [3][5] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] However, some suppliers note that the toxicological properties have not been thoroughly investigated.[6] It is crucial to handle this chemical with caution.[6]
GHS Classification [4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
GHS Label Elements
-
Pictograms :
-
-
Signal Word : Warning [4]
-
Precautionary Statements :
Safe Handling and Exposure Control
Proper handling and storage are critical to minimize risk. This involves using appropriate engineering controls and personal protective equipment (PPE).
Experimental Protocols: Handling and Storage
-
Precautions for Safe Handling : Avoid contact with skin, eyes, and clothing.[9] Avoid the formation of dust and aerosols.[4] Use only in a well-ventilated area, preferably in a chemical fume hood. Do not eat, drink, or smoke when using this product.[10]
-
Conditions for Safe Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][9] Storage temperature recommendations vary, including room temperature, 4°C, or 2-8°C.[4][5][6] Store away from strong oxidizing agents.[6]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
Recommended Personal Protective Equipment
| Protection Type | Specification |
| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is required where solids are handled as powders.[6] |
| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) approved under standards such as EN166 (EU) or NIOSH (US).[4] |
| Hand Protection | Handle with chemical-resistant gloves. Gloves must be inspected prior to use.[4] |
| Skin/Body Protection | Wear a lab coat, long-sleeved clothing, or a complete suit protecting against chemicals.[4][10] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[4] |
Emergency and First-Aid Procedures
Immediate and appropriate action is vital in case of accidental exposure.
-
Inhalation : If dust is inhaled, remove the person to fresh air.[6] If breathing is difficult, give oxygen; if not breathing, give artificial respiration.[3] Seek medical attention if discomfort persists.[6]
-
Skin Contact : Immediately wash the skin with soap and copious amounts of water.[6] Remove contaminated clothing. Seek medical attention if irritation occurs.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[4] Continue rinsing and consult a physician.[4]
-
Ingestion : If swallowed, wash out the mouth with water, provided the person is conscious.[6] Do NOT induce vomiting.[6] Call a physician immediately.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Specific Hazards : Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6][11]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][9]
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment as required.[10] Ensure adequate ventilation, and avoid breathing dust.[4] Evacuate personnel to safe areas.[4]
-
Environmental Precautions : Prevent the product from entering drains or water courses.[6]
-
Containment and Cleaning : Sweep up and shovel the material into a suitable, closed container for disposal.[4] Avoid creating dust.[4]
Physicochemical Data
| Property | Value |
| Appearance | White to off-white powder or crystals[5] |
| Melting Point | 134-140 °C[5] |
| Solubility | No quantitative data available; described as having good solubility[1] |
| Flash Point | Not applicable[12] |
Stability and Reactivity
| Parameter | Description |
| Reactivity | No data available |
| Chemical Stability | Stable under recommended storage conditions[9] |
| Conditions to Avoid | Incompatible products, dust formation[9] |
| Incompatible Materials | Strong oxidizing agents[9] |
| Hazardous Decomposition | Carbon oxides (COx), Nitrogen oxides (NOx) when burned[6] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6] The available data from GHS classifications indicate potential health effects.
| Effect | Finding |
| Acute Toxicity (Oral) | Harmful if swallowed[4] |
| Skin Corrosion/Irritation | Causes skin irritation[4] |
| Eye Damage/Irritation | Causes serious eye irritation[4] |
| STOT-Single Exposure | May cause respiratory irritation[4] |
| Chronic Exposure | No information available; prolonged exposure should be limited[6] |
Note : No quantitative toxicity data (e.g., LD50/LC50) or detailed experimental protocols for these findings are available in the reviewed safety data sheets.
Ecological and Disposal Considerations
-
Ecotoxicity : No data is available regarding the ecological effects of this substance. It should not be released into the environment.[10]
-
Disposal : Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
Transport Information
This compound is not regulated as a hazardous material for transportation under DOT (US), IATA, or IMDG regulations.[10]
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Fmoc-allyl-Gly-OH = 98.0 HPLC 146549-21-5 [sigmaaldrich.com]
- 6. anaspec.com [anaspec.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.be [fishersci.be]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Fmoc-N-(allyl)-glycine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
In-Depth Technical Guide to Fmoc-D-Allylglycine: Chirality, Specific Rotation, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties and applications of Fmoc-D-Allylglycine, a non-canonical amino acid crucial in modern peptide chemistry and drug discovery. This document details its chiral nature, specific optical rotation, and provides a detailed experimental protocol for its characterization. Furthermore, a workflow for its primary application in solid-phase peptide synthesis is outlined.
Core Physicochemical Properties and Chirality
This compound, systematically named (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]pent-4-enoic acid, is a derivative of the D-enantiomer of allylglycine. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a vital building block for Fmoc-based solid-phase peptide synthesis (SPPS).[1] The "D" designation signifies its stereochemical configuration at the alpha-carbon, making it a chiral molecule. Chiral molecules are optically active, meaning they rotate the plane of polarized light.[2] The direction and magnitude of this rotation are fundamental properties used for its identification and quality control.
The allyl side chain provides a unique functionality for post-synthetic modifications, such as peptide macrocyclization or the introduction of various functional groups through olefin metathesis, enhancing the structural and functional diversity of synthetic peptides.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Conditions |
| Specific Rotation [α] | -9 ± 5° | 20°C, D-line of sodium (589 nm) |
| Concentration (c) | 1 g/100 mL | In Dimethylformamide (DMF) |
| Molecular Formula | C₂₀H₁₉NO₄ | |
| Molecular Weight | 337.37 g/mol | |
| CAS Number | 170642-28-1 | |
| Appearance | White to off-white powder | |
| Purity (by HPLC) | ≥ 98% |
Experimental Protocol: Measurement of Specific Rotation
The specific rotation of this compound is a critical parameter for confirming its enantiomeric purity. The following protocol outlines the procedure for its measurement using a polarimeter.
Objective: To determine the specific rotation of an this compound sample.
Materials:
-
Polarimeter
-
Sodium lamp (589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
This compound sample
-
Dimethylformamide (DMF), analytical grade
Procedure:
-
Instrument Preparation:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions (typically 10-15 minutes).[4]
-
Ensure the instrument is calibrated and set to measure optical rotation at the D-line of sodium (589 nm).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample using an analytical balance.
-
Quantitatively transfer the weighed sample to a 10 mL volumetric flask.
-
Add a small amount of DMF to dissolve the sample completely.
-
Carefully add DMF to the flask until the solution reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution. This creates a solution with a concentration (c) of approximately 1 g/100 mL.
-
-
Blank Measurement:
-
Fill the polarimeter cell with the blank solvent (DMF).
-
Ensure there are no air bubbles in the light path.
-
Place the cell in the polarimeter and take a reading. This value should be zeroed out to calibrate the instrument.[4]
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared this compound solution.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled cell into the polarimeter and record the observed optical rotation (α) in degrees.[4] Record the temperature of the measurement.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the Biot's law formula:[5] [α] = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the polarimeter cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
-
Expected Result: For a pure sample of this compound, the calculated specific rotation should fall within the range of -9 ± 5° under the specified conditions.
Experimental Workflow: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its use as a building block in SPPS to create custom peptides for research and drug development.[1] The following diagram illustrates the typical workflow for incorporating an this compound residue into a growing peptide chain on a solid support.
Caption: Workflow for this compound incorporation in SPPS.
This workflow highlights the key stages of resin preparation, the iterative cycle of Fmoc deprotection and amino acid coupling, and the final steps of cleavage and purification. The incorporation of this compound follows the standard procedure for any Fmoc-protected amino acid in SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 3. benchchem.com [benchchem.com]
- 4. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 5. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]
An In-depth Technical Guide to the Fmoc Protecting Group on D-allylglycine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Fmoc-D-allylglycine, a critical building block in modern peptide synthesis and drug discovery. The document details the fundamental properties of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the unique functionalities of D-allylglycine, and the synergistic advantages of their combination. This guide offers in-depth experimental protocols for the synthesis of this compound, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and subsequent post-synthetic modifications of the allyl group. Quantitative data is presented in a clear tabular format for easy reference, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to be a valuable resource for researchers and professionals engaged in peptide chemistry, therapeutic peptide development, and bioconjugation techniques.
Introduction to this compound
This compound is a non-canonical amino acid derivative that has gained significant traction in the field of peptide science.[1] It combines the base-labile Fmoc protecting group for the α-amino group with the versatile allyl side chain of D-allylglycine.[1][2] This combination offers a powerful tool for the synthesis of complex peptides with enhanced stability, novel functionalities, and improved therapeutic potential.[2]
The Fmoc group is a cornerstone of modern SPPS, allowing for the stepwise addition of amino acids to a growing peptide chain under mild conditions.[3][4] Its removal is typically achieved with a mild base, such as piperidine in dimethylformamide (DMF), which is orthogonal to the acid-labile side-chain protecting groups commonly employed in peptide synthesis.[3][5]
The D-configuration of the allylglycine introduces stereochemical diversity, which can be crucial for modulating the biological activity and proteolytic stability of peptides. The allyl side chain serves as a reactive handle for a variety of post-synthetic modifications, including peptide macrocyclization, cross-metathesis, and thiol-ene "click" chemistry.[2][6] These modifications are instrumental in developing peptides with improved pharmacological profiles, such as enhanced receptor affinity and metabolic resistance.[6]
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for experimental design, including dissolution, reaction setup, and characterization.
| Property | Value | References |
| Chemical Formula | C₂₀H₁₉NO₄ | [1][7] |
| Molecular Weight | 337.37 g/mol | [1][7] |
| Appearance | White to off-white powder or crystals | [1][8] |
| Purity (HPLC) | ≥ 98% | [1] |
| Melting Point | 134 °C | [9] |
| Optical Rotation | [a]20/D = -9 ± 5 ° (c=1 in DMF) | [1] |
| Solubility | Soluble in DMF and DMSO. Sparingly soluble in DCM. Poorly soluble in water. | [4][10][11] |
| Storage Conditions | 0 - 8 °C | [1][9] |
| CAS Number | 170642-28-1 | [1][12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, its incorporation into a peptide sequence using SPPS, and the post-synthetic modification of the allyl group via on-resin cyclization.
Synthesis of this compound
This protocol is adapted from the synthesis of Fmoc-L-allylglycine and can be applied to the D-enantiomer.[13]
Materials:
-
D-allylglycine
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve D-allylglycine (1.0 equivalent) and sodium bicarbonate (5.0 equivalents) in a 1:1 mixture of acetone and water.
-
To this stirring solution, add Fmoc-OSu (1.05 equivalents).
-
Stir the resulting white suspension at room temperature for 20 hours.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Once the starting material is consumed, acidify the reaction mixture to pH 2 with 1M HCl.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous suspension with DCM (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) and water (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
Incorporation of this compound into a Peptide via SPPS
This protocol outlines the manual solid-phase synthesis for incorporating an this compound residue into a peptide chain.[14][15]
Materials:
-
Pre-loaded resin (e.g., Rink amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the pre-loaded resin in DMF in a reaction vessel for at least 30-60 minutes with gentle agitation.[14]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]
-
Coupling:
-
In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 5-10 minutes.[14]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours to facilitate coupling.[14]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[14]
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
On-Resin Peptide Cyclization via Ring-Closing Metathesis (RCM)
This protocol describes the cyclization of a linear peptide containing two allylglycine residues using a Grubbs catalyst.[16][17]
Materials:
-
Peptide-resin containing two allylglycine residues
-
Grubbs' catalyst (e.g., 1st or 2nd generation)
-
Dichloromethane (DCM), anhydrous
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in anhydrous DCM.
-
Add a solution of Grubbs' catalyst in anhydrous DCM to the resin.
-
Gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.
-
Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Once the cyclization is complete, wash the resin thoroughly with DCM to remove the catalyst.
-
Dry the resin under vacuum.
-
Cleave the cyclic peptide from the resin using a standard cleavage cocktail for 2-3 hours.[14]
-
Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.[14]
-
Dry the final peptide pellet under vacuum.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
Caption: Mechanism of Fmoc group removal by piperidine.[5][18]
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.[14][15]
References
- 1. chembk.com [chembk.com]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.be [fishersci.be]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (S)-N-Fmoc-Allylglycine synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
- 18. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allyl Group: A Versatile Tool in Fmoc-D-Allylglycine for Advanced Peptide Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-allylglycine, a non-natural amino acid, has emerged as a critical building block in modern peptide chemistry. Its unique allyl side chain provides a versatile and strategically important reactive handle for a wide range of chemical modifications, enabling the synthesis of complex peptide architectures and innovative drug candidates. This technical guide delves into the multifaceted role of the allyl group in this compound, providing a comprehensive overview of its applications, detailed experimental protocols, and quantitative data to support its utility in peptide synthesis and drug development. The strategic incorporation of this compound allows for post-synthetic modifications that are orthogonal to standard solid-phase peptide synthesis (SPPS) chemistries, opening avenues for peptide macrocyclization, the introduction of diverse functional moieties, and the development of targeted covalent inhibitors.
Core Properties of this compound
This compound is a derivative of the amino acid glycine, featuring an allyl group attached to the α-carbon. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉NO₄ | [1] |
| Molecular Weight | 337.37 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [α]²⁰D = -9 ± 5° (c=1 in DMF) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
The Role of the Allyl Group in Peptide Synthesis
The allyl group of this compound serves as a latent reactive site that is stable to the conditions of Fmoc SPPS, including repeated cycles of piperidine-mediated deprotection and coupling reactions.[2] Its true value is realized in post-synthetic modifications, where it can be selectively manipulated to introduce a variety of structural features.
Peptide Macrocyclization
Peptide macrocyclization is a key strategy to enhance the conformational stability, receptor affinity, metabolic resistance, and bioavailability of therapeutic peptides. The allyl group of this compound is an excellent precursor for forming cyclic peptides through several methodologies.
Ring-closing metathesis is a powerful reaction that forms a carbon-carbon double bond between two alkene moieties within a peptide chain, resulting in a cyclic structure.[3][4] By incorporating two this compound residues or one this compound and another amino acid with an olefin-containing side chain, intramolecular RCM can be achieved using ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts.[3]
Caption: Radical-mediated thiol-ene reaction mechanism for peptide cyclization.
Quantitative data from a study on the thiol-ene reaction of glutathione (GSH) with various alkenes under continuous flow conditions demonstrates the efficiency of this method.
| Alkene Substrate | Reaction Time (min) | Yield (%) |
| Allyl alcohol | 20 | 91 |
| N-Allyl-D-glucosamine | 20 | 85 |
| Allyl-terminated PEG | 20 | 88 |
Data adapted from a study on thiol-ene reactions in continuous flow. [5]Yields are for the thioether adduct.
Functionalization of Peptides
Beyond cyclization, the allyl group provides a platform for introducing a diverse array of functionalities to enhance the properties of peptides.
Palladium-Catalyzed Reactions
The allyl group can be selectively removed using palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane. [6]This deprotection unmasks a reactive site for further modifications. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to directly functionalize the allyl group.
Logical Relationship of Allyl Group Modifications
Caption: Key post-synthetic modifications enabled by the allyl group of this compound.
Application in Drug Development: Covalent Inhibitors
The development of targeted covalent inhibitors is a rapidly growing area in drug discovery. [7]These inhibitors form a stable, covalent bond with their biological target, often leading to enhanced potency and a prolonged duration of action. [7]The allyl group of this compound can be a precursor to a "warhead" moiety that forms a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein. [8][9] For instance, the allyl group can be converted to an electrophilic species, such as an α,β-unsaturated carbonyl, which can then undergo a Michael addition with a cysteine thiol.
Experimental Protocols
General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
-
Cleavage: Treat the resin with the cleavage cocktail for 2-4 hours.
-
Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for On-Resin Palladium-Catalyzed Deprotection of the Allyl Group
Materials:
-
Peptide-resin containing an allyl-protected amino acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
DCM
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a deprotection solution of Pd(PPh₃)₄ (e.g., 0.1 equivalents) and PhSiH₃ (e.g., 25 equivalents) in DCM.
-
Add the deprotection solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes.
-
Drain the solution and repeat the deprotection step with a fresh solution.
-
Wash the resin extensively with DCM, methanol, and then DCM again. [6]
Conclusion
The allyl group in this compound is a powerful and versatile tool for the synthesis of complex peptides and the development of novel therapeutics. Its orthogonality to standard Fmoc-SPPS conditions allows for a wide range of post-synthetic modifications, including peptide macrocyclization via ring-closing metathesis and thiol-ene chemistry, as well as the introduction of diverse functional groups. Furthermore, its potential as a precursor for covalent warheads in targeted inhibitors highlights its significance in modern drug discovery. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their endeavors to create next-generation peptide-based molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Fmoc-D-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. Fmoc-D-Allylglycine is a valuable building block in solid-phase peptide synthesis (SPPS) that introduces a versatile allyl group into the peptide backbone.[1] This functional handle allows for a variety of post-synthetic modifications, enabling the creation of peptides with improved stability, novel functionalities, and enhanced biological activity. The allyl side chain is orthogonal to the standard Fmoc and Boc protecting group strategies used in SPPS, permitting selective on-resin modifications.[1] Key applications of incorporating D-allylglycine include peptide macrocyclization through ring-closing metathesis (RCM) and the introduction of diverse functional moieties via thiol-ene "click" chemistry.[1]
Data Presentation
The following tables summarize typical quantitative data for the key steps in the solid-phase synthesis of peptides containing this compound and subsequent on-resin modifications.
Table 1: Reagents and Conditions for Fmoc-SPPS of a D-Allylglycine Containing Peptide
| Step | Reagent/Parameter | Typical Value/Condition | Notes |
| Resin Swelling | Swelling Time | 30 - 60 minutes | In DMF. |
| Fmoc Deprotection | Deprotection Solution | 20% Piperidine in DMF | A widely used and effective reagent for Fmoc removal. |
| Deprotection Time | 2 x 5-10 minutes | Two shorter treatments are generally more effective than a single long one. | |
| Amino Acid Coupling | This compound Equivalents | 3 - 5 equivalents | Relative to the resin's functional loading capacity. |
| Coupling Reagent Equivalents (e.g., HBTU/HATU) | 2.9 - 4.9 equivalents | Slightly less than the amino acid equivalents. | |
| Base Equivalents (e.g., DIPEA) | 6 - 10 equivalents | Typically double the amino acid equivalents. | |
| Coupling Time | 1 - 2 hours | Can be extended for sterically hindered residues. | |
| Washing | Solvents | DMF and DCM | Thorough washing is crucial to remove excess reagents and byproducts. |
| Final Cleavage | Cleavage Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | The specific composition depends on the side-chain protecting groups of other amino acids in the sequence. |
| Cleavage Time | 2 - 4 hours |
Table 2: Reagents and Conditions for On-Resin Modifications of D-Allylglycine
| Modification | Reagent/Parameter | Typical Value/Condition | Notes |
| Ring-Closing Metathesis (RCM) | Catalyst | Grubbs' Catalyst (e.g., 2nd generation) | 0.17 equivalents based on peptide-resin loading. |
| Solvent | 1,2-Dichloroethane (DCE) | ||
| Reaction Time | 2 x 2 hours | The reaction is typically repeated once. | |
| Temperature | Room Temperature | ||
| Thiol-Ene Reaction | Thiol Source | e.g., Cysteine residue within the peptide | |
| Photoinitiator | e.g., 2,2-Dimethoxy-2-phenylacetophenone (DPAP) | ||
| Solvent | DMF | ||
| Reaction Time | ~20 minutes | Photoinitiated reaction. | |
| Light Source | UV light (e.g., 354 nm) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-Allylglycine
This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.
1. Resin Preparation:
-
Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes at room temperature.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
3. This compound Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU or HATU (2.9-4.9 equivalents), in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
4. Post-Coupling Wash and Monitoring:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (2-3 times) and finally DMF (2-3 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, remove the terminal Fmoc group using the deprotection procedure described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
8. Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) to confirm the molecular weight.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the cyclization of a peptide containing two allylglycine residues via RCM on the solid support.
1. Peptide Synthesis:
-
Synthesize the linear peptide containing two D-allylglycine residues on the resin following Protocol 1. The N-terminal Fmoc group should be removed.
2. Resin Preparation for RCM:
-
Wash the peptide-resin with DCM and then with 1,2-dichloroethane (DCE).
3. Metathesis Reaction:
-
Dissolve Grubbs' catalyst (2nd generation, 0.17 equivalents based on resin loading) in degassed DCE to make a 10 mM solution.
-
Add the catalyst solution to the peptide-resin.
-
Shake the mixture at room temperature for 2 hours.
-
Filter off the catalyst solution.
-
Repeat the catalyst addition and reaction steps once more.
4. Post-RCM Wash:
-
Wash the resin thoroughly with DCE (3 times) and then with DCM (3 times).
5. Cleavage, Purification, and Characterization:
-
Cleave the cyclic peptide from the resin and purify it as described in Protocol 1, steps 7 and 8.
Protocol 3: On-Resin Thiol-Ene Reaction
This protocol details the photoinitiated reaction between a thiol (e.g., from a cysteine residue) and the allyl group of D-allylglycine on the solid support.
1. Peptide Synthesis:
-
Synthesize the linear peptide containing D-allylglycine and a cysteine residue on the resin following Protocol 1. The side-chain protecting group of cysteine (e.g., Trityl) must be removed selectively on-resin, and the N-terminal Fmoc group should also be removed.
2. Resin Preparation for Thiol-Ene Reaction:
-
Wash the peptide-resin with DMF.
3. Photoreaction:
-
Swell the peptide-resin in DMF.
-
Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DPAP).
-
Irradiate the reaction mixture with UV light (e.g., 354 nm) for approximately 20 minutes with agitation.
4. Post-Reaction Wash:
-
Wash the resin thoroughly with DMF to remove any remaining reagents.
5. Cleavage, Purification, and Characterization:
-
Cleave the modified peptide from the resin and purify it as described in Protocol 1, steps 7 and 8.
Mandatory Visualization
Caption: Workflow for Fmoc-SPPS of a peptide containing D-Allylglycine.
References
Application Notes and Protocols for the Coupling of Fmoc-D-Allylglycine in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-D-Allylglycine is a non-canonical amino acid increasingly utilized in peptide synthesis to introduce a versatile functional handle for subsequent modifications. The allyl group allows for a variety of bioorthogonal reactions, such as thiol-ene "click" chemistry, enabling site-specific labeling with fluorophores, the attachment of polyethylene glycol (PEG) chains to improve pharmacokinetic properties, or the synthesis of cyclic peptides. The incorporation of the D-enantiomer can also enhance peptide stability against enzymatic degradation.
However, the successful incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) can present challenges, primarily due to the steric hindrance posed by the allyl side chain. This can lead to lower coupling efficiencies and an increased risk of racemization compared to simpler amino acids. These application notes provide a comprehensive guide to effective coupling reagents and optimized protocols to ensure the efficient and stereochemically pure incorporation of this compound.
Challenges in Coupling this compound
2.1. Steric Hindrance: The allyl group at the α-carbon can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This can slow down the reaction kinetics, leading to incomplete coupling if standard protocols are used.
2.2. Racemization: The activation of the carboxylic acid of any amino acid during peptide bond formation can lead to racemization at the α-carbon, particularly under basic conditions. While urethane protecting groups like Fmoc are designed to suppress this, sterically hindered amino acids can sometimes require more forceful activation conditions or longer reaction times, which may increase the risk of epimerization. Racemization takes place mainly at the carboxy-activated amino acid during the coupling step.[1]
Recommended Coupling Reagents and Conditions
For sterically hindered amino acids like this compound, the choice of coupling reagent is critical. Standard carbodiimide reagents such as DCC or DIC may prove inefficient.[2] More potent uronium/aminium or phosphonium salt-based reagents are recommended to achieve high coupling yields.
Table 1: Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Activating Species | Relative Reactivity | Notes and Recommendations |
| HATU | Uronium/Aminium Salt | OAt ester | Very High | Highly efficient for sterically hindered couplings. Often used with a non-nucleophilic base like DIPEA or 2,4,6-collidine.[3][4] |
| HBTU | Uronium/Aminium Salt | OBt ester | High | A common and effective reagent, though slightly less reactive than HATU.[2][5] |
| HCTU | Uronium/Aminium Salt | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole.[2] |
| COMU | Uronium/Aminium Salt | Oxyma ester | Very High | Coupling efficiencies are comparable to HATU. It is a safer alternative as it does not contain potentially explosive HOBt/HOAt derivatives.[3][6][7] |
| PyBOP | Phosphonium Salt | OBt ester | High | Efficient coupling reagent with byproducts that are generally considered less hazardous than those from BOP. |
| DIC/Oxyma | Carbodiimide/Additive | Oxyma ester | Moderate | A good option when milder conditions are desired to minimize racemization. The resulting urea byproduct is soluble in common SPPS solvents.[3] |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin used.
Materials and Reagents
-
This compound
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP) (optional, for difficult sequences)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Chosen coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Resin with N-terminal deprotected peptide sequence
-
Kaiser test kit
Standard Coupling Protocol for this compound
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (2 mL).
-
Add DIPEA (8 equivalents, 0.8 mmol) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature.[2]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended.[2]
-
-
Monitoring the Coupling:
-
After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test.
-
A negative Kaiser test (yellow/colorless beads) indicates complete coupling. Proceed to the washing step.
-
A positive Kaiser test (blue/purple beads) indicates incomplete coupling. Proceed to the double coupling protocol.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL) to remove excess reagents and byproducts.
-
Double Coupling Protocol for Incomplete Reactions
If the Kaiser test is positive after the initial coupling, a second coupling is recommended.
-
Wash the resin with DMF (3 x 10 mL) to remove the previous coupling solution.
-
Prepare a fresh solution of activated this compound as described in step 4.2.2.
-
Add the fresh activation solution to the resin and agitate for another 1-2 hours.
-
Perform a Kaiser test again to confirm completion.
-
Wash the resin as described in step 4.2.5.
Visualizations
Caption: General workflow for the coupling of this compound in SPPS.
Caption: Troubleshooting workflow for difficult couplings in SPPS.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 7. mesalabs.com [mesalabs.com]
On-Resin Synthesis of Cyclic Peptides Using Fmoc-D-Allylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents, offering advantages over their linear counterparts, such as enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability. On-resin cyclization strategies provide an efficient means to synthesize these complex molecules by performing the macrocyclization while the peptide is still attached to the solid support, which can simplify purification and improve cyclization efficiency. This document provides detailed application notes and protocols for the on-resin synthesis of cyclic peptides utilizing Fmoc-D-Allylglycine. The key cyclization step is achieved through ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction.
The protocols outlined below detail the incorporation of two this compound residues into a model peptide sequence, followed by on-resin RCM using a ruthenium-based catalyst, and subsequent cleavage and purification of the cyclic peptide. A common application of this methodology is the synthesis of cyclic RGD (Arginylglycylaspartic acid) peptides, which are known to target integrin receptors involved in cell adhesion and signaling.
Data Presentation
The efficiency of on-resin cyclization is influenced by several factors, including the peptide sequence, resin type, catalyst, and reaction conditions. The following tables summarize quantitative data from studies on on-resin RCM of peptides containing allylglycine or similar olefinic amino acids.
Table 1: On-Resin Ring-Closing Metathesis (RCM) Reaction Conditions and Outcomes
| Peptide Sequence/System | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield/Conversion | Purity | Reference |
| Model dipeptide Fmoc-Tyr(All)-Tyr(All) on resin | Grubbs II (15 mol%) | DCM | 40 | 48 | ~63% conversion | Not specified | [1] |
| Model dipeptide Fmoc-Tyr(All)-Tyr(All) on resin | Hoveyda-Grubbs II (15 mol%) | DCM | 40 | 48 | ≥70% conversion | Not specified | [1] |
| Arodyn analog with Tyr(All) | Hoveyda-Grubbs II (15 mol%) + Benzoquinone | DCM | 40 | 48 | ≥70% conversion | Not specified | [1] |
| Ac-C(Mmt)RGDSfK(alkene)-NH2 | DMPA (photoinitiator) | N/A (on-resin) | 365 nm light | 1 | 24% (allyl ester) | Not specified | [2] |
| Resin-bound peptide with two D(OAll) residues | Hoveyda-Grubbs II (11 mol%) | 1,2-dichloroethane (DCE) | 60 | 96 | 60-75% conversion reported with ≥15 mol% catalyst | Not specified | [3] |
| Linear Glu-linked peptide | DIC/Oxyma (double coupling) | NMP | 50 | 1.5 | 22-28% crude purity of cyclic product | Not specified | [4] |
Table 2: Comparison of RCM Catalysts for On-Resin Cyclization
| Catalyst | Typical Loading (mol%) | Key Advantages | Key Disadvantages |
| Grubbs Catalyst® (1st Gen) | 10-20 | Good functional group tolerance. | Lower activity than 2nd Gen catalysts. |
| Grubbs Catalyst® (2nd Gen) | 5-15 | Higher activity and broader substrate scope. | Can be sensitive to impurities. |
| Hoveyda-Grubbs Catalyst® (2nd Gen) | 5-15 | High stability and activity, allows for easier removal of ruthenium byproducts. | Can have different reactivity profiles compared to Grubbs catalysts.[1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a model cyclic peptide, cyclo-[Arg-Gly-Asp-D-Allylglycine-D-Allylglycine], using on-resin RCM.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the assembly of the linear peptide on a solid support using standard Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, this compound-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Pre-activate the first Fmoc-amino acid (this compound-OH, 4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the activated amino acid solution and immediately add it to the resin. c. Agitate the reaction mixture for 2 hours at room temperature. d. Wash the resin with DMF.
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: this compound-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol details the on-resin cyclization of the linear peptide using a second-generation Hoveyda-Grubbs catalyst.
Materials:
-
Peptide-bound resin from Protocol 1
-
Hoveyda-Grubbs Catalyst®, 2nd Generation
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), degassed
-
Nitrogen or Argon gas supply
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in degassed DCM or DCE for 1 hour under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Addition: In a separate flask, dissolve the Hoveyda-Grubbs Catalyst®, 2nd Generation (15 mol% relative to the resin loading) in a minimal amount of degassed DCM or DCE.
-
RCM Reaction: Add the catalyst solution to the swollen resin. Agitate the mixture gently at 40°C for 48 hours under an inert atmosphere.[1]
-
Monitoring the Reaction (Optional): To monitor the reaction progress, a small amount of resin can be withdrawn, and the peptide cleaved and analyzed by HPLC and mass spectrometry.
-
Catalyst Removal: After the reaction is complete, drain the catalyst solution and wash the resin extensively with DCM or DCE to remove the ruthenium catalyst. Further washes with DMF may be beneficial.
Protocol 3: Cleavage and Deprotection
This protocol describes the cleavage of the cyclic peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Cyclized peptide-bound resin from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the cyclized peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude cyclic peptide.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Analysis
This protocol outlines the purification of the crude cyclic peptide by reverse-phase HPLC.
Materials:
-
Crude cyclic peptide from Protocol 3
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer for analysis
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
HPLC Purification: Purify the crude peptide using a suitable gradient of Mobile Phase B. Collect the fractions corresponding to the major peak.
-
Analysis: Analyze the purified fractions by mass spectrometry to confirm the identity of the cyclic peptide.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for on-resin synthesis of cyclic peptides.
Integrin Signaling Pathway Diagram
Cyclic RGD peptides are well-known for their ability to bind to and modulate the activity of integrin receptors. The following diagram illustrates a simplified overview of the "outside-in" integrin signaling pathway that can be initiated by the binding of a cyclic RGD peptide to an integrin receptor on the cell surface.
Caption: Simplified integrin "outside-in" signaling pathway.
References
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. biotage.com [biotage.com]
Application Notes and Protocols for Palladium-Catalyzed Cleavage of the Allyl Group from Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl protecting group strategy is a cornerstone in modern peptide chemistry, offering a versatile and orthogonal method for the protection of various functionalities, including amino, carboxyl, and hydroxyl groups. Its removal under mild conditions using palladium catalysis ensures the integrity of the peptide backbone and other sensitive protecting groups. This document provides detailed application notes and experimental protocols for the efficient cleavage of allyl and allyloxycarbonyl (Alloc) protecting groups from peptides, tailored for researchers in peptide synthesis and drug development. The protocols described herein are applicable to both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.
The palladium-catalyzed deallylation proceeds via a Tsuji-Trost type reaction. The process involves the coordination of the palladium(0) catalyst to the allyl group, followed by the formation of a π-allyl complex and subsequent nucleophilic attack by a scavenger, which regenerates the catalyst and releases the deprotected peptide.[1][2] The choice of catalyst, scavenger, and reaction conditions is critical for achieving high yields and purity.
Applications in Peptide Chemistry
The use of allyl protecting groups is particularly advantageous in the synthesis of complex peptides due to its orthogonality with common Boc and Fmoc protecting group strategies.[2][3] This allows for selective deprotection and subsequent modification of specific sites within a peptide sequence. Key applications include:
-
Synthesis of Cyclic Peptides: On-resin cyclization can be achieved by deprotecting allyl-based side-chain protecting groups of amino acids like aspartic acid or glutamic acid and an amine-protecting group like Alloc, followed by lactam bridge formation.[1]
-
Branched and Modified Peptides: Selective deprotection of an Alloc group on a lysine side-chain permits the attachment of other molecules, such as polyethylene glycol (PEG), lipids, or other peptides.
-
Protected Peptide Fragments: Allyl esters can be used for the protection of the C-terminal carboxyl group, allowing for the synthesis of fully protected peptide fragments for use in convergent synthesis strategies.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes quantitative data from various palladium-catalyzed deallylation protocols to facilitate comparison and selection of the most suitable method for a specific application.
| Protocol | Catalyst (equivalents) | Scavenger (equivalents) | Solvent | Temperature | Time | Yield/Purity | Notes |
| Standard SPPS | Pd(PPh₃)₄ (0.2) | Phenylsilane (20) | DCM | Room Temp. | 2 hours | >95% (typical) | A widely used and reliable method for on-resin deprotection.[2] |
| Microwave-Assisted SPPS | Pd(PPh₃)₄ | Phenylsilane | DMF | 38°C | 2 x 5 min | >98% | Significantly reduces reaction time and reagent consumption.[1][4] |
| Automated SPPS | Pd(PPh₃)₄ | N-Methylmorpholine (NMM) (2.5% v/v) & Acetic Acid (5% v/v) | CHCl₃ | Room Temp. | ~2 hours | High | Optimized for automated peptide synthesizers.[5] |
| Air-Stable Catalyst Protocol | Pd(PPh₃)₂Cl₂ | Meldrum's Acid & Triethylsilane (TES-H) | - | - | - | High | Uses an air-stable catalyst and avoids N-allylated byproducts.[6] |
Experimental Protocols
Protocol 1: Standard Palladium-Catalyzed Cleavage of Alloc Group on Solid Phase
This protocol describes the on-resin cleavage of an allyloxycarbonyl (Alloc) protecting group from a lysine side chain using tetrakis(triphenylphosphine)palladium(0) and phenylsilane.
Materials:
-
Peptide-resin with Alloc-protected lysine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
Nitrogen or Argon gas
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
-
Shaker or vortex mixer
Procedure:
-
Swell the peptide-resin in DCM for 15-20 minutes in the SPPS reaction vessel.
-
Drain the DCM.
-
Prepare the deprotection solution in a separate vial under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen). For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.2 equivalents, ~23 mg) in DCM. Add phenylsilane (20 equivalents, ~0.22 mL).
-
Add the freshly prepared deprotection solution to the resin.
-
Seal the reaction vessel and shake at room temperature for 2 hours.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DCM (3 times), DMF (3 times), and finally with DCM (3 times) to remove the catalyst and scavenger byproducts.
-
A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Alloc group.
Protocol 2: Microwave-Assisted Palladium-Catalyzed Cleavage of Allyl/Alloc Groups
This protocol utilizes microwave energy to accelerate the deprotection reaction, significantly reducing the overall time required.
Materials:
-
Peptide-resin with allyl or Alloc protection
-
Pd(PPh₃)₄
-
Phenylsilane
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in a reaction vessel suitable for microwave synthesis.
-
Add a solution of Pd(PPh₃)₄ and phenylsilane in DMF to the resin.
-
Place the reaction vessel in the microwave synthesizer.
-
Irradiate the mixture at 38°C for 5 minutes.
-
Drain the solution and wash the resin with DMF.
-
Repeat the deprotection step (steps 2-4) one more time.
-
After the second irradiation, wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Confirm complete deprotection by cleaving a small amount of resin and analyzing by HPLC-MS.[1]
Visualizations
Reaction Mechanism
Caption: Mechanism of Palladium-Catalyzed Allyl Deprotection.
Experimental Workflow for Solid-Phase Deprotection
Caption: Workflow for On-Resin Allyl Group Cleavage.
References
- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 6. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Efficient Incorporation of Fmoc-D-Allylglycine in Automated Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced stability, constrained conformations, and unique functionalities. Fmoc-D-Allylglycine is a particularly valuable building block due to its versatile allyl side chain, which is orthogonal to standard Fmoc and tBu protecting groups used in solid-phase peptide synthesis (SPPS).[1] This orthogonality allows for selective deprotection and post-synthetic modification of the allyl group, enabling applications such as peptide macrocyclization, the introduction of fluorescent probes, or the attachment of polyethylene glycol (PEG) chains.[1] This application note provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using automated peptide synthesizers.
Challenges in Incorporation
While the incorporation of most standard amino acids in automated SPPS is routine, non-canonical amino acids like this compound can present challenges. Potential issues include lower coupling efficiencies due to steric hindrance and the need for optimized activation and coupling conditions to ensure high purity and yield of the final peptide. Careful selection of coupling reagents and reaction parameters is crucial to overcome these challenges.
Performance of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered or unusual amino acids. While specific comparative data for this compound is limited in published literature, we can extrapolate from the performance of reagents with other challenging amino acids. The following table summarizes the expected performance of common coupling reagents for the incorporation of this compound.
| Coupling Reagent | Reagent Class | Typical Reaction Time (minutes) | Expected Coupling Yield (%) | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99 | Highly reactive, excellent for hindered couplings, low racemization. | Higher cost, potential for side reactions if used in excess. |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99 | Fast and efficient, widely used and cost-effective. | Slower than HATU. |
| HCTU | Aminium/Uronium Salt | 5 - 20 | > 99 | Very fast and efficient, cost-effective alternative to HATU. | Can be less stable than HBTU. |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 | 97 - 99 | Low cost, soluble urea byproduct is advantageous for SPPS. | Slower reaction times compared to onium salts. |
Experimental Protocols
This section details the key experimental procedures for the automated synthesis of peptides containing this compound. The following protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer used.
Materials
-
This compound
-
High-quality peptide synthesis grade solvents (DMF, DCM)
-
Fmoc-protected amino acids
-
Solid support (e.g., Rink Amide resin, Wang resin)
-
Coupling reagents (e.g., HATU, HCTU, DIC)
-
Activator base (e.g., DIPEA, NMM)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Automated peptide synthesizer
Automated Synthesis Protocol
The following is a typical protocol for a 0.1 mmol scale synthesis on an automated peptide synthesizer.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for an initial 3 minutes.
-
Drain and treat with fresh 20% piperidine in DMF for an additional 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
This compound Coupling:
-
Amino Acid Preparation: Dissolve this compound (4-5 equivalents), coupling reagent (e.g., HATU, 4.5 equivalents), and an activator base (e.g., DIPEA, 8-10 equivalents) in DMF.
-
Pre-activation: Allow the solution to pre-activate for 1-2 minutes before adding to the reaction vessel.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin and allow to react for 30-60 minutes. For difficult couplings, a second coupling step ("double coupling") may be beneficial.[2]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Visualizations
Experimental Workflow
Caption: Automated SPPS workflow for this compound incorporation.
Signaling Pathway (Post-Synthetic Modification)
The allyl group of D-allylglycine provides a versatile handle for various post-synthetic modifications. The following diagram illustrates a common modification pathway, thiol-ene "click" chemistry.
Caption: Thiol-ene click chemistry on a D-allylglycine containing peptide.
Conclusion
The successful incorporation of this compound in automated peptide synthesizers is readily achievable with careful optimization of coupling conditions. The use of highly efficient coupling reagents such as HATU or HCTU is recommended to ensure high yields and purity. The versatile allyl side chain opens up a wide range of possibilities for post-synthetic modifications, making this compound a valuable tool for the design and synthesis of novel peptide-based therapeutics and research probes.
References
Application Notes and Protocols for Manual Coupling of Fmoc-D-Allylglycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Allylglycine is a non-canonical amino acid increasingly utilized in peptide chemistry and drug development. Its allyl side chain offers a versatile functional handle for post-synthetic modifications, such as peptide stapling, cyclization, and the introduction of labels or other moieties through olefin metathesis. However, the steric bulk of the allyl group can present challenges during solid-phase peptide synthesis (SPPS), potentially leading to incomplete coupling reactions and the formation of deletion sequences.
These application notes provide a detailed protocol for the efficient manual coupling of this compound using the Fmoc/tBu strategy. The protocol emphasizes the use of high-efficiency coupling reagents necessary to overcome the steric hindrance of this amino acid, ensuring high coupling yields and the successful synthesis of peptides incorporating D-allylglycine.
Data Presentation: Coupling Reagent Performance
The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. Standard carbodiimide reagents are often insufficient. Onium salt-based reagents (uronium/aminium and phosphonium salts) are highly recommended due to their superior reactivity. The table below summarizes the recommended reagents and typical reaction parameters for the manual coupling of this compound.
| Coupling Reagent | Activating Moiety | Recommended Equivalents (AA:Reagent:Base) | Typical Coupling Time | Relative Efficiency for Hindered Residues | Key Considerations |
| HATU | HOAt (1-Hydroxy-7-azabenzotriazole) | 1 : 0.95 : 2 | 30 - 120 min | Very High | Highly reactive, low racemization. Ideal for difficult couplings.[1] |
| PyBOP | HOBt (1-Hydroxybenzotriazole) | 1 : 1 : 2 | 30 - 120 min | High | Efficient and avoids potential guanidinylation side reactions. Longer reaction times may be needed for very hindered residues.[2] |
| COMU | OxymaPure | 1 : 1 : 2 | 20 - 60 min | Very High | High efficiency, improved safety profile (non-explosive byproducts), and good solubility.[3] |
Experimental Protocol: Manual Coupling of this compound
This protocol outlines the manual steps for a single coupling cycle of this compound to a resin-bound peptide with a free N-terminal amine. The procedure assumes a standard Fmoc-SPPS workflow.
Materials
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent (HATU, PyBOP, or COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Kaiser test kit (for monitoring coupling completion)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure
-
Resin Preparation and Swelling:
-
Place the peptide-resin (1 equivalent) in a suitable reaction vessel.
-
Wash the resin with DMF (3 x 1 min).
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the piperidine solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine (beads should turn dark blue).
-
-
Amino Acid Activation and Coupling:
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents) and the chosen coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Reaction: Agitate the reaction mixture at room temperature for the time indicated in the data table (typically 30-120 minutes). The exact time may require optimization based on the sequence.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and then IPA.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue or purple beads), the coupling is incomplete. In this case, a "double coupling" is recommended. Drain the reaction solution, wash the resin with DMF (3x), and repeat the activation and coupling steps with a fresh solution of activated this compound.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
IPA (3 x 1 min)
-
DMF (3 x 1 min)
-
-
The resin is now ready for the deprotection of the Fmoc group of the newly added D-allylglycine and the coupling of the next amino acid in the sequence.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for manual this compound coupling.
Signaling Pathway Diagram (Conceptual)
Caption: Conceptual pathway of this compound activation and coupling.
References
Application Notes and Protocols for Ring-Closing Metathesis of Peptides with D-allylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of cyclic peptides utilizing Ring-Closing Metathesis (RCM) with the non-canonical amino acid D-allylglycine. Cyclization of peptides is a crucial strategy in drug discovery to enhance metabolic stability, receptor affinity, and selectivity by constraining the peptide's conformation.[1][2] RCM offers a robust method to create a stable carbon-carbon double bond within the peptide backbone, a linkage that is resistant to proteolytic degradation.[1] This document outlines detailed protocols for both solid-phase and solution-phase RCM, catalyst selection, reaction optimization, and product characterization.
Introduction to Peptide Ring-Closing Metathesis
Ring-closing metathesis is a powerful chemical reaction that forms a new carbon-carbon double bond by intramolecularly rearranging two existing alkene functionalities.[1] In peptide chemistry, this is typically achieved by incorporating two olefin-bearing amino acids, such as D-allylglycine, into a linear peptide sequence.[3][4] The subsequent RCM reaction, catalyzed by ruthenium-based complexes like Grubbs or Hoveyda-Grubbs catalysts, yields a cyclic peptide with a hydrocarbon staple.[5] This cyclization strategy is valued for its high functional group tolerance and effectiveness under mild reaction conditions.[3]
The choice between solid-phase and solution-phase RCM depends on the specific peptide sequence, its solubility, and the desired scale of the synthesis. Solid-phase RCM is often preferred for its ease of purification, as the catalyst and reagents can be simply washed away from the resin-bound peptide.[1]
Experimental Protocols
Synthesis of the Linear Peptide Precursor
The linear peptide containing D-allylglycine is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6]
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-allylglycine-OH)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM, NMP
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Protocol:
-
Swell the resin in DMF in a reaction vessel.
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid by pre-activating it with coupling reagents and a base in DMF, then adding it to the resin and agitating.
-
Wash the resin to remove excess reagents.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid, incorporating this compound-OH at the desired positions.
-
After the final amino acid is coupled, wash the resin extensively with DMF and DCM and dry it under vacuum.
Solid-Phase Ring-Closing Metathesis
This protocol is adapted for RCM performed on the resin-bound peptide.
Materials:
-
Resin-bound linear peptide with two D-allylglycine residues
-
Grubbs or Hoveyda-Grubbs catalyst (1st or 2nd generation)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE) or a mixture of DCM/DMF)[1][3]
-
Nitrogen or Argon atmosphere
Protocol:
-
Swell the resin-bound peptide in the chosen anhydrous, degassed solvent in a sealed reaction vessel under an inert atmosphere for at least 30 minutes.[6]
-
In a separate vial, dissolve the ruthenium catalyst (typically 10-20 mol% relative to the peptide loading) in a small amount of the reaction solvent.[5]
-
Add the catalyst solution to the resin suspension.
-
Agitate the reaction mixture at the desired temperature (room temperature to 60°C) for 2-24 hours. The reaction progress can be monitored by cleaving a small sample of beads and analyzing the product by HPLC and MS.[4][6]
-
Once the reaction is complete, filter the resin and wash it extensively with the reaction solvent, followed by DCM and DMF to remove the catalyst and byproducts.[6]
-
Dry the resin-bound cyclic peptide under vacuum.
Solution-Phase Ring-Closing Metathesis
This protocol is for RCM of the peptide after cleavage from the solid support.
Materials:
-
Cleaved and purified linear peptide with two D-allylglycine residues
-
Grubbs or Hoveyda-Grubbs catalyst (1st or 2nd generation)
-
Anhydrous, degassed solvent (e.g., DCM or DCE)
-
Nitrogen or Argon atmosphere
Protocol:
-
Dissolve the linear peptide in the anhydrous, degassed solvent to a low concentration (typically 0.002 M) to favor intramolecular cyclization over intermolecular oligomerization.[3]
-
Sparge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
In a separate vial, dissolve the ruthenium catalyst (5-20 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the peptide solution under an inert atmosphere.
-
Stir the reaction at the desired temperature (room temperature to 40°C) for 2-24 hours. Monitor the reaction by TLC or HPLC-MS.
-
Upon completion, quench the reaction by adding a scavenger such as ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude cyclic peptide using preparative HPLC.
Data Presentation: Quantitative Analysis of RCM
The success of RCM can be influenced by several factors including the choice of catalyst, solvent, temperature, and peptide sequence. The following tables summarize typical quantitative data for RCM reactions on peptides.
Table 1: Comparison of Catalysts and Reaction Conditions for Peptide RCM
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Typical Yield/Conversion | Reference |
| Grubbs I | 20 | DCE | 25 | 2 | >95% conversion | [5] |
| Grubbs II | 15-40 | DCM/DMF (4:1) | 40-60 | 48 | 20-70% | [1] |
| Hoveyda-Grubbs II | 11 | DCE | 60 | 96 | Good yields | [6] |
| Hoveyda-Grubbs II | 5-20 | TFE/CH₂Cl₂ (4:1) | 25 | - | High yields | [3] |
Note: Yields are highly substrate-dependent. Lowering the reaction temperature can sometimes suppress the formation of side products like desallyl species.[1]
Product Characterization
After purification, the cyclic peptide should be thoroughly characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the cyclic peptide. The cyclic product typically has a different retention time than its linear precursor.[4]
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the cyclic peptide.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the cyclic peptide, including the stereochemistry of the newly formed double bond.[7][8]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for solid-phase synthesis and RCM of D-allylglycine peptides.
Signaling Pathway Modulation by Cyclic Peptides
Cyclic peptides are often designed to modulate specific signaling pathways by acting as agonists or antagonists of receptors.[2] For example, a cyclic peptide could be developed to inhibit a receptor tyrosine kinase (RTK) pathway implicated in cancer.
Caption: Inhibition of a receptor tyrosine kinase pathway by a cyclic peptide antagonist.
References
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. rsc.org [rsc.org]
- 7. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiol-Ene Click Chemistry with D-Allylglycine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. D-allylglycine, with its versatile allyl group, serves as a valuable building block for post-synthetic modifications.[1] Thiol-ene "click" chemistry offers an efficient and highly specific method for modifying peptides containing D-allylglycine under mild, biocompatible conditions.[2][3] This radical-mediated reaction proceeds with high yields and tolerates a wide range of functional groups, making it an ideal tool for peptide diversification, labeling, and macrocyclization.[4][5] The resulting thioether linkage is stable across a range of pH values, ensuring the integrity of the modified peptide in biological systems.[2][3]
This document provides detailed application notes and protocols for the synthesis of D-allylglycine containing peptides and their subsequent modification via thiol-ene click chemistry.
Core Applications
The primary applications of incorporating D-allylglycine into peptides and utilizing thiol-ene chemistry include:
-
Peptide Macrocyclization: Forming cyclic peptides to improve conformational stability, receptor affinity, and resistance to metabolic degradation.[1][6]
-
Introduction of Functional Moieties: Attaching a variety of functionalities such as fluorescent probes, polyethylene glycol (PEG) chains, glycosides, or lipophilic groups to enhance pharmacokinetic properties or facilitate biological studies.[1][7]
-
Development of Bioconjugates: Linking peptides to other biomolecules or small molecules to create novel therapeutic or diagnostic agents.[8]
Data Presentation
Table 1: Exemplary Yields of Thiol-Ene Modification on Allylglycine-Containing Peptides
| Thiol Reagent | Peptide Sequence Context | Solvent | Initiator | Reaction Time | Yield (%) | Reference |
| Simple Alkanethiols | Boc-protected allylglycine | EtOH | UV Irradiation | Not Specified | >90 | [2] |
| Thiol-bearing Alcohols | Boc-protected allylglycine | EtOH | UV Irradiation | Not Specified | >90 | [2] |
| Thiol-bearing Carboxylic Acids | Boc-protected allylglycine | EtOH | UV Irradiation | Not Specified | >90 | [2] |
| Thiol-bearing Amines | Boc-protected allylglycine | EtOH | UV Irradiation | Not Specified | >90 | [2] |
| Thioacetic Acid | Boc-protected allylglycine | EtOH | UV Irradiation | Not Specified | >90 | [2] |
| Boc-Cys | Boc-protected allylglycine | EtOH | UV Irradiation | Not Specified | >90 | [2] |
| Various Alkenes | Glutathione (GSH) | THF/H₂O | DPAP | Not Specified | Variable | [2] |
| γ-thioaspartic acid (intramolecular) | H-Asp(SH)-Ala-Ala-Agl-NH₂ | H₂O/MeCN (1:1) + 0.1% TFA | DPAP, UV (354 nm) | 15 min | 54 (isolated) | [9][10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Allylglycine Containing Peptides
This protocol outlines the manual synthesis of a peptide containing D-allylglycine using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (for C-terminal amide) or Wang/2-Chlorotrityl resin (for C-terminal carboxylic acid)[11]
-
Fmoc-protected amino acids
-
Fmoc-D-allylglycine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine solution (20% v/v in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the SPPS vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
To confirm coupling completion, perform a ninhydrin (Kaiser) test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Protocol 2: Thiol-Ene Click Chemistry on a D-Allylglycine Containing Peptide
This protocol describes the photoinitiated thiol-ene reaction in solution.
Materials:
-
Purified D-allylglycine containing peptide
-
Thiol of interest (e.g., cysteine-containing peptide, fluorescently-labeled thiol, PEG-thiol)
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DPAP) or Irgacure 2959 (for aqueous solutions)
-
Solvent: Acetonitrile/Water mixture, DMF, or other suitable solvent system in which the peptide and thiol are soluble.
-
UV lamp (e.g., 365 nm)
-
Reaction vessel (e.g., quartz cuvette or glass vial)
Procedure:
-
Reaction Setup:
-
Dissolve the D-allylglycine containing peptide in the chosen solvent system to a final concentration of approximately 1-5 mM.
-
Add the thiol reagent in a slight excess (e.g., 1.1-1.5 equivalents).
-
Add the photoinitiator (e.g., DPAP) to a final concentration of 5-10 mol% relative to the peptide.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can quench the radical reaction.
-
-
Photoreaction:
-
Purification:
-
Once the reaction is complete, purify the modified peptide from excess thiol and initiator by-products using RP-HPLC.
-
-
Characterization:
-
Confirm the successful modification and purity of the final product by mass spectrometry (observing the mass addition of the thiol) and analytical RP-HPLC (observing a shift in retention time).
-
For structural confirmation, NMR spectroscopy can be employed.
-
Mandatory Visualizations
Caption: Experimental workflow for peptide synthesis and modification.
Caption: Radical-mediated thiol-ene reaction mechanism.
Caption: Applications derived from thiol-ene modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constraining and Modifying Peptides Using Pd‐Mediated Cysteine Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02442G [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chem.uci.edu [chem.uci.edu]
Fmoc-D-Allylglycine: Application Notes and Protocols for Peptide Stapling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Allylglycine is a non-natural amino acid crucial for the synthesis of "stapled" peptides. This technique involves introducing a hydrocarbon bridge between two amino acid side chains within a peptide, locking it into a specific, often helical, conformation. This structural reinforcement can significantly enhance a peptide's biological properties, including increased proteolytic resistance, improved cell permeability, and higher binding affinity to its target. These enhancements make stapled peptides promising candidates for therapeutic development and as tools for studying protein-protein interactions.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides and their subsequent stapling via ring-closing metathesis (RCM).
Physicochemical Properties of this compound
A solid understanding of the reagent's properties is fundamental for its successful application.
| Property | Value |
| CAS Number | 170642-28-1 |
| Molecular Formula | C₂₀H₁₉NO₄ |
| Molecular Weight | 337.37 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear peptide containing two D-allylglycine residues for subsequent stapling.
Materials:
-
Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
HCTU (or other suitable coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), HCTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x).
-
-
This compound Coupling:
-
Due to the non-natural structure, a double coupling is recommended to ensure high coupling efficiency.
-
Follow the same procedure as in step 3 for the first coupling of this compound.
-
After washing, repeat the coupling step with a fresh solution of activated this compound.
-
Perform a Kaiser test to confirm the absence of free amines, indicating complete coupling. If the test is positive, a third coupling may be necessary.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
Figure 1. Workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the "stapling" of the peptide by forming a hydrocarbon bridge between two D-allylglycine residues using a Grubbs catalyst.
Materials:
-
Peptide-resin from Protocol 1
-
Grubbs' First Generation Catalyst
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
Resin Preparation: Wash the fully synthesized, N-terminally Fmoc-protected peptide-resin with DCM (5x) and then with anhydrous DCE (3x).
-
Catalyst Solution Preparation: In a separate, dry flask under an inert atmosphere (N₂ or Ar), prepare a 10 mM solution of Grubbs' First Generation Catalyst in anhydrous DCE.
-
Metathesis Reaction:
-
Add the catalyst solution to the peptide-resin.
-
Gently agitate the mixture at room temperature for 2 hours under an inert atmosphere.
-
Drain the catalyst solution.
-
To ensure complete cyclization, repeat the treatment with a fresh portion of the catalyst solution for another 2 hours.
-
-
Washing: Wash the resin thoroughly with DCE (5x) and DCM (5x) to remove the catalyst and byproducts.
-
Monitoring (Optional): A small sample of beads can be cleaved and analyzed by HPLC and mass spectrometry to monitor the progress of the reaction. The stapled peptide will typically have a shorter retention time than the linear precursor.
Figure 2. Experimental workflow for on-resin ring-closing metathesis.
Protocol 3: Cleavage and Purification
Procedure:
-
Final Fmoc Deprotection: If not already done, remove the N-terminal Fmoc group as described in Protocol 1, step 2.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the stapled peptide by mass spectrometry and analytical HPLC.
Quantitative Data on the Effects of Peptide Stapling
Peptide stapling with D-allylglycine leads to measurable improvements in key biophysical and biological properties. The following table summarizes typical data obtained from comparative studies of linear versus stapled peptides.
| Property | Linear Peptide | Stapled Peptide | Method of Analysis |
| α-Helicity | 5-20% | 50-90% | Circular Dichroism (CD) Spectroscopy |
| Proteolytic Stability (Half-life in protease solution) | < 1 hour | > 24 hours | HPLC analysis of peptide degradation over time |
| Cellular Uptake (Relative intracellular fluorescence) | 1x (baseline) | 5-10x | Flow Cytometry or Confocal Microscopy |
| Binding Affinity (Kd) | Micromolar (µM) range | Nanomolar (nM) range | Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) |
Application Example: Inhibition of the p53-MDM2 Interaction
A well-established application of stapled peptides is the inhibition of the protein-protein interaction between the tumor suppressor p53 and its negative regulator, MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor growth. A stapled peptide mimicking the p53 α-helical domain that binds to MDM2 can disrupt this interaction, thereby stabilizing p53 and restoring its tumor-suppressive function.
Figure 3. Signaling pathway illustrating the inhibition of the p53-MDM2 interaction by a stapled peptide.
Conclusion
This compound is an indispensable tool for the synthesis of hydrocarbon-stapled peptides. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of peptide chemistry, chemical biology, and drug discovery. The ability to confer enhanced stability, cell permeability, and target affinity upon peptides through stapling opens up new avenues for the development of novel therapeutics and research probes for previously intractable intracellular targets. Careful execution of the described synthetic and purification procedures is key to obtaining high-quality stapled peptides for these applications.
Application Notes and Protocols for Bioconjugation Techniques Utilizing the Allyl Side Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary bioconjugation techniques that leverage the unique reactivity of the allyl side chain. The protocols outlined herein offer step-by-step guidance for the implementation of these methods in various research and development settings.
Reversible Thiol-Ene Bioconjugation with Allyl Sulfides for Dynamic Protein Patterning
This technique enables the reversible and repeatable tethering of signaling proteins to hydrogels, allowing for dynamic studies of cell behavior in response to spatiotemporally controlled biochemical cues. The core of this method is a photomediated thiol-ene reaction with an allyl sulfide moiety, which can be reversed and repeated on demand.[1][2]
Application Note:
The reversible nature of the allyl sulfide-based thiol-ene conjugation is particularly useful for creating dynamic cell culture microenvironments.[1] Researchers can pattern signaling proteins onto a hydrogel to study cell migration, differentiation, and signaling, and then release the protein to study the subsequent cellular response. This is highly relevant for mimicking the dynamic nature of the in vivo extracellular matrix.[1][2] For instance, this method has been used to pattern vascular endothelial growth factor (VEGF) to guide the migration of human umbilical vein endothelial cells (HUVECs).[3]
Quantitative Data:
| Parameter | Value | Conditions | Reference |
| Photoinitiator (LAP) Concentration for Tethering | 0 - 100 µM | 100 µM thiolated transferrin | [1] |
| Optimal LAP Concentration for Release | 0.1 - 10 mM | 50 mM PEG₁ₖ thiol | [4][5] |
| Hydrogel Degradation Time | < 15 seconds | 365 nm light (5 mW/cm²), 15 mM glutathione, 1 mM LAP | [6] |
Experimental Protocol: Dynamic Patterning of Signaling Proteins in Hydrogels
-
Hydrogel Preparation:
-
Thiolation of Signaling Protein:
-
Prepare a solution of the desired signaling protein (e.g., 100 µM transferrin).
-
React the protein with 2-iminothiolane to introduce free thiol groups.[3]
-
-
Protein Patterning (Tethering):
-
Swell the allyl sulfide hydrogel with the thiolated protein solution containing a photoinitiator (e.g., 10-100 µM LAP).[1]
-
Expose specific regions of the hydrogel to visible light (e.g., through a photomask) to initiate the thiol-ene conjugation, tethering the protein to the hydrogel in the illuminated areas.[3]
-
-
Protein Release:
-
Repeated Patterning:
Experimental Workflow:
References
- 1. A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Effect of Thiol Structure on Allyl Sulfide Photodegradable Hydrogels and their Application as a Degradable Scaffold for Organoid Passaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptide Libraries with Fmoc-D-Allylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast chemical space to identify novel therapeutic leads.[1] The incorporation of non-canonical amino acids into these libraries expands their structural and functional diversity, leading to peptides with enhanced stability, novel functionalities, and improved therapeutic potential.[2][3] Fmoc-D-Allylglycine is a versatile building block for this purpose.[4] Its unique allyl side chain is orthogonal to standard Fmoc solid-phase peptide synthesis (SPPS) conditions, providing a reactive handle for a wide array of post-synthetic modifications.[3]
This document provides detailed application notes and protocols for the incorporation of this compound into peptide libraries and the subsequent modification of the allyl group for creating diverse molecular entities.
Core Concepts: Fmoc-SPPS and the Role of D-Allylglycine
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by assembling amino acids in a stepwise fashion on a solid resin support.[5] The process involves a repeated cycle of two main steps:
-
Fmoc Deprotection : The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose a free amine.[6][7]
-
Amino Acid Coupling : The incoming Fmoc-protected amino acid is activated by a coupling reagent and then joined to the exposed amine on the growing peptide chain, forming a new peptide bond.[6][7]
This compound is readily incorporated into peptide sequences using these standard procedures.[4] The "D" configuration can enhance proteolytic stability compared to natural L-amino acids. The key feature is its allyl side chain, which does not interfere with the SPPS cycles and remains available for selective chemical transformations after the peptide backbone is fully assembled.[3] This allows for the creation of a single parent peptide library that can be subsequently diversified into multiple secondary libraries through various on-resin chemical reactions.
Applications of this compound in Library Synthesis
The reactive allyl group is a gateway to numerous post-synthetic modifications, including:
-
Peptide Macrocyclization : Creating cyclic peptides, which often exhibit increased conformational stability, receptor affinity, and metabolic resistance.[3][8] This can be achieved through reactions like ring-closing metathesis or thiol-ene reactions with a cysteine residue elsewhere in the sequence.
-
Thiol-Ene "Click" Chemistry : An efficient and specific reaction between the allyl group and a thiol-containing molecule (e.g., cysteine, or small molecules like fluorescent dyes, PEG chains, or cytotoxic drugs).[3][8]
-
Cross-Metathesis : Reacting the allyl group with other olefins using a ruthenium catalyst to introduce a wide array of substituents.[3]
-
Bioconjugation : Facilitating the attachment of peptides to other biomolecules or surfaces.[4]
Experimental Protocols
The following protocols provide a detailed methodology for synthesizing a peptide library containing D-allylglycine and performing a subsequent on-resin modification via thiol-ene chemistry.
Protocol 1: Solid-Phase Synthesis of a D-Allylglycine Containing Peptide Library
This protocol outlines the standard Fmoc-SPPS cycle for incorporating this compound. It assumes a 0.1 mmol synthesis scale.
Materials and Reagents:
-
Rink Amide resin (for C-terminal amides) or 2-chlorotrityl resin (for C-terminal acids).[6][9]
-
Fmoc-protected amino acids (including this compound).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Piperidine.
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][10]
-
Base: N,N-Diisopropylethylamine (DIPEA).[7]
-
Dichloromethane (DCM).
Workflow Diagram: Fmoc-SPPS Cycle
Caption: Standard workflow for Fmoc solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling : Place the resin (e.g., 300 mg for 0.1 mmol scale) in a reaction vessel.[9] Add DMF to swell the resin for at least 1 hour.[9] Drain the DMF.
-
Initial Fmoc Deprotection (for pre-loaded resin): Add 5-8 mL of 20% (v/v) piperidine in DMF to the resin.[9] Agitate for 7-10 minutes. Drain and repeat the piperidine treatment for another 7-10 minutes.
-
Washing : Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[9]
-
Amino Acid Coupling (including this compound) :
-
Activation : In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), HCTU (0.95 eq. relative to amino acid), and DIPEA (2 eq. relative to the resin's initial loading) in DMF.[7][10] Let the activation mixture stand for 2-5 minutes.
-
Coupling Reaction : Add the activation solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[7]
-
-
Washing : After coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[9]
-
Repeat Cycle : Repeat steps 2 through 5 for each amino acid in the peptide sequence until the desired length is achieved.
Protocol 2: On-Resin Thiol-Ene Modification
This protocol describes the modification of the D-allylglycine side chain on the solid support.
Materials and Reagents:
-
Peptide-resin containing D-allylglycine.
-
Thiol of interest (e.g., Cysteine-peptide, fluorescent thiol probe).
-
Photoinitiator (e.g., LAP, Irgacure 2959).
-
Solvent: A suitable solvent mixture such as DMF/Water.
Workflow Diagram: On-Resin Modification
Caption: Workflow for on-resin modification via thiol-ene chemistry.
Procedure:
-
Resin Preparation : After completing the peptide sequence, the resin-bound peptide should be washed thoroughly with DCM and DMF. The N-terminal Fmoc group can be left on or removed depending on the desired final product.
-
Reaction Setup : Swell the peptide-resin in a suitable solvent (e.g., DMF).
-
Thiol-Ene Reaction : Add a solution of the thiol (5-10 equivalents) and a photoinitiator (e.g., 0.1 eq) to the resin slurry.[8]
-
Photoreaction : Irradiate the reaction vessel with UV light (e.g., 365 nm) for 20-60 minutes at room temperature.[8] The reaction progress can be monitored qualitatively using an on-resin Ellman's test to check for the consumption of the free thiol.[8]
-
Washing : Once the reaction is complete, drain the solution and wash the resin extensively with DMF and DCM to remove excess reagents.
Protocol 3: Peptide Cleavage, Purification, and Characterization
Materials and Reagents:
-
Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[6]
-
Cold diethyl ether.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
Procedure:
-
Cleavage : Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups.[6]
-
Precipitation : Filter the resin and collect the filtrate. Add the filtrate to a 50 mL tube of cold diethyl ether to precipitate the crude peptide.
-
Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.
-
Purification and Characterization : Purify the crude peptide using RP-HPLC and confirm the identity and purity of the final product by mass spectrometry.[7][11]
Data Presentation
The following tables provide illustrative data for the synthesis and modification of a model peptide library. These values are representative of typical outcomes.
Table 1: Illustrative Coupling Efficiency in SPPS
| Amino Acid Position | Amino Acid Added | Coupling Time (min) | Coupling Efficiency (%) |
| 1 | Fmoc-Gly-OH | 60 | >99 |
| 2 | Fmoc-L-Leu-OH | 60 | >99 |
| 3 | This compound | 75 | >98 |
| 4 | Fmoc-L-Lys(Boc)-OH | 90 | >98 |
| 5 | Fmoc-L-Trp(Boc)-OH | 120 | >97 |
Table 2: Representative Yields for On-Resin Thiol-Ene Modification
| Library Member | Thiol Reagent Added | Reaction Time (min) | Final Purity (by HPLC) | Isolated Yield (%)* |
| Peptide A-1 | N-acetyl-cysteine | 30 | 92% | 35% |
| Peptide A-2 | Dansyl-cysteamine | 45 | 88% | 28% |
| Peptide A-3 | 5-FAM-cysteamine | 45 | 85% | 25% |
| Peptide A-4 | Biotin-PEG-thiol | 60 | 81% | 22% |
*Calculated based on the initial loading of the resin.[8]
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse peptide libraries.[4][12] The allyl side chain serves as a convenient handle for a variety of orthogonal, on-resin modifications, allowing for the rapid generation of libraries with novel functionalities.[3] The protocols outlined here provide a robust framework for researchers in drug discovery to leverage this chemistry for identifying and optimizing new peptide-based therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. bachem.com [bachem.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. Library Design-Facilitated High-Throughput Sequencing of Synthetic Peptide Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fmoc-D-Allyglycine - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Post-Synthesis Modification of D-Allylglycine Residues
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the non-canonical amino acid D-allylglycine into peptide structures offers a versatile handle for post-synthesis modifications, enabling the development of peptides with enhanced therapeutic properties. The allyl group of D-allylglycine serves as a reactive moiety for a variety of chemical transformations, most notably the thiol-ene "click" reaction. This document provides detailed application notes and protocols for the modification of D-allylglycine residues in synthetic peptides.
Introduction
D-allylglycine is a valuable building block in peptide chemistry due to its unique side chain, which contains a terminal alkene. This functional group is orthogonal to the standard protecting groups used in solid-phase peptide synthesis (SPPS), allowing for selective modification after the peptide chain has been assembled.[1] This post-synthesis modification strategy is a powerful tool for introducing a wide range of functionalities into peptides, including fluorescent labels, polyethylene glycol (PEG) chains, lipids, and handles for macrocyclization.[1][2] Such modifications can improve a peptide's stability, solubility, cell permeability, and receptor binding affinity, ultimately enhancing its therapeutic potential.[1][3]
The most prominent method for modifying D-allylglycine residues is the photoinitiated radical thiol-ene reaction.[2][4] This "click" chemistry approach is highly efficient, proceeds under mild, often aqueous conditions, and exhibits high functional group tolerance, making it ideal for biomolecule modification.[2][5][6]
Key Applications
The post-synthesis modification of D-allylglycine residues has found applications in several areas of peptide and drug development:
-
Peptide Macrocyclization: The formation of cyclic peptides can enhance conformational stability and receptor affinity.[1][2][6] The thiol-ene reaction can be used to cyclize peptides by reacting the allyl group of D-allylglycine with a cysteine residue within the same peptide chain.[2][7]
-
Glycosylation: Attaching carbohydrate moieties to peptides can improve their solubility and pharmacokinetic properties. The thiol-ene reaction provides a chemoselective method for peptide glycosylation.[2]
-
Lipidation: The introduction of lipid chains can enhance the membrane permeability and half-life of therapeutic peptides.[2]
-
Bioconjugation: D-allylglycine serves as a versatile handle for conjugating peptides to other molecules, such as imaging agents, drug payloads, or polymers.[2][8]
Quantitative Data Summary
The efficiency of post-synthesis modification of D-allylglycine residues via the thiol-ene reaction is dependent on various factors, including the specific peptide sequence, the thiol reagent, the photoinitiator, and the reaction conditions. The following table summarizes reported yields for different applications.
| Application | Peptide/Substrate | Thiol Reagent | Photoinitiator | Solvent | Yield (%) | Reference |
| Macrocyclization | Allyloxycarbonyl (alloc) modified peptide | Cysteine | DPAP | DMF | 24 | [2] |
| Macrocyclization | Norbornene modified peptide | Cysteine | DPAP | DMF | 37 | [2] |
| Glycosylation | Fmoc-protected cysteine | Alkene-modified monosaccharide | DPAP | DMF | >95 (conversion) | [2] |
| Glycosylation | Glutathione (GSH) | Alkene-modified monosaccharide | DPAP | DMF/H₂O (1:2) | 81 (isolated) | [2] |
| Thiolactone Formation | H-Asp(SH)-Ala-Ala-Agl-NH₂ | Intramolecular thioacid | DPAP | H₂O/MeCN (1:1) + 0.1% TFA | 90 (conversion) | [9] |
| General Bioconjugation | Allylglycine containing tetrapeptide | Various thiols | - | - | Successful reaction | [2] |
Experimental Protocols
This section provides detailed protocols for the incorporation of D-allylglycine into peptides and its subsequent modification via a photoinitiated thiol-ene reaction.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Allylglycine Containing Peptides (Fmoc Chemistry)
This protocol outlines the manual solid-phase synthesis for incorporating an Fmoc-D-allylglycine residue into a peptide chain.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, using this compound at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Photoinitiated Thiol-Ene "Click" Reaction on a D-Allylglycine Containing Peptide
This protocol describes the modification of a purified D-allylglycine containing peptide with a thiol-containing molecule.
Materials:
-
D-allylglycine containing peptide
-
Thiol-containing molecule of interest (e.g., cysteine-containing peptide, fluorescently labeled thiol, PEG-thiol)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone (DPAP) or Irgacure 2959)
-
Degassed solvent (e.g., DMF, acetonitrile/water mixture)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Reaction Setup:
-
Dissolve the D-allylglycine containing peptide in the chosen degassed solvent to a final concentration of 1-5 mM.
-
Add the thiol-containing molecule in a slight excess (e.g., 1.2 equivalents).
-
Add the photoinitiator (e.g., DPAP) to a final concentration of approximately 5 mM.[9]
-
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
UV Irradiation: Irradiate the reaction mixture with a UV lamp (e.g., 354-365 nm) at room temperature.[6][9] The reaction time can vary from a few minutes to a couple of hours, depending on the reactants and their concentrations.[2][6] Monitor the reaction progress by RP-HPLC or LC-MS.
-
Quenching: Once the reaction is complete, it can be quenched by turning off the UV light.
-
Purification: Purify the modified peptide from the reaction mixture using RP-HPLC.
-
Characterization: Characterize the final product by mass spectrometry to confirm the successful conjugation and determine the molecular weight of the modified peptide.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and modification of D-allylglycine peptides.
Thiol-Ene Reaction Mechanism
Caption: Radical-mediated thiol-ene reaction mechanism on a D-allylglycine residue.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. Fmoc-D-Allyglycine - Creative Peptides [creative-peptides.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02442G [pubs.rsc.org]
- 7. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Fmoc-D-Allylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete coupling of Fmoc-D-Allylglycine during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Positive Kaiser Test After Coupling of this compound
A positive Kaiser test (indicated by a blue or purple color) after the coupling step signifies the presence of unreacted free primary amines on the resin, indicating an incomplete reaction. This is a common issue when incorporating sterically hindered or unusual amino acids.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Steric Hindrance | 1. Double Couple: Repeat the coupling step with a fresh solution of activated this compound.[1] 2. Increase Reagent Excess: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents).[1] 3. Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to increase reaction kinetics. | The allyl group, in proximity to the alpha-carbon, can create steric hindrance, impeding the approach of the activated amino acid to the resin-bound amine. These strategies help to drive the reaction to completion. |
| Suboptimal Reagent Activity | 1. Switch to a More Potent Coupling Reagent: Utilize a uronium/aminium salt-based reagent like HATU, HCTU, or COMU, which are known for their high efficiency with hindered couplings.[2] 2. Ensure Reagent Freshness: Use fresh, high-quality coupling reagents and anhydrous solvents, as moisture can deactivate the activated species. | Standard coupling reagents like DIC/HOBt may not be sufficiently reactive to overcome the steric bulk of this compound. More powerful reagents can significantly improve coupling efficiency. |
| Peptide Aggregation | 1. Change Solvent System: Switch from DMF to N-Methylpyrrolidone (NMP) or use a mixture of DMF and Dichloromethane (DCM) to improve resin swelling and disrupt secondary structures.[1] 2. Incorporate Chaotropic Salts: Add a chaotropic salt such as LiCl to the coupling reaction to break up aggregates. | As the peptide chain elongates, it can fold and aggregate on the resin, blocking access to the reactive N-terminus. Altering the solvent environment can disrupt these aggregates. |
| Insufficient Reaction Time | Extend Coupling Time: Increase the duration of the coupling reaction (e.g., from 1-2 hours to 4 hours or even overnight).[1] | For sterically hindered amino acids, the reaction kinetics can be slower. Allowing more time for the reaction can lead to a higher degree of completion. |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
The coupling of this compound can be difficult primarily due to steric hindrance. The presence of the allyl group near the alpha-carbon, combined with the bulky Fmoc protecting group, can physically obstruct the formation of the peptide bond.
Q2: Which coupling reagents are most effective for this compound?
For sterically demanding amino acids, high-efficiency uronium/aminium salt-based reagents are generally recommended.[2] A comparison of commonly used reagents is provided in the table below.
Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Class | Typical Reaction Time | Coupling Yield (%) | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization.[2] | Higher cost, potential for guanidinylation side reaction if used in excess.[2] |
| HCTU | Aminium/Uronium Salt | 5 - 20 min | 98 - 99.5 | Very fast and efficient, cost-effective alternative to HATU.[1] | |
| COMU | Aminium/Uronium Salt | 20 - 45 min | > 99 | Safer alternative to benzotriazole-based reagents, highly reactive.[3] | |
| PyBOP | Phosphonium Salt | 15 - 60 min | 98 - 99 | Robust and effective for sterically demanding couplings.[1] | Byproducts can sometimes be difficult to remove. |
| DIC/HOBt | Carbodiimide | 1 - 2 hours | 95 - 98 | Cost-effective, soluble urea byproduct is advantageous for SPPS.[1] | Generally less effective for highly hindered couplings compared to onium salts. |
Q3: How can I monitor the completion of the this compound coupling reaction?
The most common method for real-time, qualitative monitoring of coupling reactions in SPPS is the Kaiser test (or ninhydrin test).[1] This colorimetric assay detects the presence of free primary amines on the peptide-resin.
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.
Q4: Are there any specific side reactions to be aware of with the allyl group of this compound?
While the allyl group is generally stable under standard SPPS conditions, it is a reactive moiety that can potentially undergo side reactions, particularly in the presence of certain reagents or conditions not typically used in Fmoc-SPPS. The primary utility of the allyl group is for post-synthetic modifications, such as olefin metathesis or thiol-ene "click" chemistry.[4] During standard synthesis, the focus should be on ensuring complete coupling without unintentional modification of the allyl side chain.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids like this compound.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes, then drain the solvent.
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the time can be extended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of the resin beads to confirm the absence of free amines (negative result).
-
If the Kaiser test is positive, a second coupling is recommended.
-
Protocol 2: Kaiser Test for Detection of Free Primary Amines
This protocol provides a qualitative assessment of the coupling reaction's completion.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution. A blue or purple color indicates the presence of free primary amines and an incomplete reaction. Yellow or colorless beads and solution indicate a complete reaction.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: General cycle for solid-phase peptide synthesis (SPPS).
References
Technical Support Center: Fmoc-D-Allylglycine in SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of peptides, with a specific focus on challenges related to the incorporation of Fmoc-D-Allylglycine, such as on-resin aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During solid-phase peptide synthesis, the growing peptide chain is covalently attached to an insoluble resin support. Peptide aggregation refers to the self-association of these growing peptide chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures, such as β-sheets, which can render the peptide chains inaccessible to reagents.[1][2][3][4] This phenomenon is a significant cause of incomplete or failed syntheses, particularly for sequences longer than 20 amino acids or those containing hydrophobic residues.[1][2][4]
Q2: Why might this compound contribute to aggregation?
A2: While D-amino acids can sometimes reduce aggregation by disrupting secondary structures, the hydrophobicity of the allyl side chain in this compound can contribute to aggregation, especially when incorporated into a sequence with other hydrophobic residues.[2][5] Peptides containing stretches of contiguous hydrophobic amino acids are frequently difficult to synthesize due to aggregation.[1][5]
Q3: What are the common signs of on-resin peptide aggregation?
A3: Several indicators can suggest that your peptide is aggregating on the resin during synthesis:
-
Poor resin swelling: The resin beads may shrink or fail to swell adequately in the synthesis solvent.[1][2][6]
-
Slow or incomplete Fmoc deprotection: Monitoring the Fmoc deprotection by UV absorbance may show a flattened and broadened peak, indicating slower reaction kinetics.[1][6][7]
-
Incomplete coupling reactions: Standard qualitative tests like the Kaiser test (ninhydrin test) or TNBS test may give a false negative or show an incomplete reaction, leading to deletion sequences in the final product.[1][6]
-
Low yield and purity of the crude peptide: After cleavage from the resin, HPLC analysis of the crude product will often show a complex mixture of deletion and truncated sequences.[3][6]
Q4: Can I predict if a peptide sequence containing this compound will aggregate?
A4: While precise prediction is challenging, certain sequence patterns increase the risk of aggregation.[2][8] Stretches of hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong indicators of potential aggregation.[5] The presence of this compound, with its hydrophobic side chain, in such a sequence should prompt consideration of preventative measures.[2][5] There are also computational tools that can help predict potentially "difficult sequences".[9]
Troubleshooting Guides
If you suspect on-resin aggregation during the synthesis of a peptide containing this compound, consult the following troubleshooting decision tree and the detailed guides below.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mesalabs.com [mesalabs.com]
Technical Support Center: Allyl Group in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using allyl protecting groups in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the deprotection of allyl and allyloxycarbonyl (Alloc) groups?
The most prevalent side reaction during the palladium-catalyzed deprotection of allyl and Alloc groups is the re-alkylation of the newly liberated amine by the allyl cation intermediate. This results in the formation of an N-allyl byproduct, which is observed as a +40 Da mass addition to the target peptide by mass spectrometry.[1] This occurs when the reactive allyl cation is not efficiently trapped by a scavenger in the reaction mixture.[2]
Q2: I observe a +40 Da peak in my LC-MS after deprotection. What is it and how can I prevent it?
A +40 Da mass increase corresponds to the N-allylation of your peptide. This side product forms when the allyl cation, generated during deprotection, reacts with the free amine of your peptide.
To prevent this, the choice of scavenger is critical. While phenylsilane (PhSiH₃) is widely used, it can sometimes be less effective. For challenging cases, especially with secondary amines, using a dimethylamine-borane complex (Me₂NH·BH₃) is recommended as it has been shown to be superior in preventing allyl back-alkylation, leading to quantitative deprotection.[3]
Q3: My allyl/Alloc deprotection is incomplete. What steps can I take to improve the reaction efficiency?
Incomplete deprotection can be caused by several factors, including catalyst deactivation, poor reagent diffusion into the solid support, or insufficient reaction time. Here are some troubleshooting steps:
-
Repeat the Deprotection: The simplest approach is to drain the reagents and repeat the deprotection cycle with a fresh solution of the palladium catalyst and scavenger.[4]
-
Extend Reaction Time: For sterically hindered sites, extending the reaction time (e.g., from 1 hour to 2-3 hours) can drive the reaction to completion.[5]
-
Ensure Proper Mixing: Ensure the resin is well-swollen and continuously agitated during the reaction to facilitate reagent access.
-
Use Microwave Synthesis: Microwave-assisted deprotection can significantly accelerate the reaction, often completing in minutes while maintaining high purity (>98%). This can be particularly useful as it is faster than potential catalyst oxidation.[6]
-
Check Catalyst Quality: Palladium(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be sensitive to air.[1][7] While some protocols work well in an open flask, using fresh catalyst and maintaining an inert atmosphere (e.g., Argon or Nitrogen) can be beneficial for difficult cases.
Q4: How do I choose the best scavenger for my allyl deprotection?
The optimal scavenger depends on the substrate, particularly whether you are deprotecting a primary or a secondary amine.
-
For Primary Amines (e.g., standard amino acid N-terminus): Phenylsilane (PhSiH₃) is often sufficient.
-
For Secondary Amines (e.g., N-methylated amino acids, proline): These are more prone to N-allylation. Dimethylamine-borane complex (Me₂NH·BH₃) is highly effective and often considered superior for these substrates.[3] Morpholine is another option, though generally less effective than Me₂NH·BH₃.[3]
The following diagram provides a decision-making workflow for scavenger selection.
Caption: Decision tree for selecting the appropriate scavenger.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues during allyl/Alloc deprotection.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Starting material remains) | 1. Insufficient reaction time. 2. Catalyst deactivation (oxidation). 3. Poor resin swelling or peptide aggregation. 4. Steric hindrance at the reaction site. | 1. Extend the reaction time (e.g., to 2-3 hours). 2. Repeat the deprotection with fresh catalyst and scavenger solution. 3. Ensure adequate resin swelling in the reaction solvent before adding reagents. 4. Consider using microwave-assisted synthesis to overcome kinetic barriers.[6] |
| N-Allylation Side Product (+40 Da peak in LC-MS) | 1. Inefficient scavenging of the allyl cation. 2. Scavenger is not suitable for the substrate (e.g., PhSiH₃ for a secondary amine). | 1. Switch to a more effective scavenger like dimethylamine-borane complex (Me₂NH·BH₃).[3] 2. Increase the equivalents of the scavenger relative to the catalyst. |
| No Reaction or Very Low Conversion | 1. Inactive catalyst (e.g., old or improperly stored Pd(PPh₃)₄). 2. Incorrect reagents used. | 1. Use a fresh bottle of palladium catalyst. Consider using an air-stable alternative like Pd(PPh₃)₂Cl₂ if oxidation is a persistent issue.[1] 2. Double-check all reagents and their concentrations. |
| Broad or Multiple Peaks in HPLC | 1. A combination of incomplete deprotection and side reactions. 2. Potential for on-resin peptide degradation. | 1. Address the primary issues of incomplete deprotection and N-allylation first. 2. Optimize the reaction conditions (time, temperature) to be as mild as possible while still achieving full conversion. |
The following diagram illustrates a general workflow for troubleshooting these issues.
References
- 1. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HATU/HBTU Coupling for Fmoc-D-Allylglycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coupling conditions for Fmoc-D-Allylglycine using HATU and HBTU coupling reagents. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the success of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why can the coupling of this compound be challenging?
A1: The coupling of this compound can present challenges due to steric hindrance from its side chain, although it is less hindered than some other amino acids. Inefficient activation or coupling can lead to lower yields and the formation of deletion sequences. Therefore, optimizing the coupling reagent and reaction conditions is crucial for successful incorporation.
Q2: Which coupling reagent is generally more effective for this compound: HATU or HBTU?
A2: For sterically hindered amino acids, HATU is generally considered superior to HBTU.[1][2][3] HATU forms a more reactive OAt-active ester, which can lead to faster reaction times, higher coupling efficiency, and reduced risk of racemization.[2] While HBTU is a reliable and cost-effective option, it may require longer reaction times or double coupling to achieve the same efficiency as HATU for challenging residues.[1]
Q3: Are there any known side reactions involving the allyl group of this compound during HATU or HBTU coupling?
A3: The allyl group is generally stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, including coupling with HATU and HBTU.[1][4] It is considered an orthogonal protecting group, meaning it is not affected by the reagents used for Fmoc deprotection (piperidine) or coupling. However, it is always good practice to use the minimum effective amount of coupling reagent to avoid potential, though less common, side reactions.[5]
Q4: What are the most common side reactions associated with HATU and HBTU, and how can they be minimized?
A4: The most common side reaction for both HATU and HBTU is guanidinylation of the N-terminal amine of the peptide chain.[6][7] This occurs when the coupling reagent reacts directly with the free amine, capping the peptide and preventing further elongation. This can be minimized by:
-
Pre-activating the this compound with HATU/HBTU and a base before adding the mixture to the resin.
-
Avoiding a large excess of the coupling reagent. A slight excess of the amino acid relative to the coupling reagent is recommended.[6]
Q5: What should I do if I observe a low coupling yield with this compound?
A5: If you experience low coupling efficiency, as indicated by a positive Kaiser test after the initial coupling, consider the following troubleshooting steps:
-
Extend the reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours).
-
Perform a double coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.
-
Switch to a more powerful coupling reagent: If you are using HBTU, switching to HATU may improve the yield.[1]
-
Optimize solvent conditions: Ensure you are using high-purity, amine-free DMF. In cases of peptide aggregation, adding a small percentage of DMSO or using NMP as a solvent might be beneficial.
Data Presentation
The following tables provide a summary of typical quantitative data for HATU and HBTU coupling of sterically hindered amino acids, which can be used as a proxy for this compound. Actual results may vary depending on the specific peptide sequence and experimental conditions.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Parameter | HATU | HBTU |
| Purity | Higher Purity (fewer deletion products)[2] | Lower Purity (more deletion products)[2] |
| Coupling Efficiency | High[2] | High, but generally lower than HATU[2] |
| Reaction Speed | Faster[2] | Slower[2] |
| Epimerization Risk | Lower risk[2] | Higher risk[2] |
Table 2: Typical Reaction Conditions for a Single Coupling Cycle
| Parameter | HATU | HBTU |
| Amino Acid (eq.) | 3 - 5 | 3 - 5 |
| Coupling Reagent (eq.) | 2.9 - 4.9 | 2.9 - 4.9 |
| Base (DIPEA) (eq.) | 6 - 10 | 6 - 10 |
| Pre-activation Time | 1 - 2 minutes | 1 - 5 minutes |
| Coupling Time | 30 - 60 minutes | 60 - 120 minutes (or longer) |
| Monitoring | Kaiser Test | Kaiser Test |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended for achieving high coupling efficiency with this compound.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling (repeat steps 4 and 5).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Protocol 2: HBTU-Mediated Coupling of this compound
This protocol provides a cost-effective method for coupling this compound.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of the HATU protocol.
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time may need to be extended.
-
Monitoring and Washing: Follow steps 6 and 7 of the HATU protocol. If the Kaiser test remains positive, a second coupling is recommended.
Visualizations
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Side-product formation during cyclization with HBTU on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization of D-allylglycine during coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the racemization of D-allylglycine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for D-allylglycine?
A1: Racemization is an undesired process where a pure enantiomer, such as D-allylglycine, converts into a mixture of both its D and L forms during a chemical reaction. In peptide synthesis, this leads to the incorporation of the incorrect L-allylglycine stereoisomer into the peptide chain. This alteration can drastically change the peptide's three-dimensional structure, which in turn can diminish or completely abolish its intended biological activity and therapeutic efficacy.[1]
The primary cause of racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] When the carboxylic acid of the N-protected D-allylglycine is activated by a coupling reagent, it can cyclize. The proton on the chiral alpha-carbon of this oxazolone ring is highly acidic and can be easily removed by a base. This creates a planar, achiral intermediate. When the incoming amine attacks this intermediate, it can do so from either face, resulting in both the desired D-peptide and the undesired L-diastereomer.[1] A less common pathway, direct enolization, involves the direct removal of the alpha-proton by a strong base.[1]
Q2: Which factors have the greatest influence on racemization during the coupling step?
A2: Several factors during the coupling reaction can significantly promote racemization. The most critical are:
-
Coupling Reagent: The choice of activating agent is paramount. Highly reactive reagents can accelerate oxazolone formation.
-
Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases can readily abstract the acidic alpha-proton from the oxazolone intermediate.[3][4]
-
Additives: Reagents like HOBt and Oxyma can suppress racemization by forming active esters that are less prone to cyclizing into oxazolones.[5]
-
Temperature: Elevated temperatures, often used to speed up difficult couplings (e.g., with microwave assistance), can dramatically increase the rate of racemization.[6]
-
Pre-activation Time: Allowing the activated amino acid to sit for an extended period before adding it to the resin increases the opportunity for racemization to occur.[7]
Q3: Which coupling reagents and additives are best for minimizing D-allylglycine racemization?
A3: Choosing a coupling methodology known for low racemization is the most effective preventative measure. While amino acids like Cysteine and Histidine are notoriously prone to this side reaction, the principles apply to protecting the stereochemistry of D-allylglycine.[1][5][7]
| Reagent Class | Recommended Reagents & Additives | Racemization Potential | Key Considerations |
| Carbodiimides | DIC or DCC + Oxyma or HOBt | Low (with additive) | The combination of DIC with an additive like Oxyma or HOBt is highly effective at suppressing racemization and is a cost-effective choice.[8][9] DCC is typically avoided in solid-phase synthesis due to the insolubility of its urea byproduct.[10] |
| Uronium/Aminium | COMU, HATU, HBTU | Low to Moderate | COMU is often superior due to its high efficiency and safer (non-explosive) Oxyma-based structure.[11] While effective, HATU and HBTU can still cause racemization, especially with prolonged pre-activation or at high temperatures.[7] |
| Phosphonium | PyBOP | Low | Known for high coupling efficiency and low racemization risk, but can be more expensive.[8][12] |
Q4: How does the choice of base affect racemization?
A4: The base facilitates the coupling reaction but can also be the primary cause of racemization. Stronger bases are more likely to cause epimerization. For sensitive couplings, replacing the commonly used N,N-diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base is highly recommended.[3]
| Base | Abbreviation | Relative Basicity | Recommendation for D-allylglycine |
| N,N-diisopropylethylamine | DIPEA / DIEA | Strong | Not Recommended. Its high basicity significantly promotes racemization.[3] |
| N-methylmorpholine | NMM | Weaker | Recommended. Offers a good balance of reactivity for coupling while minimizing the risk of racemization.[4][13] |
| 2,4,6-Trimethylpyridine | TMP / Collidine | Weak / Sterically Hindered | Highly Recommended. Its steric bulk and weaker basicity make it one of the best choices for suppressing racemization.[4] |
Troubleshooting Guide
This section addresses the common problem of detecting the undesired L-allylglycine diastereomer in your final product.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jpt.com [jpt.com]
- 13. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Peptides with Fmoc-D-Allylglycine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides containing Fmoc-D-Allylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing this compound?
The primary challenges in purifying peptides containing this compound revolve around two key aspects: the presence of the allyl side chain and the D-amino acid configuration. The allyl group is orthogonal to standard Fmoc solid-phase peptide synthesis (SPPS) chemistry, meaning it is stable during routine Fmoc deprotection (using piperidine) and cleavage from the resin with trifluoroacetic acid (TFA).[1] However, its removal requires a specific deprotection step using a palladium catalyst, which introduces the significant challenge of ensuring complete removal of palladium residues from the final peptide product.[2][3] The D-configuration of the amino acid can influence the peptide's secondary structure and its chromatographic behavior, potentially leading to co-elution with impurities or diastereomeric byproducts.[4][5]
Q2: My HPLC chromatogram shows a broad peak or multiple peaks for my target peptide. What could be the cause?
Several factors can contribute to a complex HPLC profile:
-
Diastereomers: The presence of the D-amino acid can sometimes lead to the formation of diastereomers during synthesis, especially if there is any racemization of other amino acids in the sequence. These closely related species can be difficult to separate on standard reversed-phase HPLC columns.[4]
-
Incomplete Deprotection: If the allyl group is not completely removed, the final product will be a mixture of the desired peptide and the allyl-protected peptide, resulting in two distinct peaks.
-
Palladium Complexation: Residual palladium can sometimes form complexes with the peptide, leading to peak broadening or the appearance of multiple peaks.
-
Peptide Aggregation: Peptides containing hydrophobic residues, including allylglycine, can be prone to aggregation, which can manifest as broad or tailing peaks in the chromatogram.
-
Side Reactions: The allyl group can potentially undergo side reactions during synthesis or cleavage, leading to impurities that co-elute with the target peptide.[6][7]
Q3: How can I confirm the identity and purity of my this compound-containing peptide?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing peptide purity. A gradient of increasing organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like TFA (0.1%), is commonly used.[5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide, ensuring it matches the theoretical mass.
-
Tandem Mass Spectrometry (MS/MS): For unambiguous sequence confirmation and to pinpoint the location of the D-allylglycine residue, MS/MS fragmentation analysis is invaluable.
-
Amino Acid Analysis (AAA): AAA can be used to confirm the amino acid composition of the peptide.
Q4: What are the best practices for removing residual palladium catalyst after allyl group deprotection?
Residual palladium is a common and critical issue. Several methods can be employed to reduce palladium contamination to acceptable levels (typically <10 ppm for pharmaceutical applications).[2]
-
Palladium Scavengers: Solid-supported scavengers containing thiol, amine, or phosphine functional groups are effective at binding and removing palladium from solution.[2][3][8] A screening of different scavengers may be necessary to find the most efficient one for your specific peptide and solvent system.[2]
-
Filtration through Celite®: Passing the peptide solution through a pad of Celite® can help remove heterogeneous palladium catalysts.[2]
-
Precipitation and Washing: In some cases, palladium can be precipitated and removed by filtration. Thorough washing of the precipitated peptide with appropriate solvents is crucial.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the standard analytical technique for quantifying trace amounts of palladium in the final peptide product.[9][10][11]
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of peptides containing this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low peptide yield after purification | Incomplete cleavage from the resin. | - Ensure complete removal of the N-terminal Fmoc group before cleavage.- Increase the cleavage time or use a more potent cleavage cocktail. |
| Peptide precipitation during purification. | - Adjust the solvent composition of the mobile phase to improve solubility.- Perform purification at a slightly elevated temperature. | |
| Adsorption to HPLC column. | - Use a different column stationary phase (e.g., C8 instead of C18 for very hydrophobic peptides).- Modify the mobile phase with a different ion-pairing agent. | |
| Co-elution of impurities with the main peptide peak | Presence of diastereomers. | - Optimize the HPLC gradient to improve resolution. A shallower gradient around the elution time of the peptide can enhance separation.[4]- Consider using a different stationary phase or a chiral column if separation is particularly challenging. |
| Side-reaction products. | - Review the synthesis and cleavage protocols to identify potential sources of side reactions.[6][7]- Employ orthogonal purification techniques, such as ion-exchange chromatography, in addition to RP-HPLC. | |
| High levels of palladium contamination in the final product | Inefficient scavenger performance. | - Screen a variety of palladium scavengers to identify the most effective one.[2][8]- Optimize the scavenger-to-palladium ratio, reaction time, and temperature.[8] |
| Product binding to the scavenger. | - Use the minimum effective amount of scavenger.- Wash the scavenger with fresh solvent after filtration to recover any bound product.[2] | |
| Presence of soluble palladium species. | - Filtration is only effective for heterogeneous catalysts. For soluble palladium, scavengers or chromatography are necessary.[2] |
Experimental Protocols
Protocol 1: Cleavage of the Peptide from the Resin
This protocol describes a standard procedure for cleaving a peptide containing this compound from a solid support.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Protocol 2: Palladium-Catalyzed Deprotection of the Allyl Group
This protocol outlines a general procedure for the removal of the allyl protecting group from the D-allylglycine side chain.
Materials:
-
Crude peptide containing the allyl group
-
Solvent (e.g., DCM or a mixture of DCM/DMF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Scavenger for the allyl group (e.g., phenylsilane or morpholine)
-
Palladium scavenger (e.g., silica-based thiol scavenger)
-
Celite®
Procedure:
-
Dissolve the crude peptide in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the palladium catalyst and the allyl scavenger to the solution.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by HPLC-MS).
-
Once the reaction is complete, add the palladium scavenger to the mixture and stir for the recommended time.
-
Prepare a small pad of Celite® in a sintered glass funnel.
-
Filter the reaction mixture through the Celite® pad to remove the solid-supported scavenger and any precipitated palladium.
-
Wash the Celite® pad with fresh solvent to ensure complete recovery of the peptide.
-
Collect the filtrate containing the deprotected peptide.
-
Remove the solvent under reduced pressure.
Protocol 3: RP-HPLC Purification of the Peptide
This protocol provides a starting point for the purification of a peptide containing D-allylglycine using reversed-phase HPLC.
Materials:
-
Crude, deprotected peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture compatible with the mobile phase (e.g., 50% acetonitrile/water).
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Gradient Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.
Visualizations
Caption: Workflow for synthesis and purification of peptides containing D-Allylglycine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Secondary Structures on the Adsorption of Peptides onto Hydrophobic Solid Surfaces Revealed by SALDI-TOF and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. benchchem.com [benchchem.com]
- 9. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: On-Resin Allyl Deprotection
Welcome to the technical support center for on-resin allyl deprotection reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during on-resin allyl deprotection, offering potential causes and solutions in a direct question-and-answer format.
Q1: My allyl deprotection is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this problem:
-
Insufficient Catalyst Activity: The palladium catalyst, often Pd(PPh₃)₄, can be sensitive to air and may lose activity.[1][2] Ensure you are using a fresh, high-quality catalyst. Some protocols suggest using an air-stable precursor like Pd(PPh₃)₂Cl₂.[2]
-
Poor Resin Swelling: Inadequate swelling of the resin can limit reagent access to the peptide. Ensure the resin is properly swollen in a suitable solvent like chloroform (CHCl₃) or dichloromethane (DCM) before adding the deprotection cocktail.[3]
-
Suboptimal Scavenger: The choice and amount of allyl cation scavenger are critical to drive the reaction to completion. Phenylsilane (PhSiH₃) is a common scavenger, but others like Meldrum's acid with triethylsilane (TES-H) can be more effective in preventing side reactions and improving yield.[4][5]
-
Inadequate Reaction Time or Temperature: While many protocols are performed at room temperature, gentle heating (e.g., 38-40°C) with microwave assistance can significantly accelerate the reaction and improve completion, often reducing reaction times to minutes.[1][6] Repeating the deprotection step can also drive the reaction to completion.[1][3]
Q2: I am observing unexpected side products, particularly N-allylation. How can I prevent this?
A2: N-allylation is a common side reaction where the cleaved allyl group re-attaches to a free amine on the peptide.[2]
-
Effective Scavenging: The primary solution is to use an efficient scavenger to trap the allyl cation before it can react with the peptide. A combination of Meldrum's acid and TES-H has been shown to eliminate N-allylated byproducts.[2] Other scavengers like dimethylamine borane (Me₂NH·BH₃) have also been reported to be effective.[4]
-
Optimized Reagent Stoichiometry: Ensure you are using a sufficient excess of the scavenger. For example, using 40 equivalents of Me₂NH·BH₃ has been shown to lead to quantitative removal of the Alloc group without back alkylation.[4]
Q3: My palladium catalyst appears to be deactivating or poisoning. What can cause this and how can I mitigate it?
A3: Palladium catalyst deactivation can be caused by several factors:
-
Oxidation: Pd(0) catalysts are sensitive to atmospheric oxygen.[1] While some modern protocols are performed under atmospheric conditions with microwave heating, traditionally, these reactions are carried out under an inert atmosphere (e.g., Argon).[1][6]
-
Impurities in Reagents or Solvents: Ensure all solvents and reagents are of high purity and dry, as impurities can poison the catalyst.
-
Incompatible Functional Groups: Certain functional groups on the peptide sequence can potentially interact with and deactivate the palladium catalyst.
To mitigate this, consider using more robust, air-stable palladium precursors or increasing the catalyst loading. However, the latter can lead to challenges with post-reaction cleanup.
Q4: What is the best way to remove residual palladium from my resin after deprotection?
A4: Residual palladium can interfere with subsequent synthetic steps or contaminate the final product.[7] Effective washing is crucial.
-
Thiol-Based Washes: Washing the resin with solutions of thiol-containing reagents can help scavenge and remove palladium. Common washes include solutions of sodium diethyldithiocarbamate or 0.5% DIPEA in DMF.[8]
-
Chelating Agent Washes: Resins functionalized with chelating agents can also be used to capture residual palladium.
Q5: Can I automate the on-resin allyl deprotection process?
A5: Yes, allyl deprotection can be automated on modern peptide synthesizers.[9] This often involves pre-dissolving the catalyst and scavenger in an appropriate solvent mixture and programming the synthesizer to deliver the reagents to the reaction vessel.[8] Microwave-assisted methods are particularly well-suited for automation as they offer rapid and controlled heating.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various on-resin allyl deprotection protocols.
Table 1: Comparison of Palladium Catalysts and Reaction Conditions
| Catalyst | Catalyst Loading (eq) | Scavenger(s) | Scavenger Loading (eq) | Solvent | Temperature | Time | Outcome | Reference |
| Pd(PPh₃)₄ | 0.25 | Phenylsilane | 15 | DCM | 40°C (Microwave) | 2 x 5 min | >98% Purity | [1][6] |
| Pd(PPh₃)₄ | 0.3 | Acetic Acid, N-Methylmorpholine | - | CHCl₃ | Room Temp | 20-60 min | Complete | [3] |
| Pd(PPh₃)₂Cl₂ | - | Meldrum's Acid, TES-H | - | DMF | - | - | High Yield, No N-allylation | [2] |
| Pd(PPh₃)₄ | - | Me₂NH·BH₃ | 40 | - | - | 40 min | Quantitative Removal | [4] |
Table 2: Scavenger Systems for On-Resin Allyl Deprotection
| Scavenger System | Equivalents | Advantages | Disadvantages | Reference |
| Phenylsilane (PhSiH₃) | 15 | Commonly used, effective with microwave heating | Can be less effective at preventing N-allylation at RT | [1] |
| Meldrum's Acid / TES-H / DIPEA | 1:1:1 ratio | Eliminates N-allylated byproducts, high yields | Multi-component system | [5] |
| Dimethylamine borane (Me₂NH·BH₃) | 40 | Quantitative removal of Alloc group | High equivalence required | [4] |
| Acetic Acid / N-Methylmorpholine | - | Used in some standard protocols | May not be as efficient as dedicated scavengers | [3] |
Experimental Protocols
Below are detailed methodologies for key on-resin allyl deprotection experiments.
Protocol 1: Microwave-Assisted Allyl Deprotection
This protocol is adapted from a method utilizing microwave heating for rapid deprotection.[1][6]
-
Resin Preparation: Swell the allyl-protected peptide-resin (approx. 30 mg) in 1 mL of dichloromethane (DCM) in a microwave reactor vial.
-
Reagent Preparation: In a separate vial, prepare a fresh solution containing the palladium catalyst (0.25 equivalents of Pd(PPh₃)₄) and the scavenger (15 equivalents of phenylsilane) in 1 mL of DCM.
-
Deprotection Reaction: Add the reagent solution to the swollen resin.
-
Microwave Irradiation: Heat the reaction mixture to 40°C for 5 minutes using a microwave synthesizer.
-
Washing: Filter the resin and wash thoroughly with DCM.
-
Repeat Deprotection: Repeat steps 3-5 to ensure complete deprotection.
-
Final Washes: Wash the deprotected resin with DMF, followed by a wash with 0.5% DIPEA in DMF, and finally with a solution of a palladium scavenger like sodium diethyldithiocarbamate (0.5% w/w) in DMF to remove residual catalyst.[8]
Protocol 2: Room Temperature Allyl Deprotection
This protocol is a more traditional approach performed at room temperature.[3]
-
Resin Swelling: Swell the substrate-resin in chloroform (CHCl₃).
-
Reaction Suspension: Suspend the swollen resin in CHCl₃ (approximately 35 mL per gram of resin).
-
Reagent Addition: Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and Pd(PPh₃)₄ (0.3 equivalents based on resin substitution).
-
Reaction: Shake the mixture at room temperature for 20 to 60 minutes.
-
Monitoring and Repetition: Monitor the reaction for completion. If the reaction is not complete, repeat steps 2 through 4.
-
Final Washing: Filter and wash the deprotected resin with dichloromethane (DCM).
Visualizations
Diagram 1: General Workflow for On-Resin Allyl Deprotection
Caption: Workflow for on-resin allyl deprotection.
Diagram 2: Troubleshooting Logic for Incomplete Deprotection
Caption: Troubleshooting incomplete deprotection.
References
- 1. biotage.com [biotage.com]
- 2. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allengroup.wayne.edu [allengroup.wayne.edu]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
Technical Support Center: Palladium Catalyst Poisoning in Allyl Group Cleavage
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with palladium-catalyzed allyl group cleavage.
Frequently Asked Questions (FAQs)
Q1: What is palladium-catalyzed allyl group cleavage and why is it used?
Palladium-catalyzed allyl group cleavage, also known as the Tsuji-Trost reaction, is a chemical transformation used to remove allyl and allyloxycarbonyl (Alloc) protecting groups from functional groups like alcohols, amines, and carboxylic acids.[1][2][3][4] This method is valued for its mild reaction conditions, which preserves sensitive functional groups elsewhere in the molecule. The process typically involves a Pd(0) catalyst, such as Pd(PPh₃)₄, which coordinates with the allyl group, facilitating its removal by a nucleophilic scavenger.[3]
Q2: What is catalyst poisoning in this context?
Catalyst poisoning is the deactivation of the palladium catalyst by chemical compounds present in the reaction mixture.[5] These "poisons" bind strongly to the palladium's active sites, preventing the catalyst from participating in the intended catalytic cycle.[6][7] This leads to a significant decrease in reaction rate, incomplete conversion, or total reaction failure. Poisoning is a chemical deactivation, distinct from physical degradation of the catalyst.[5]
Q3: What are the common symptoms of catalyst poisoning in my reaction?
The most common symptoms include:
-
Sluggish or Stalled Reaction: The reaction proceeds much slower than expected or stops completely before all the starting material is consumed.
-
Incomplete Conversion: Despite extended reaction times or increased catalyst loading, a significant amount of starting material remains.
-
Formation of Side Products: In some cases, catalyst deactivation can lead to alternative, undesired reaction pathways.
-
Change in Color: The appearance of palladium black (finely divided palladium metal) can indicate catalyst decomposition, which may be induced by certain poisons.
Troubleshooting Guide
Q4: My reaction has stalled. How do I determine if catalyst poisoning is the cause?
A stalled reaction is a primary indicator of catalyst poisoning. To diagnose the issue, consider the following workflow.
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Q5: What are the most common catalyst poisons for palladium?
Palladium catalysts are susceptible to a wide range of chemical species that can act as poisons. These often contain sulfur, phosphorus, or certain nitrogen functionalities.[5]
| Poison Class | Specific Examples | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiols (R-SH), thioethers (R-S-R'), disulfides (R-S-S-R'), H₂S, CS₂, SO₂, thiophenes.[8][9][10][11] | Contaminated solvents, reagents derived from sulfur-containing precursors, rubber septa, natural gas residue. | Strong coordination to the palladium center, forming stable Pd-S bonds that block active sites.[8][9] |
| Phosphorus Compounds | Excess phosphine ligands, phosphites, phosphates.[5] | Byproducts from ligand synthesis, degradation of primary phosphine ligands. | Strong binding to palladium can inhibit substrate coordination or subsequent steps in the catalytic cycle. |
| Nitrogen Compounds | Certain amines (especially bulky secondary amines), nitriles, nitro compounds, pyridines, quinoline.[5][12] | Starting materials, additives, solvents (e.g., pyridine). | Coordination to the palladium center can sometimes be inhibitory, although some amines can also act as activating ligands.[12] The effect can be complex and structure-dependent. |
| Halides & Cyanides | Excess halide ions (I⁻, Br⁻, Cl⁻), cyanide (CN⁻).[5][13] | Additives, ionic liquids, reagents like tetrabutylammonium cyanide.[13] | Excess cyanide can form highly stable, inactive complexes like [(CN)₄Pd]²⁻, disrupting every stage of the catalytic cycle.[13][14] |
| Other | Carbon monoxide (CO), water and oxygen (can poison Ziegler-Natta catalysts).[5] | Incomplete inert atmosphere, synthesis gas impurities. | Strong, irreversible binding to the metal center.[10] |
Q6: I suspect my reagents are contaminated. How can I remove these poisons?
Feed purification is one of the most effective strategies to prevent catalyst poisoning.[15][16]
| Contaminant Type | Purification / Mitigation Strategy | Experimental Protocol |
| Sulfur Compounds | Activated Carbon Treatment: Stirring the solvent or a solution of the reagent with activated carbon. Alumina Filtration: Passing the solvent/solution through a plug of activated alumina. Distillation: For volatile solvents. | Activated Carbon: Add 5-10% w/w of activated carbon to the liquid. Stir vigorously for 2-4 hours at room temperature. Filter through a fine frit or celite to remove the carbon. Alumina Plug: Pack a chromatography column with activated basic or neutral alumina. Pass the liquid through the column under gravity or light pressure. |
| General Impurities | Metal Scavengers: Use of solid-supported scavengers with thiol or thiourea functionalities to bind residual palladium poisons.[17][18][19] Guard Beds: In larger scale operations, a "guard bed" of an adsorbent material can be placed upstream to trap poisons before they reach the catalyst.[15] | Scavenger Resins: Add the scavenger resin (e.g., SiliaMetS Thiol) to the solution of the contaminated reagent (typically 4-8 molar equivalents relative to the suspected impurity).[20] Stir for 1-4 hours at room temperature or with gentle heating. Filter to remove the resin.[20] |
| Water / Oxygen | Solvent De-gassing: Purge the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes. Drying Agents: Use of molecular sieves or distillation from appropriate drying agents (e.g., CaH₂, Na/benzophenone). | De-gassing: Place the solvent in a flask with a stir bar. Bubble a steady stream of inert gas through the liquid via a long needle, with a second needle for an outlet. |
Key Mechanisms & Protocols
The Catalytic Cycle of Allyl Deprotection
The typical palladium(0)-catalyzed deprotection of an allyl ether proceeds through the following key steps. Understanding this cycle is crucial for diagnosing which step might be inhibited by a poison.
References
- 1. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | CoLab [colab.ws]
- 2. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. silicycle.com [silicycle.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Fmoc Deprotection of D-Allylglycine Residues
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete Nα-Fmoc deprotection of D-allylglycine residues during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical step is necessary to allow for the coupling of the subsequent amino acid. Failure to completely remove the Fmoc group results in the formation of deletion sequences, which are peptides missing one or more amino acid residues. These impurities can be difficult to separate from the desired peptide, leading to a significant reduction in the overall yield and purity of the final product.
Q2: What are the primary causes of incomplete Fmoc deprotection, specifically for D-allylglycine residues?
Several factors can contribute to inefficient Fmoc removal for D-allylglycine residues:
-
Steric Hindrance: While D-allylglycine is not considered a classically bulky amino acid, the spatial arrangement of the allyl group in the D-configuration can create localized steric hindrance. This may impede the approach of the deprotection base (e.g., piperidine) to the Fmoc group.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures such as β-sheets, particularly in sequences containing hydrophobic residues. This aggregation can make the N-terminus inaccessible to the deprotection reagent.[1]
-
Suboptimal Reagent Conditions: The use of degraded piperidine solutions, insufficient reaction times, or inadequate reagent concentrations can lead to incomplete deprotection.[2]
-
Poor Resin Swelling: If the solid support is not properly swelled, the peptide chains can be in close proximity, hindering the penetration of the deprotection reagent.
Q3: How can I detect if the Fmoc deprotection of D-allylglycine is incomplete?
Several methods can be employed to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric assay used to detect the presence of free primary amines.[2] A positive result (typically a dark blue or purple color) after the deprotection and washing steps indicates successful removal of the Fmoc group. A weak or negative result (yellow or no color change) suggests incomplete deprotection.
-
UV-Vis Spectroscopy: The removal of the Fmoc group releases a dibenzofulvene (DBF) byproduct, which forms a stable adduct with piperidine. This adduct has a characteristic UV absorbance maximum around 301 nm.[2] By measuring the absorbance of the collected deprotection solution, one can quantify the amount of Fmoc group cleaved and assess the reaction's completeness.
Troubleshooting Guide
Should you encounter incomplete Fmoc deprotection of D-allylglycine, the following guide provides potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or negative Kaiser test result after deprotection. | Steric hindrance from the D-allylglycine side chain or the growing peptide. | - Increase the deprotection time in increments (e.g., from 20 minutes to 30 or 40 minutes).- Increase the concentration of piperidine in DMF (e.g., from 20% to 30%).- Consider a double deprotection protocol where the deprotection step is repeated. |
| Low yield of the final peptide with deletion sequences corresponding to the residue after D-allylglycine. | Peptide aggregation on the resin. | - Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) instead of N,N-Dimethylformamide (DMF) for both deprotection and coupling steps.[3]- Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C).- Incorporate a chaotropic salt, such as LiCl (0.5 M), in the deprotection solution to disrupt secondary structures. |
| Gradual decrease in deprotection efficiency over several cycles. | Degradation of the piperidine/DMF solution. | - Always use freshly prepared deprotection solutions.- Store piperidine under an inert atmosphere and away from light. |
| Inconsistent deprotection results. | Poor resin swelling. | - Ensure the resin is fully swollen in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step.[3] |
| Complete failure of deprotection. | Use of an incorrect or highly degraded deprotection reagent. | - Verify the identity and concentration of the base in your deprotection solution.- Prepare a fresh batch of the deprotection reagent from a reliable source. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol outlines a standard procedure for the manual deprotection of an Fmoc-protected amino acid on a solid support.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen in DMF)
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF
-
Wash Solvent: High-purity, amine-free DMF
-
Reaction vessel with a fritted disc
-
Inert gas (Nitrogen or Argon) for agitation
Procedure:
-
Resin Preparation: Ensure the peptide-resin is adequately swollen in DMF for at least 30-60 minutes prior to deprotection. Drain the DMF from the reaction vessel.[3]
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring it is fully submerged. Agitate the resin slurry gently for 3-5 minutes. Drain the deprotection solution.[3]
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Continue the gentle agitation for an additional 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine.[2]
Protocol 2: Enhanced Fmoc Deprotection for Difficult Sequences
This protocol is recommended when standard conditions fail to achieve complete deprotection of D-allylglycine.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen in NMP)
-
Deprotection Solution: 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2% piperidine in NMP
-
Wash Solvent: High-purity, amine-free NMP
-
Reaction vessel with a fritted disc
-
Inert gas (Nitrogen or Argon) for agitation
Procedure:
-
Resin Preparation: Swell the peptide-resin in NMP for at least 30-60 minutes. Drain the NMP.
-
Deprotection: Add the DBU/piperidine/NMP solution to the resin. Agitate the mixture at room temperature for 5-10 minutes. For very difficult cases, this can be performed in two shorter treatments.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (at least 6 times) to remove all traces of DBU and piperidine.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Visualizing the Workflow
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
Troubleshooting Workflow for Incomplete Deprotection
References
Technical Support Center: Managing Steric Hindrance with Fmoc-D-Allylglycine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-D-Allylglycine in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, a non-canonical amino acid that can present moderate steric hindrance.
Q1: My Kaiser test is positive (blue beads) after a standard coupling reaction with this compound. What should I do?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1][2] Here is a systematic approach to troubleshoot this issue:
-
Perform a Second Coupling (Double Coupling): This is often the most straightforward solution.[1][3] Wash the resin thoroughly with DMF to remove byproducts and unreacted reagents from the first coupling. Then, add a fresh solution of newly activated this compound and allow the reaction to proceed for another 1-2 hours.[2]
-
Re-evaluate Your Coupling Reagents: If double coupling is insufficient, consider switching to a more potent coupling reagent. For sterically demanding amino acids, onium salt-based reagents (uronium/aminium or phosphonium) are generally more effective.[3][4] Reagents that form highly reactive OAt or Oxyma esters are preferred.[3][5]
-
Extend the Reaction Time: Longer coupling times, such as 2-4 hours or even overnight, can improve yields for sterically hindered amino acids.[1]
-
Increase Reagent Excess: Using a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.[1]
-
Consider Solvent Choice: Ensure you are using high-quality, amine-free N,N-dimethylformamide (DMF). In cases of peptide aggregation, which can hinder coupling, switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) can be beneficial due to its superior solvating properties.[1][3]
Q2: I'm observing a side product with a lower mass than my target peptide, suggesting a deletion of D-Allylglycine. How can I prevent this?
This issue directly results from incomplete coupling in the previous step. To prevent deletion sequences, you must ensure the coupling of this compound goes to completion. If you've already optimized coupling conditions and still face issues, consider the following:
-
Capping: After the coupling step, you can "cap" any unreacted amines by acetylating them with acetic anhydride. This will prevent them from reacting in subsequent coupling cycles, effectively terminating the failed sequence. While this results in a truncated peptide that needs to be purified out, it prevents the formation of a deletion peptide which can be harder to separate from the desired product.
Q3: The solubility of my growing peptide seems to be decreasing after adding several residues, and now the this compound coupling is inefficient. What is happening?
This is likely due to on-resin peptide aggregation. As the peptide chain elongates, it can form secondary structures or aggregate, making the N-terminal amine inaccessible.[2][3] This is a common issue in SPPS, particularly with hydrophobic sequences.
-
Use Aggregation-Disrupting Solvents: As mentioned, NMP is a stronger solvent than DMF. A mixture of DCM/DMF/NMP (1:1:1) can also be beneficial.[3]
-
Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling reaction can disrupt hydrogen bonding and reduce aggregation.[6]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40°C) can improve reaction kinetics and disrupt aggregation. Microwave-assisted synthesis is also a powerful tool for difficult couplings.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a derivative of the non-canonical amino acid D-Allylglycine, protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group. Its primary application is in solid-phase peptide synthesis.[7] The allyl side chain provides a reactive handle for various post-synthetic modifications, such as:
-
Peptide Macrocyclization: Forming cyclic peptides, which can enhance stability and receptor affinity.[8]
-
Cross-Metathesis: Reacting the allyl group with other olefins to introduce diverse functionalities.[8]
-
Thiol-ene "Click" Chemistry: Efficiently reacting the allyl group with thiols to conjugate other molecules.[8]
The allyl group is orthogonal to the standard Fmoc and tBu protecting groups used in SPPS, allowing for selective modification at any point during the synthesis.[8][9]
Q2: Is this compound considered a highly sterically hindered amino acid?
This compound presents moderate steric hindrance. While not as bulky as residues like C(alpha,alpha)-disubstituted glycines, its side chain can still impede reaction kinetics compared to simpler amino acids like glycine or alanine.[10][11] Therefore, optimized coupling protocols are often necessary to ensure high coupling efficiency.[4]
Q3: Which coupling reagents are most effective for this compound?
For moderately hindered amino acids like this compound, more powerful coupling reagents are recommended to achieve high yields and minimize side reactions. The choice of reagent can significantly impact the success of the coupling.[4]
| Coupling Reagent | Activating Species | Relative Efficiency | Notes |
| HATU | OAt ester | Excellent | Often the reagent of choice for difficult couplings due to high speed and low racemization.[3][12] |
| HCTU | O-6-ClBt ester | Excellent | A cost-effective and highly efficient alternative to HATU.[3][12] |
| COMU | Oxyma ester | Excellent | Shows superior performance compared to HOBt-based reagents and is highly soluble.[5] |
| PyAOP | OAt ester | Excellent | A highly effective phosphonium-based reagent.[3][13] |
| HBTU/PyBOP | OBt ester | Very Good | Widely used and reliable, but may be less effective for more challenging couplings compared to HATU or COMU.[3][12] |
| DIC/HOBt | OBt ester | Good | A classic carbodiimide-based method. The soluble urea byproduct is advantageous for SPPS.[12][13] |
Q4: Can I use standard Fmoc-deprotection protocols for the D-Allylglycine residue?
Yes, the Fmoc group on D-Allylglycine can be removed using standard deprotection conditions, typically a 20% solution of piperidine in DMF.[14][15][16] The allyl side chain is stable to these basic conditions.
Q5: Is the allyl side chain of D-Allylglycine stable to final cleavage from the resin?
Yes, the allyl side chain is stable to the acidic conditions used for final cleavage from most common resins (e.g., Wang, Rink Amide) and for the removal of side-chain protecting groups like tBu, Boc, and Trt.[8] This is typically done with a cleavage cocktail containing trifluoroacetic acid (TFA).[17]
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol describes an efficient coupling of the sterically hindered this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.[12]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[14]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[14][18]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Perform a Kaiser test on a small sample of resin to check for completion.[1] A negative result (yellow beads) indicates a complete reaction.[2] Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[14]
-
Recoupling (if necessary): If the Kaiser test is positive, repeat steps 4-6 (a "double coupling").[1][3]
Protocol 2: Kaiser Test for Free Primary Amines
This qualitative test is used to monitor the completion of the coupling reaction.[2]
-
Sample Preparation: After the coupling reaction, transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Washing: Wash the beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.[2]
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
Phenol in ethanol[2]
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[2]
-
Observation:
Visualizations
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Caption: Logical troubleshooting workflow for incomplete this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc-D-Allyglycine - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. peptide.com [peptide.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Cyclic Peptides with Fmoc-D-Allylglycine
Welcome to the technical support center for cyclic peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and improve yields when using Fmoc-D-Allylglycine and other allyl-based strategies for peptide cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cyclic peptide synthesis?
This compound serves as a key building block for creating cyclic peptides through a technique called Ring-Closing Metathesis (RCM). The allyl side chain contains a carbon-carbon double bond. When two such residues (e.g., two this compound units) are incorporated into a linear peptide sequence, a ruthenium-based catalyst (like Grubbs' catalyst) can be used to form a new carbon-carbon bond between the side chains, creating a cyclic structure.[1][2] This forms a stable, non-native hydrocarbon bridge.[3]
Q2: What are the main strategies for peptide cyclization using allyl protecting groups?
There are two primary strategies:
-
Side-Chain to Side-Chain Lactam Bridge Formation: This involves using amino acids with orthogonally protected side chains, such as Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH. The allyl and alloc groups can be selectively removed on-resin using a palladium catalyst.[4] This exposes a carboxylic acid and an amine on the respective side chains, which can then be coupled to form a cyclic amide (lactam) bridge.[5]
-
Ring-Closing Metathesis (RCM): This method uses amino acids with olefin-containing side chains, such as this compound. A Grubbs' catalyst is used to form a carbon-carbon double bond between two such side chains, creating a hydrocarbon staple.[1][6]
Q3: Should I perform cyclization on-resin or in solution?
Both approaches have distinct advantages. On-resin cyclization is generally preferred as it leverages a "pseudo-dilution" effect.[5] The peptide chains are anchored to a solid support, which keeps them physically separated and favors the desired intramolecular cyclization over intermolecular reactions like dimerization or polymerization.[7] This often leads to higher purity of the crude product.[5]
Solution-phase cyclization is an alternative but requires highly dilute conditions (typically 0.1-1 mM) to minimize oligomerization, which can be challenging for large-scale synthesis.[5] However, it may be necessary if the peptide's conformation on the resin restricts the N- and C-termini from coming into proximity.[7]
Q4: Which coupling reagents are most effective for on-resin lactam bridge formation?
For challenging cyclizations, potent coupling reagents are recommended. Uronium/aminium salt-based reagents are generally superior to carbodiimides. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered more efficient than HBTU , as it forms a more reactive intermediate, leading to faster reactions, higher purity, and a lower risk of racemization.[8]
Troubleshooting Guide
Problem 1: Low or No Yield of the Cyclic Peptide
| Possible Cause | Recommended Solution & Diagnostic Steps |
| Inefficient Allyl/Alloc Deprotection | Diagnosis: Cleave a small amount of resin post-deprotection and analyze by mass spectrometry. The mass should correspond to the linear peptide with the protecting groups removed. Solution: Ensure the palladium catalyst (e.g., Pd(PPh₃)₄) is active and use a sufficient excess of a scavenger (e.g., phenylsilane). Perform the reaction under an inert atmosphere (though some protocols suggest it is tolerant to air).[9] Consider extending the reaction time or using microwave heating to accelerate the reaction.[10] |
| Inefficient Cyclization (Coupling) | Diagnosis: Mass spectrometry of the crude product shows a major peak corresponding to the uncyclized linear peptide. Solution: Switch to a more potent coupling reagent like HATU or PyBOP.[5][8] Increase the coupling time (from 2 hours up to 24 hours) and/or perform a "double coupling" by repeating the step with fresh reagents. Consider changing the solvent to NMP or adding DMSO to disrupt peptide aggregation.[11] |
| Peptide Aggregation | Diagnosis: Resin beads may clump together, fail to swell properly, or show a positive Kaiser test (indicating inaccessible amines) after coupling. Solution: Synthesize the peptide on a low-loading resin or a PEG-based resin (e.g., ChemMatrix).[12] Incorporate "turn-inducing" elements like Proline or D-amino acids near the cyclization site to pre-organize the peptide backbone for cyclization.[13] |
| Dimerization/Oligomerization | Diagnosis: Mass spectrometry reveals peaks corresponding to multiples (2x, 3x, etc.) of the target peptide mass. Solution: This is more common in solution-phase cyclization. Ensure high dilution (0.1-1 mM). For on-resin cyclization, ensure the resin loading is not too high. The "pseudo-dilution" effect of the solid support should minimize this issue.[5][7] |
Problem 2: Low Yield Specific to Ring-Closing Metathesis (RCM)
| Possible Cause | Recommended Solution & Diagnostic Steps |
| Catalyst Inactivity | Diagnosis: HPLC/MS analysis shows only the starting linear di-olefin peptide. Solution: Use fresh, high-quality Grubbs' catalyst. Ensure the solvent (typically DCM or DCE) is dry and degassed. Certain amino acid side chains, particularly unprotected Cysteine and Methionine, can poison the catalyst; ensure they are appropriately protected.[9] |
| Formation of Desallyl Side Products | Diagnosis: Mass spectrometry shows peaks corresponding to the loss of one or both allyl groups without cyclization. This is caused by olefin isomerization.[3] Solution: Perform the reaction at a lower temperature (e.g., 40 °C instead of 60 °C).[3] Additives like 1,4-benzoquinone or phenol can suppress the formation of ruthenium hydride species that cause isomerization, though they may also slow the desired reaction.[3] |
| Poor Reaction Conversion | Diagnosis: HPLC/MS shows a mix of starting material and the desired cyclic product. Solution: Increase the catalyst loading (e.g., from 15 mol% to 40 mol%).[3] Extend the reaction time (reactions are often run for 24-48 hours).[3] Consider switching from a second-generation Grubbs' catalyst to a Hoveyda-Grubbs catalyst, which can show different reactivity.[3] |
Data & Performance Comparison
Table 1: Comparison of Coupling Reagents for On-Resin Lactam Cyclization
This table summarizes the performance of different coupling reagents for the solution-phase cyclization of a model hexapeptide, H-D-Trp-D-Glu(OBn)-Ala-D-Val-Leu-OH. The trends are generally applicable to on-resin cyclizations.
| Coupling Reagent | Base | Reaction Time | Yield (%) | Epimerization (%) |
| MPTA/HOBt | DIEA | 8 h | 84% | <0.1% |
| MPTO/HOBt | DIEA | 3 h | 78% | <0.1% |
| DPPA/HOBt | DIEA | 3 days | 66% | 6.0% |
Data adapted from a comparative study on peptide coupling reagents.[8] Higher yields and lower epimerization are observed with MPTA and MPTO compared to DPPA.
Table 2: Impact of Reaction Conditions on On-Resin RCM Yield
This table illustrates the optimization of RCM for a model dipeptide, Fmoc-Tyr(All)-Tyr(All), on solid support. The goal was to maximize the cyclic product while minimizing the desallyl side product.
| Catalyst (15 mol%) | Additive (1 equiv) | Temperature | RCM Product Yield (%) | Desallyl Product (%) |
| Grubbs' II | None | 60 °C | 20% | >35% |
| Grubbs' II | None | 40 °C | 30% | 20% |
| Grubbs' II | Phenol | 40 °C | 70% | 5% |
| Hoveyda-Grubbs' II | None | 40 °C | 60% | 15% |
Data synthesized from a study on optimizing RCM conditions.[3] The addition of phenol significantly suppresses the formation of desallyl side products and improves the yield of the desired cyclic peptide.
Experimental Protocols & Workflows
Protocol 1: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge)
This protocol describes the cyclization of a linear peptide containing Fmoc-Asp(OAll) and Fmoc-Lys(Alloc) residues.
Step 1: Linear Peptide Synthesis Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry.
Step 2: Selective Allyl/Alloc Deprotection
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare a deprotection solution of Pd(PPh₃)₄ (0.25 eq. per peptide) and phenylsilane (15-24 eq.) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.[4][5]
-
Wash the resin thoroughly with DCM (3x), DMF (3x), 0.5% DIPEA in DMF (2x), and 0.5% sodium diethyldithiocarbamate in DMF (2x) to scavenge residual palladium, followed by final washes with DMF (3x) and DCM (3x).
Step 3: On-Resin Cyclization
-
Swell the deprotected peptide-resin in DMF.
-
Prepare the cyclization solution: Dissolve a coupling reagent (e.g., HATU, 5 eq.) and a base (e.g., DIPEA, 10 eq.) in DMF.
-
Add the solution to the resin and agitate at room temperature.
-
Monitor the reaction by taking a few resin beads for a test cleavage and LC-MS analysis. The reaction is typically complete within 2-24 hours.
-
Once complete, wash the resin with DMF (3x) and DCM (3x).
Step 4: Cleavage and Purification
-
Cleave the cyclic peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide by reverse-phase HPLC.
Protocol 2: On-Resin Ring-Closing Metathesis (RCM) with this compound
This protocol describes the cyclization of a linear peptide containing two allylglycine residues.
Step 1: Linear Peptide Synthesis Synthesize the linear peptide containing two this compound residues at the desired positions using standard Fmoc-SPPS.
Step 2: On-Resin Ring-Closing Metathesis
-
Swell the peptide-resin in an appropriate solvent (e.g., 1,2-dichloroethane (DCE) or DCM).
-
Prepare a 10 mM solution of a second-generation Grubbs' or Hoveyda-Grubbs' catalyst (15-40 mol% eq.) in the same solvent. Degas the solution.[3]
-
Add the catalyst solution to the resin. If necessary, add additives like phenol (1 eq.) to the mixture.[3]
-
Agitate the reaction under a nitrogen atmosphere at room temperature or elevated temperature (e.g., 40-60 °C) for 2-48 hours.
-
Monitor the reaction progress via test cleavage and LC-MS analysis. The cyclized product typically has a shorter retention time than the linear precursor.
-
Once the reaction is complete, filter off the catalyst solution and wash the resin extensively with the solvent (e.g., DCM, 5x).
Step 3: Cleavage and Purification
-
Proceed with the standard TFA cleavage cocktail, precipitation, and lyophilization as described in Protocol 1.
-
Purify the crude cyclic peptide by reverse-phase HPLC.
Visualized Workflows and Logic
References
- 1. scispace.com [scispace.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Complexities of Unnatural Peptides: A Comparative Guide to the Mass Spectrometry of D-Allylglycine-Containing Peptides
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like D-allylglycine into peptides is a powerful strategy for enhancing therapeutic properties. However, the structural novelty of these peptides presents unique analytical challenges. This guide provides an objective comparison of the mass spectrometric analysis of peptides containing D-allylglycine against a common alternative, D-norvaline, offering supporting data and detailed experimental protocols to facilitate robust characterization.
The introduction of D-allylglycine, with its versatile allyl group, allows for post-translational modifications such as stapling to improve metabolic stability and conformational rigidity.[1] Its stereochemistry and unsaturated side chain, however, can influence ionization and fragmentation behavior in a mass spectrometer, necessitating a tailored analytical approach. This guide will explore these nuances, providing a framework for the reliable analysis of these complex biomolecules.
Comparative Mass Spectrometric Behavior: D-Allylglycine vs. D-Norvaline
The primary distinction in the mass spectrometric analysis of peptides containing D-allylglycine versus its saturated counterpart, D-norvaline, is expected to arise from the reactivity and fragmentation of the allyl side chain. While both are non-proteinogenic amino acids and can be incorporated via solid-phase peptide synthesis (SPPS), their behavior under tandem mass spectrometry (MS/MS) conditions will differ.
The presence of a D-amino acid can influence the fragmentation patterns of peptides compared to their all-L-amino acid epimers.[2][3] These differences, often subtle, can manifest as variations in the relative abundances of fragment ions. Advanced fragmentation techniques may be required to accentuate these stereochemical distinctions.[2]
Table 1: Predicted Comparison of Mass Spectrometry Characteristics
| Parameter | Peptide with D-Allylglycine | Peptide with D-Norvaline (Saturated Analogue) | Rationale and Key Considerations |
| Precursor Ion (MS1) | Identical m/z to D-norvaline peptide. | Identical m/z to D-allylglycine peptide. | D-allylglycine and D-norvaline are isomers, thus peptides containing them will have the same mass. |
| Fragmentation (MS/MS) | Predominantly b- and y-type ions. Potential for characteristic neutral loss of the allyl group (41 Da). | Predominantly b- and y-type ions. Side chain fragmentation is less common in low-energy CID. | The unsaturated allyl group is more susceptible to cleavage than the saturated alkyl chain of norvaline. |
| Diagnostic Ions | Potential for a diagnostic ion corresponding to the immonium ion of allylglycine or fragments arising from side-chain cleavage. | Immonium ion of norvaline. | Unique fragment ions can serve as fingerprints for the presence of the specific unnatural amino acid. |
| Stereochemical Differentiation | Differences in fragment ion intensities compared to L-allylglycine, potentially enhanced by HCD or ETD.[3] | Differences in fragment ion intensities compared to L-norvaline. | The three-dimensional structure affects ion stability and fragmentation pathways. |
| Ion Mobility Spectrometry | May show different drift times compared to L-allylglycine and D-norvaline peptides due to conformational differences.[4][5] | May show different drift times compared to L-norvaline and D-allylglycine peptides. | IMS separates ions based on their shape, providing an additional dimension of analysis for isomers. |
Experimental Protocols
Detailed methodologies are critical for the reproducible and accurate analysis of peptides containing unnatural amino acids. The following protocols outline key experiments for the synthesis and mass spectrometric analysis of peptides containing D-allylglycine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Allylglycine Peptides
Standard Fmoc-based SPPS protocols can be adapted for the incorporation of D-allylglycine.
Materials:
-
Fmoc-D-allylglycine-OH
-
Rink Amide resin (for C-terminal amide) or pre-loaded Wang resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve this compound-OH (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF. Add to the resin and shake for 2 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis, wash the resin with DCM and dry. Treat with cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide using reverse-phase HPLC.
Protocol 2: LC-MS/MS Analysis of D-Allylglycine Peptides
This protocol is designed for the characterization and sequencing of the purified peptide.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source and fragmentation capabilities (CID, HCD, ETD).
LC Method:
-
Column: C18 reversed-phase column suitable for peptides (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
MS Method:
-
MS1 Scan: Acquire full scan mass spectra from m/z 200-2000 in positive ion mode.
-
Data-Dependent MS/MS:
-
Select the 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
Use an appropriate collision energy for CID or HCD (e.g., normalized collision energy of 25-35%).
-
For peptides with labile modifications or to enhance stereochemical differentiation, consider using ETD.
-
Set a dynamic exclusion to prevent repeated fragmentation of the same precursor.
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Identify the peptide sequence by matching the observed fragment ions (b- and y-ions) to the theoretical fragmentation pattern.
-
Search for a neutral loss of 41.039 Da, corresponding to the allyl side chain.
-
Compare the fragmentation patterns of D-allylglycine containing peptides with those of control peptides (e.g., L-allylglycine or D-norvaline containing peptides) to identify differences in fragment ion intensities.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful analysis.
Caption: Workflow for the synthesis and mass spectrometric analysis of D-allylglycine peptides.
Logical Framework for Data Comparison
The following diagram illustrates the logical process for comparing the mass spectrometric data from a D-allylglycine peptide with an alternative, such as a D-norvaline peptide.
Caption: Logical framework for comparing mass spectrometry data of isomeric peptides.
By employing these detailed protocols and comparative frameworks, researchers can confidently characterize peptides containing D-allylglycine, ensuring the structural integrity of these novel therapeutic candidates and accelerating their development pipeline.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide [mdpi.com]
- 4. Fast and Effective Ion Mobility-Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Confirming Fmoc-D-Allylglycine Incorporation into Peptides by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for Fmoc-D-allylglycine and a standard Fmoc-amino acid, Fmoc-Glycine, to definitively confirm its successful integration into a peptide chain. The guide includes detailed experimental protocols and supporting data to facilitate accurate and reliable analysis.
The introduction of non-proteinogenic amino acids like D-allylglycine offers a powerful tool to modulate the structure, stability, and biological activity of peptides. The allyl group, in particular, serves as a versatile chemical handle for post-synthetic modifications. Verifying the successful incorporation of each amino acid is paramount to ensure the synthesis of the desired peptide sequence and to avoid the generation of deletion or truncated sequences. NMR spectroscopy stands out as a non-destructive and highly informative analytical technique to confirm covalent bond formation and to probe the local chemical environment of the incorporated residue.
Comparative NMR Data Analysis
The key to confirming the incorporation of this compound is to observe characteristic changes in the ¹H and ¹³C NMR chemical shifts of the amino acid residue before and after its coupling to the peptide chain. Upon formation of a peptide bond, the electronic environment around the α-carbon (Cα) and α-proton (Hα) of the amino acid changes, leading to predictable shifts in their respective NMR signals.
This guide uses Fmoc-Glycine as a standard reference for a typical Fmoc-protected amino acid. By comparing the NMR data of free this compound with that of a peptide containing an allylglycine residue, we can identify the diagnostic signals that confirm its incorporation.
| Compound/Peptide Fragment | Nucleus | Chemical Shift (δ, ppm) - Diagnostic Protons/Carbons |
| Fmoc-Gly-OH | ¹H | α-CH₂: ~3.70 |
| ¹³C | α-C: ~43.0, C=O (acid): ~171.0 | |
| This compound | ¹H | α-CH: ~4.51 (q), β-CH₂: ~2.68-2.55 (m), γ-CH: ~5.73 (dq), δ-CH₂: ~5.22-5.17 (m)[1] |
| ¹³C | α-C: ~53.45, β-C: ~36.71, γ-C: ~132.11, δ-C: ~120.39, C=O (acid): ~176.90[1] | |
| Allylglycine in Peptide | ¹H | α-CH: Shifted from free amino acid position (e.g., ~4.0-4.5 ppm) |
| ¹³C | α-C: Shifted from free amino acid position (e.g., ~55-60 ppm), C=O (amide): ~170-175 ppm |
Note: The exact chemical shifts can vary depending on the solvent, pH, temperature, and the surrounding amino acid sequence.
The most significant changes upon incorporation of this compound into a peptide are observed for the α-proton and α-carbon. The α-proton signal will typically shift downfield, and the α-carbon signal will also experience a change in its chemical shift. Furthermore, the disappearance of the carboxylic acid carbonyl signal and the appearance of a new amide carbonyl signal in the ¹³C NMR spectrum are definitive indicators of peptide bond formation. The signals corresponding to the allyl group (β, γ, and δ protons and carbons) will also be present in the spectrum of the peptide, providing further confirmation of the incorporation of the allylglycine residue.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of an Allylglycine-Containing Peptide
This protocol outlines the manual Fmoc/tBu solid-phase synthesis for incorporating this compound into a peptide sequence.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the mixture to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the desired peptide sequence. For the incorporation of this compound, follow the same procedure as for other standard Fmoc-amino acids.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the crude peptide and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Sample Preparation and Spectroscopy
For Free Fmoc-Amino Acids:
-
Dissolve 5-10 mg of the Fmoc-amino acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at an appropriate magnetic field strength (e.g., 400 MHz or higher).
For Resin-Bound Peptide: To confirm incorporation at an intermediate step without cleaving the peptide from the resin:
-
Take a small sample of the peptide-resin (10-20 mg).
-
Wash the resin sample with DCM and dry it under vacuum.
-
Swell the resin in a deuterated solvent that is compatible with the resin (e.g., DMF-d₇, TFE-d₃/DCM).
-
Transfer the resin slurry to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. Note that the signals for the resin-bound peptide will be broader than those in solution.
For Cleaved and Purified Peptide:
-
Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, H₂O/D₂O 9:1 with a water suppression pulse sequence, or DMSO-d₆). The choice of solvent will depend on the peptide's solubility.
-
Acquire ¹H and ¹³C NMR spectra. For complete assignment, 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC may be necessary.
Workflow and Logic
The following diagram illustrates the logical workflow for confirming the incorporation of this compound into a peptide using NMR spectroscopy.
Caption: Workflow for NMR-based confirmation of this compound incorporation.
Signaling Pathway Analogy in Confirmation Logic
Caption: Logical pathway for confirming amino acid incorporation via NMR signals.
References
Navigating the Analytical Maze: A Comparative Guide to the HPLC Analysis of Peptides Containing D-Allylglycine
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is a cornerstone of innovation. The incorporation of non-proteinogenic amino acids, such as D-allylglycine, offers a powerful strategy to enhance peptide stability and functionality. However, the introduction of this chiral amino acid presents unique analytical challenges, necessitating robust and reliable methods to ensure purity and correct stereochemistry. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of peptides containing D-allylglycine, alongside alternative techniques, supported by experimental data to inform your analytical strategy.
The inclusion of a D-amino acid like D-allylglycine into a peptide sequence results in the formation of diastereomers, which can possess distinct biological activities and toxicological profiles. Consequently, the ability to separate and accurately quantify these stereoisomers is of paramount importance. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the principal technique for the analysis and purification of synthetic peptides.[1] Its resolving power is often sufficient to separate diastereomers due to subtle differences in their three-dimensional structures and their interactions with the stationary phase.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method hinges on a balance of resolution, speed, sensitivity, and the specific characteristics of the peptide . While RP-HPLC is a foundational technique, alternatives such as Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) offer distinct advantages.
| Performance Metric | Reversed-Phase HPLC (RP-HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Capillary Electrophoresis (CE) |
| Principle of Separation | Hydrophobicity | Hydrophobicity | Charge-to-size ratio |
| Typical Purity Determination (%) | ≥ 98.5 | ≥ 98.7 | ≥ 98.4 |
| Resolution of Diastereomers | Good to Excellent | Excellent | Excellent |
| Analysis Time (minutes) | 20 - 30 | 5 - 15 | 15 - 25 |
| Relative Precision (RSD%) | < 1.5 | < 1.0 | < 2.0 |
| Throughput | Moderate | High | Moderate |
| Key Advantage | Robust, widely available, cost-effective | High resolution, speed, and sensitivity | Orthogonal separation mechanism, low sample consumption |
This data is representative and intended for illustrative purposes. Actual results will vary depending on the specific peptide, instrumentation, and method conditions.
In-Depth Look at HPLC-Based Methods
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for peptide analysis, separating molecules based on their hydrophobicity. For peptides containing D-allylglycine, standard C8 or C18 columns are typically employed. The separation of diastereomers on these achiral columns is possible due to conformational differences imparted by the D-amino acid, which alters the overall interaction with the hydrophobic stationary phase.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) and operating at higher pressures. This results in dramatically improved resolution, shorter run times, and increased sensitivity. For complex peptide mixtures or for resolving closely eluting diastereomers, UPLC can provide superior peak capacity and separation efficiency.[2]
Alternative and Complementary Techniques
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte.[3] This technique is fundamentally different from the hydrophobicity-based separation in RP-HPLC, making it an excellent orthogonal method for purity assessment. CE is particularly powerful for the chiral separation of amino acids and peptides, often employing chiral selectors in the background electrolyte to resolve enantiomers and diastereomers with high efficiency.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the characterization of synthetic peptides, providing confirmation of molecular weight and sequence information.[6][7] When coupled with a separation technique like HPLC or UPLC (LC-MS), it allows for the unambiguous identification of the target peptide and its impurities. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide ions, yielding sequence-specific information that can confirm the incorporation of D-allylglycine. While MS itself does not typically differentiate between diastereomers, it is crucial for confirming the identity of the separated peaks.
Experimental Protocols
Detailed and optimized experimental protocols are critical for achieving reproducible and reliable results. Below are representative protocols for the analysis of a hypothetical peptide containing D-allylglycine.
Protocol 1: RP-HPLC Analysis
-
Objective: To assess the purity and separate diastereomers of a D-allylglycine-containing peptide.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Protocol 2: UPLC-MS Analysis
-
Objective: To achieve high-resolution separation and mass confirmation of a D-allylglycine-containing peptide and its isomers.
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 15-55% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV at 214 nm and positive ion mode ESI-MS.
Protocol 3: Capillary Electrophoresis (CE) Analysis
-
Objective: To provide an orthogonal assessment of purity and chiral separation.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica, 50 µm I.D., 50 cm total length.
-
Background Electrolyte (BGE): 50 mM phosphate buffer pH 2.5, containing 15 mM of a chiral selector (e.g., a cyclodextrin derivative).
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of chiral compounds by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enantiomeric separation of glycyl dipeptides by capillary electrophoresis with cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemical Tug-of-War: A Comparative Guide to Fmoc-D-Allylglycine and Fmoc-L-Allylglycine in Peptide Design
In the intricate world of peptide design and drug development, the orientation of a single atom can dramatically alter a molecule's therapeutic potential. This guide provides a comprehensive comparison of two stereoisomers, Fmoc-D-Allylglycine and Fmoc-L-Allylglycine, offering researchers, scientists, and drug development professionals a data-driven overview of their respective impacts on peptide performance.
The core distinction between this compound and Fmoc-L-Allylglycine lies in their stereochemistry—the three-dimensional arrangement of their atoms. While chemically identical in composition, this mirror-image difference has profound implications for a peptide's stability, biological activity, and conformational behavior. The "L" configuration is the naturally occurring form of amino acids in proteins, whereas the "D" configuration is considered unnatural. This fundamental difference is the primary driver of the distinct properties observed when these building blocks are incorporated into peptide chains.
Enhanced Proteolytic Stability with D-Allylglycine
A paramount challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. These enzymes are highly stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids. The incorporation of D-amino acids, such as D-allylglycine, serves as a powerful strategy to enhance a peptide's resistance to this enzymatic breakdown. By introducing a "foreign" stereocenter, the peptide becomes a poor substrate for proteases, significantly extending its in vivo half-life.
While direct comparative studies quantifying the proteolytic stability of peptides differing only in the stereochemistry of allylglycine are not abundant in publicly available literature, the principle is well-established across a wide range of D-amino acid substitutions.
| Parameter | Peptide with L-Allylglycine | Peptide with D-Allylglycine | Rationale |
| Proteolytic Stability | Susceptible to degradation by proteases. | Significantly enhanced resistance to proteolysis.[1] | Proteases are stereospecific for L-amino acids; the D-configuration hinders enzyme recognition and cleavage. |
| In Vivo Half-life | Generally shorter. | Generally longer. | Increased stability against enzymatic degradation leads to a longer circulation time. |
Impact on Biological Activity and Receptor Binding
The stereochemistry of an amino acid residue can profoundly influence a peptide's three-dimensional structure, which in turn dictates its interaction with biological targets such as receptors and enzymes. The substitution of an L-amino acid with its D-enantiomer can lead to a range of outcomes, from a complete loss of activity to, in some cases, enhanced or altered activity.
In the context of opioid peptides, for instance, the stereochemistry of an allylglycine residue has been shown to have a significant influence on receptor selectivity. In one study, only the L-isomer of an allylglycine-containing peptide displayed improved selectivity for the κ-opioid receptor, while the D-isomer, although having comparable affinity to the parent peptide, did not show the same selectivity enhancement.[2] This highlights the critical role of stereochemistry in fine-tuning the pharmacological profile of a peptide.
| Parameter | Peptide with L-Allylglycine | Peptide with D-Allylglycine | Rationale |
| Receptor Binding Affinity | Can exhibit high affinity for the target receptor. | Affinity may be retained, reduced, or in some cases, enhanced. The effect is target-dependent.[2] | The altered stereochemistry can change the peptide's conformation, affecting its fit within the receptor's binding pocket. |
| Biological Activity | The intended biological activity is often observed. | Activity may be abolished, altered, or occasionally enhanced. | The specific three-dimensional structure conferred by the D-amino acid determines the interaction with the biological target. |
Applications in Peptide Stapling and Macrocyclization
The allyl group of allylglycine provides a versatile chemical handle for post-synthetic modifications, most notably through ring-closing metathesis (RCM) to create "stapled" peptides. This technique is used to constrain a peptide's conformation, often into an alpha-helical structure, which can lead to increased target affinity, enhanced cell permeability, and improved proteolytic resistance.
While both this compound and Fmoc-L-Allylglycine can be used for peptide stapling, the stereochemistry of the allylglycine residue can influence the efficiency of the RCM reaction and the final conformation of the macrocycle. The choice between the D- and L-isomer will depend on the desired geometry of the stapled peptide and its intended interaction with the target.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Allylglycine-Containing Peptides
The incorporation of both this compound and Fmoc-L-Allylglycine into a peptide sequence is typically achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
This compound or Fmoc-L-Allylglycine
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling:
-
Dissolve this compound or Fmoc-L-Allylglycine (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).
Ring-Closing Metathesis (RCM) of Allylglycine-Containing Peptides
Materials:
-
Resin-bound peptide containing two allylglycine residues (either D or L)
-
Grubbs' catalyst (e.g., 1st or 2nd generation)
-
Anhydrous, degassed 1,2-dichloroethane (DCE) or dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in the reaction solvent (DCE or DCM).
-
Catalyst Addition: Add a solution of Grubbs' catalyst (typically 5-15 mol%) to the resin suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Gently agitate the reaction mixture at room temperature or with gentle heating for 2-12 hours. The progress of the reaction can be monitored by cleaving a small sample of the resin and analyzing the peptide by LC-MS.
-
Catalyst Removal: Wash the resin thoroughly with the reaction solvent to remove the catalyst.
-
Cleavage and Purification: Cleave the stapled peptide from the resin and purify as described in the SPPS protocol.
Figure 2. Workflow for Ring-Closing Metathesis (RCM) of peptides.
Case Study: Modulation of the Grb2-SH2 Signaling Pathway
The Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a crucial role in intracellular signaling pathways, particularly the Ras/MAPK pathway, which is often dysregulated in cancer. The SH2 domain of Grb2 binds to specific phosphotyrosine motifs on activated receptor tyrosine kinases. Peptides designed to mimic these motifs and bind to the Grb2-SH2 domain can act as inhibitors of this signaling cascade.
Macrocyclization of such peptides using RCM between allylglycine residues has been explored as a strategy to enhance their binding affinity and cellular uptake. The stereochemistry of the allylglycine residues can influence the conformation of the resulting macrocycle and its ability to fit into the binding pocket of the Grb2-SH2 domain. While specific comparative data for D- versus L-allylglycine in this context is limited, the choice of stereoisomer would be a critical design element to optimize the peptide's inhibitory activity.
Figure 3. Inhibition of the Grb2-mediated signaling pathway.
Conclusion
The choice between this compound and Fmoc-L-Allylglycine in peptide design is a strategic decision that can significantly impact the therapeutic potential of the final molecule. The incorporation of D-allylglycine is a proven method for enhancing proteolytic stability, a critical attribute for peptide drugs. However, the impact on biological activity is context-dependent and requires empirical validation for each specific target. The use of allylglycine as a handle for macrocyclization offers a powerful tool for conformational constraint and optimization of peptide properties. A thorough understanding of the stereochemical implications of these building blocks, supported by robust experimental evaluation, is essential for the rational design of next-generation peptide therapeutics.
References
D-Allylglycine vs. L-Allylglycine: A Comparative Guide to Enhancing Peptide Stability Against Proteolysis
For researchers, scientists, and drug development professionals seeking to enhance the in vivo stability of peptide-based therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design. This guide provides a detailed comparison of D-allylglycine and L-allylglycine as tools to mitigate proteolytic degradation, a primary obstacle in the clinical translation of peptide drugs.
While direct comparative experimental data for D-allylglycine versus L-allylglycine is not extensively available in peer-reviewed literature, the fundamental principles of stereochemistry in enzyme kinetics provide a strong basis for predicting their relative performance. Proteases, the enzymes responsible for peptide degradation, are chiral molecules that exhibit a high degree of stereospecificity, almost exclusively recognizing and cleaving peptide bonds between L-amino acids. The incorporation of a D-amino acid at or near a cleavage site introduces significant steric hindrance, preventing the peptide from fitting correctly into the active site of the protease. This dramatically reduces the rate of proteolysis.
Therefore, it is well-established that the substitution of an L-amino acid with its D-enantiomer enhances a peptide's resistance to proteolytic degradation.[1][2] This increased stability translates to a longer circulation half-life in vivo, a critical attribute for therapeutic peptides.[1]
This guide will leverage the general principles of D-amino acid-mediated proteolytic resistance to compare the expected outcomes of incorporating D-allylglycine versus L-allylglycine into a peptide sequence.
Quantitative Data on D-Amino Acid Substitution and Proteolytic Stability
To illustrate the profound impact of D-amino acid substitution on peptide stability, the following table summarizes representative data from a study comparing a native peptide composed entirely of L-amino acids to its analogue synthesized with D-amino acids.
| Peptide Variant | Biological Matrix | Incubation Time (hours) | Remaining Intact Peptide (%) | Reference |
| L-amino acid peptide | 10% Human Serum | 24 | 42 ± 4 | [3] |
| L-amino acid peptide | 10% Human Serum | 48 | 14 ± 1 | [3] |
| L-amino acid peptide | 10% Human Serum | 96 | 0 | [3] |
| D-amino acid substituted peptide | 10% Human Serum | 96 | > 95 | [3] |
Note: This data is representative of the general effect of D-amino acid substitution and is not specific to allylglycine.
Based on this established principle, a peptide containing D-allylglycine is expected to exhibit significantly greater stability against proteolysis compared to its L-allylglycine counterpart.
Mechanism of Protease Resistance
The enhanced stability of peptides containing D-amino acids stems from the stereospecific nature of protease active sites. Proteases have evolved to recognize the specific three-dimensional conformation of L-amino acid residues. The introduction of a D-amino acid disrupts this recognition.
Recent studies have shown that the conversion from L- to D-chirality can severely compromise the binding affinity between the peptide and the protease.[4][5] The relative distance between the scissile peptide bond and the catalytic triad of the protease is significantly altered in a D-peptide:protease complex, leading to an inactive conformation.[4][5] This poor binding affinity is the molecular basis for the experimentally observed proteolytic stability of D-peptides.[4][5]
Stereospecific protease interaction with L- and D-allylglycine peptides.
Experimental Protocol: In Vitro Peptide Stability Assay
To empirically compare the stability of peptides containing D-allylglycine versus L-allylglycine, the following in vitro proteolysis assay can be employed.
1. Materials:
-
Peptide containing L-allylglycine (Test Peptide L)
-
Peptide containing D-allylglycine (Test Peptide D)
-
Control peptide with a known protease cleavage site
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid (TFA))
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional, for fragment identification)
2. Procedure:
-
Peptide Incubation:
-
Prepare solutions of Test Peptide L, Test Peptide D, and the control peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Initiate the proteolytic reaction by adding the protease solution (e.g., trypsin at a 1:100 enzyme-to-substrate ratio) or an equal volume of human serum.
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each reaction mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
-
-
Reaction Quenching:
-
Immediately stop the enzymatic degradation in each aliquot by adding an equal volume of the quenching solution (10% TFA).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the protease.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is measured and compared to the time-zero sample.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time for each peptide.
-
Calculate the half-life (t₁/₂) of each peptide under the assay conditions.
-
Experimental workflow for assessing peptide stability against proteolysis.
Conclusion
The incorporation of D-amino acids is a robust and widely accepted strategy for enhancing the proteolytic stability of therapeutic peptides. Although direct comparative data for D-allylglycine and L-allylglycine is limited, the foundational principles of enzyme stereospecificity strongly indicate that peptides containing D-allylglycine will exhibit superior resistance to enzymatic degradation compared to their L-allylglycine counterparts. This enhanced stability is crucial for improving the pharmacokinetic profile and therapeutic efficacy of peptide-based drugs. The experimental protocol outlined in this guide provides a clear framework for validating this principle for specific peptide sequences of interest. Researchers and drug developers are encouraged to employ such stability assays to empirically determine the optimal strategy for their specific therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Chiral HPLC Methods for Separating D/L-Allylglycine Peptides
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of synthetic peptides is a critical aspect of quality control and efficacy assessment. The incorporation of non-proteinogenic amino acids, such as D- and L-allylglycine, introduces an additional layer of complexity due to the potential for diastereomer formation. High-Performance Liquid Chromatography (HPLC) remains the gold standard for the analysis and purification of these peptides. This guide provides a comparative overview of chiral HPLC methods, supported by experimental data, to facilitate the separation of D/L-allylglycine peptide diastereomers.
While direct chiral separation data for allylglycine-containing peptides is not abundant in publicly available literature, valuable insights can be drawn from methods developed for peptides containing structurally similar amino acids, such as isoleucine, which also possesses a second chiral center. Furthermore, established chiral stationary phases (CSPs) offer robust platforms for the enantioseparation of a wide range of peptides.
Comparison of HPLC Methods for Peptide Diastereomer Separation
Two primary strategies are employed for the HPLC-based separation of peptide diastereomers: separation on a conventional achiral stationary phase and separation using a chiral stationary phase (CSP).
1. Reversed-Phase HPLC (RP-HPLC) on Achiral Columns: The separation of peptide diastereomers is often achievable on standard reversed-phase columns (e.g., C8 or C18) without the need for a chiral selector.[1] The subtle differences in the three-dimensional structure imparted by the D-amino acid can lead to differential interactions with the stationary phase, resulting in distinct retention times.[1] This method's effectiveness is influenced by factors such as the peptide's secondary structure, the position of the chiral amino acid, and chromatographic conditions like temperature.[1]
2. Chiral HPLC using Chiral Stationary Phases (CSPs): For more challenging separations, or for the separation of enantiomeric peptides, CSPs are indispensable. These phases create a chiral environment that allows for stereoselective interactions. Several types of CSPs have proven effective for peptide separations:
-
Macrocyclic Glycopeptide Phases (e.g., CHIROBIOTIC): These are versatile CSPs capable of separating a wide array of underivatized amino acids and peptides.[2][3] They offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic interactions.[3]
-
Zwitterionic Ion-Exchange Phases (e.g., CHIRALPAK ZWIX): These phases are particularly well-suited for the separation of zwitterionic compounds like amino acids and small peptides.[4] They operate based on a dual ion-pairing mechanism and are compatible with LC-MS.[4]
-
Crown Ether-Based Phases: These CSPs are effective for the separation of primary amino acids and peptides containing a primary amine group.[3]
-
Peptide-Based CSPs: Stationary phases with bonded peptides can also be used to resolve racemic compounds through peptide-peptide interactions.
Data Presentation: Quantitative Comparison of Separation Performance
The following table summarizes experimental data for the separation of peptide diastereomers containing isoleucine stereoisomers on achiral reversed-phase columns. This serves as a model system for what can be expected when separating D/L-allylglycine-containing peptides, given the structural similarities.
Table 1: Retention Times of Isoleucine-Containing Peptide Diastereomers on C8 and C18 Columns [1]
| Peptide Sequence | Stationary Phase | Temperature (°C) | Retention Time (min) |
| Ac-EAEKAAKE-Ile -EKAAKEAEK-amide | Zorbax 300SB-C8 | 30 | 34.5 |
| Ac-EAEKAAKE-D-allo-Ile -EKAAKEAEK-amide | Zorbax 300SB-C8 | 30 | 35.5 |
| Ac-EAEKAAKE-allo-Ile -EKAAKEAEK-amide | Zorbax 300SB-C8 | 30 | 36.4 |
| Ac-EAEKAAKE-D-Ile -EKAAKEAEK-amide | Zorbax 300SB-C8 | 30 | 37.0 |
| Ac-EAEKAAKE-Ile -EKAAKEAEK-amide | Zorbax 300SB-C8 | 65 | 32.7 |
| Ac-EAEKAAKE-D-allo-Ile -EKAAKEAEK-amide | Zorbax 300SB-C8 | 65 | 33.3 |
| Ac-EAEKAAKE-allo-Ile -EKAAKEAEK-amide | Zorbax 300SB-C8 | 65 | 34.0 |
| Ac-EAEKAAKE-D-Ile -EKAAKEAEK-amide | Zorbax 300SB-C8 | 65 | 34.5 |
| Ac-EAEKAAKE-Ile -EKAAKEAEK-amide | Zorbax 300SB-C18 | 30 | 38.6 |
| Ac-EAEKAAKE-D-allo-Ile -EKAAKEAEK-amide | Zorbax 300SB-C18 | 30 | 39.8 |
| Ac-EAEKAAKE-allo-Ile -EKAAKEAEK-amide | Zorbax 300SB-C18 | 30 | 40.8 |
| Ac-EAEKAAKE-D-Ile -EKAAKEAEK-amide | Zorbax 300SB-C18 | 30 | 41.5 |
| Ac-EAEKAAKE-Ile -EKAAKEAEK-amide | Zorbax 300SB-C18 | 65 | 36.2 |
| Ac-EAEKAAKE-D-allo-Ile -EKAAKEAEK-amide | Zorbax 300SB-C18 | 65 | 36.9 |
| Ac-EAEKAAKE-allo-Ile -EKAAKEAEK-amide | Zorbax 300SB-C18 | 65 | 37.6 |
| Ac-EAEKAAKE-D-Ile -EKAAKEAEK-amide | Zorbax 300SB-C18 | 65 | 38.1 |
Data extracted from Chen et al., 2013.[1]
Experimental Protocols
Protocol 1: Diastereomer Separation on Achiral RP-HPLC (Based on Chen et al., 2013)[1]
This protocol details the method used to generate the data in Table 1 for the separation of peptide diastereomers on a conventional achiral column.
1. Sample Preparation:
-
Synthesize peptides using solid-phase peptide synthesis.
-
Purify crude peptides by preparative RP-HPLC.
-
Verify peptide purity by analytical RP-HPLC and characterize by mass spectrometry and amino acid analysis.
-
Dissolve purified peptide samples in an appropriate solvent (e.g., water or mobile phase A).
2. HPLC System and Columns:
-
HPLC System: A standard analytical HPLC system with a UV detector (e.g., Shimadzu LC-20A).
-
Columns:
-
Zorbax 300SB-C8 (150 x 4.6 mm I.D., 5-µm particle size, 300-Å pore size).
-
Zorbax 300SB-C18 (250 x 4.6 mm I.D., 5-µm particle size, 300-Å pore size).
-
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Linear gradient of mobile phase B. The exact gradient profile should be optimized for the specific peptide. A shallow gradient is often beneficial for resolving closely eluting diastereomers.
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm I.D. column.
-
Column Temperature: As indicated in Table 1 (e.g., 30°C or 65°C).
-
Detection: UV absorbance at 210 nm.
Protocol 2: General Method for Chiral Separation on a Zwitterionic CSP (e.g., CHIRALPAK ZWIX)[4]
This protocol provides a general starting point for developing a chiral separation method for D/L-allylglycine peptides on a zwitterionic stationary phase.
1. Sample Preparation:
-
Dissolve the peptide sample in the initial mobile phase.
2. HPLC System and Column:
-
HPLC System: A standard analytical HPLC system, preferably with mass spectrometric detection (LC-MS) for peak identification.
-
Column: CHIRALPAK ZWIX(+) or ZWIX(-) (e.g., 150 x 3.0 mm I.D.).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 98:2 v/v) is a good starting point. Acetonitrile or THF can be added to adjust eluting strength.
-
Additives: The addition of acidic and basic additives is crucial. A common combination is 50 mM formic acid and 25 mM diethylamine. The ratio of these additives can be adjusted to optimize the separation.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Start at 25°C and optimize as needed.
-
Detection: UV or MS.
Visualizing the Workflow and Logic
Experimental Workflow for Chiral Peptide Analysis
Caption: Workflow for the analysis of D/L-allylglycine peptides.
Decision Tree for Method Selection
Caption: Decision logic for selecting a suitable HPLC method.
References
Decoding the Signature Fragmentation of D-Allylglycine Peptides: A MALDI-TOF Mass Spectrometry Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide analysis, this guide offers a comparative look at the Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry fragmentation patterns of peptides incorporating the non-proteinogenic amino acid, D-allylglycine. While direct, extensive experimental data on the specific fragmentation of D-allylglycine peptides is nascent in publicly available literature, this guide provides a predictive analysis based on established principles of peptide fragmentation, offering a valuable resource for anticipating and interpreting mass spectra.
The inclusion of D-allylglycine in peptide structures presents a unique analytical challenge and opportunity. Its unsaturated side chain can influence ionization and fragmentation pathways in MALDI-TOF analysis, potentially yielding a characteristic spectral signature. Understanding these patterns is crucial for sequence validation, structural elucidation, and the overall advancement of peptide-based therapeutics.
Comparative Fragmentation Analysis: D-Allylglycine Peptides vs. Standard Peptides
In MALDI-TOF mass spectrometry, peptides primarily fragment at the amide bonds along the backbone, generating characteristic b- and y-type ions. The presence of specific amino acid residues can significantly influence the propensity of these fragmentation events.[1][2] For instance, proline residues are known to cause preferential cleavage at their N-terminal side, leading to dominant y-ions.[3] Similarly, acidic residues like aspartic and glutamic acid can direct fragmentation at their C-terminal bond.[1][2]
While specific data for D-allylglycine is limited, we can extrapolate its likely behavior:
-
Influence of the Allyl Group: The allyl side chain of D-allylglycine introduces a region of unsaturation. While MALDI is a "soft" ionization technique that typically minimizes fragmentation of the analyte itself, the allyl group could potentially undergo neutral losses, such as the loss of C3H4 (40 Da). This would result in a characteristic satellite peak in the mass spectrum.
-
Proton Mobility: The "mobile proton" model is a key theory explaining peptide fragmentation.[3] The location of the protonating charge on the peptide backbone influences which bonds are preferentially cleaved. The electron-rich double bond in the allyl group of D-allylglycine might influence proton mobility, potentially leading to altered ratios of b- and y-ions compared to peptides containing only standard amino acids.
-
Comparison with other Non-Proteinogenic Amino Acids: Studies on other non-proteinogenic amino acids can offer insights. For example, investigations into peptides containing lysine homologs have shown that the length of the side chain can affect fragmentation patterns.[4] This suggests that the unique structure of the D-allylglycine side chain will likely produce a distinct fragmentation fingerprint.
Alternative Analytical Approaches
While MALDI-TOF is a powerful tool for peptide analysis, other techniques can provide complementary information, particularly for complex fragmentation patterns.
| Technique | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Produces multiply charged ions, which can be beneficial for tandem MS (MS/MS) analysis and provides higher resolution data.[5] | Can be more sensitive to sample purity and buffer components. Direct infusion requires more sample compared to MALDI.[5] |
| Collision-Induced Dissociation (CID) | A common fragmentation method that can reveal subtle differences in fragment ion intensities.[6] | May not be sufficient to differentiate between stereoisomers. |
| Electron-Transfer Dissociation (ETD) | Produces c- and z-type fragment ions and can be more sensitive to stereochemistry, especially for larger peptides.[6] | Generally less efficient for singly charged precursors, which are common in MALDI. |
Experimental Protocols
A generalized experimental workflow for the MALDI-TOF analysis of D-allylglycine peptides is outlined below.
I. Sample Preparation
-
Peptide Synthesis and Purification: Peptides containing D-allylglycine are typically synthesized using solid-phase peptide synthesis (SPPS).[7][8] Following synthesis, the peptides are cleaved from the resin and purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Matrix Selection and Preparation: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is chosen.[9] The matrix is dissolved in an appropriate solvent, typically a mixture of acetonitrile and water with a small amount of trifluoroacetic acid (TFA).
-
Sample Spotting: The purified peptide solution is mixed with the matrix solution. A small volume (typically 1 µL) of this mixture is spotted onto the MALDI target plate and allowed to air-dry, forming co-crystals of the peptide and matrix.
II. MALDI-TOF Mass Spectrometry
-
Instrument Calibration: The mass spectrometer is calibrated using a standard peptide mixture with known masses.
-
Data Acquisition: The MALDI target plate is introduced into the mass spectrometer. A pulsed laser is fired at the sample spot, causing desorption and ionization of the peptide molecules.[9]
-
Mass Analysis: The ionized peptides are accelerated in an electric field and their time-of-flight to the detector is measured. The mass-to-charge ratio (m/z) is calculated from the time-of-flight.
-
Tandem Mass Spectrometry (MS/MS): For fragmentation analysis, a precursor ion of interest (the protonated D-allylglycine peptide) is selected and subjected to fragmentation, often through post-source decay (PSD) or collision-induced dissociation (CID).[10] The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum.
Logical Workflow for D-Allylglycine Peptide Analysis
Caption: Experimental workflow for MALDI-TOF analysis of D-allylglycine peptides.
References
- 1. Sequence dependent fragmentation of peptides generated by MALDI quadrupole time-of-flight (MALDI Q-TOF) mass spectrometry and its implications for protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Straightforward and de Novo Peptide Sequencing by MALDI-MS/MS Using a Lys-N Metalloendopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [scholarworks.wm.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to 2D NMR Techniques for Assigning D-Allylglycine in a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids, such as D-allylglycine, into peptide sequences is a powerful strategy in drug discovery and development to enhance stability, modulate conformation, and improve biological activity. Accurate and unambiguous assignment of these residues within the peptide sequence is critical for structure-activity relationship (SAR) studies and for understanding the peptide's three-dimensional structure. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the assignment of D-allylglycine, supplemented with supporting data and detailed experimental protocols. Furthermore, it offers a comparative overview of alternative analytical methods.
The Challenge of D-Allylglycine Assignment
D-allylglycine presents a unique set of protons in its side chain—three vinyl protons (Hγ, Hδcis, Hδtrans) and two methylene protons (Hβ)—in addition to the backbone amide (NH) and alpha-proton (Hα). The stereochemistry at the α-carbon (D-configuration) can influence the local conformation and, consequently, the chemical shifts and nuclear Overhauser effect (NOE) patterns observed in NMR spectra. This guide will walk through the application of key 2D NMR experiments to tackle this assignment challenge.
Key 2D NMR Techniques for D-Allylglycine Assignment
A suite of 2D NMR experiments is typically employed to assign all proton and carbon resonances of a peptide and to determine its sequence and three-dimensional structure. The primary techniques include:
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., belonging to the same amino acid residue).
-
COSY (Correlation Spectroscopy): Reveals scalar couplings between protons that are typically two or three bonds apart.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close in proximity (< 5 Å), which is crucial for sequential assignment and determining 3D structure.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to a heteroatom, typically ¹³C or ¹⁵N.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, useful for assigning quaternary carbons and connecting spin systems.
The following sections detail the application of these techniques for a model peptide containing D-allylglycine.
TOCSY: Identifying the D-Allylglycine Spin System
The TOCSY experiment is the first step in identifying the complete spin system of the D-allylglycine residue. Magnetization is transferred through the scalar coupling network, allowing for the correlation of all protons within the residue, from the amide proton down to the vinyl protons.
Expected TOCSY Correlations for D-Allylglycine:
A distinct pattern of cross-peaks will emerge for D-allylglycine. The amide proton (NH) will show correlations to the Hα, which in turn will show correlations to the Hβ protons. The key feature is the extension of this correlation network to the vinyl protons (Hγ, Hδcis, and Hδtrans).
Data Presentation: Expected ¹H Chemical Shifts for D-Allylglycine in a Peptide
| Proton | Chemical Shift Range (ppm) |
| NH | 8.0 - 8.5 |
| Hα | 4.2 - 4.6 |
| Hβ | 2.4 - 2.8 |
| Hγ | 5.6 - 5.9 |
| Hδcis | 5.0 - 5.2 |
| Hδtrans | 5.1 - 5.3 |
Note: These are typical ranges and can vary depending on the peptide sequence, solvent, and temperature.
Experimental Protocol: 2D ¹H-¹H TOCSY
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a concentration of 1-5 mM.[1]
-
Spectrometer Setup: Tune and match the probe for ¹H.
-
Pulse Program: Select a phase-sensitive TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).
-
Acquisition Parameters:
-
Set the spectral width to cover all proton resonances (typically 12-16 ppm).
-
Set the carrier frequency (O1P) to the water resonance.
-
Acquire at least 2k data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Set the number of scans (NS) to 8 or 16 for sufficient signal-to-noise.
-
Use a mixing time (d9) of 60-80 ms to allow for magnetization transfer throughout the entire spin system.[2][3]
-
-
Processing: Apply a squared sine-bell window function in both dimensions and perform a Fourier transform. Phase correct the spectrum.
COSY: Fine-Tuning J-Coupling Connectivity
The COSY experiment provides more detailed information about direct, through-bond couplings (typically ²J and ³J). It is particularly useful for confirming the connectivity within the allyl group and for measuring coupling constants.
Expected COSY Correlations and Coupling Constants for D-Allylglycine:
| Correlation | Coupling Constant (J) Range (Hz) |
| ³J(Hα, Hβ) | 5 - 8 |
| ³J(Hβ, Hγ) | 6 - 8 |
| ³J(Hγ, Hδtrans) | 17 - 18 |
| ³J(Hγ, Hδcis) | 10 - 12 |
| ²J(Hδcis, Hδtrans) | 1 - 2 |
These coupling constants are characteristic of a vinyl group and are crucial for unambiguous assignment.[4]
Experimental Protocol: 2D ¹H-¹H COSY
-
Sample Preparation: Same as for TOCSY.
-
Spectrometer Setup: Same as for TOCSY.
-
Pulse Program: Select a phase-sensitive gradient-selected COSY pulse sequence (e.g., cosygpppqf).
-
Acquisition Parameters:
-
Similar spectral width and data points as TOCSY.
-
NS can often be lower than for TOCSY (e.g., 4-8).
-
-
Processing: Similar to TOCSY, but careful processing is needed to extract accurate coupling constants from the fine structure of the cross-peaks.
NOESY: Sequential Assignment and Stereochemistry
The NOESY experiment is essential for linking the D-allylglycine spin system to its neighbors in the peptide sequence. It detects through-space correlations, primarily between protons of adjacent residues. The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons.
Key NOESY Correlations for Sequential Assignment:
-
Hα(i) - NH(i+1): The most important sequential NOE, connecting residue 'i' to the next residue 'i+1'.
-
NH(i) - NH(i+1): Often observed in helical regions.
-
Hβ(i) - NH(i+1): Can also provide sequential information.
The presence of a D-amino acid can alter the expected NOE intensities compared to an all-L peptide, providing clues about the local conformation. For instance, the Hα(i) - Hα(i-1) distance may be shorter.
Experimental Protocol: 2D ¹H-¹H NOESY
-
Sample Preparation: Same as for TOCSY.
-
Spectrometer Setup: Same as for TOCSY.
-
Pulse Program: Select a phase-sensitive NOESY pulse sequence with water suppression (e.g., noesyesgpph).
-
Acquisition Parameters:
-
Processing: Similar to TOCSY.
HSQC and HMBC: Carbon Assignments
HSQC and HMBC experiments provide information about the carbon skeleton of the D-allylglycine residue. HSQC identifies the carbons directly attached to protons, while HMBC reveals longer-range C-H correlations, which are crucial for assigning non-protonated carbons like the carbonyl carbon.
Data Presentation: Expected ¹³C Chemical Shifts for D-Allylglycine in a Peptide
| Carbon | Chemical Shift Range (ppm) |
| Cα | 53 - 57 |
| Cβ | 35 - 39 |
| Cγ | 133 - 137 |
| Cδ | 116 - 120 |
| C' (Carbonyl) | 170 - 175 |
Experimental Protocols:
2D ¹H-¹³C HSQC:
-
Sample Preparation: Isotopic labeling with ¹³C is generally required for peptides of significant size, but natural abundance may be sufficient for smaller peptides with high concentration.
-
Pulse Program: Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Acquisition Parameters: Set the ¹³C spectral width to cover the expected range of carbon resonances.
2D ¹H-¹³C HMBC:
-
Sample Preparation: Similar to HSQC.
-
Pulse Program: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Acquisition Parameters: The long-range coupling delay should be optimized for the expected 2-3 bond C-H couplings (typically around 6-8 Hz).[6]
Alternative Techniques for Stereochemical Analysis
While 2D NMR is unparalleled for complete structure elucidation in solution, other techniques can be powerful for specifically determining the stereochemistry of amino acids within a peptide.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent and analysis by GC-MS.
Strengths:
-
High sensitivity for detecting D-amino acids.
-
Quantitative and can determine the enantiomeric excess.
Weaknesses:
-
Destructive method (peptide is hydrolyzed).
-
Risk of racemization during hydrolysis and derivatization.[7]
-
Does not provide information on the position of the D-amino acid in the sequence.
Experimental Protocol: Chiral GC-MS
-
Hydrolysis: Hydrolyze the peptide in 6M HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the amino acid mixture with a chiral reagent (e.g., a chiral chloroformate) and an alcohol to form volatile esters.[1][8]
-
GC-MS Analysis: Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val) and analyze the eluting enantiomers by mass spectrometry.[1][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Advanced LC-MS/MS methods can be used to differentiate peptide diastereomers (peptides differing in the stereochemistry of one or more amino acids).
Strengths:
-
Analyzes the intact peptide, preserving sequence information.
-
High sensitivity and throughput.
Weaknesses:
-
Separation of diastereomers can be challenging and requires careful method development.[9]
-
May not provide the same level of detailed 3D structural information as NMR.
Experimental Protocol: LC-MS/MS for Diastereomer Separation
-
Chromatography: Utilize a high-resolution HPLC or UPLC system with a column and mobile phase optimized for peptide diastereomer separation.
-
Mass Spectrometry: Employ a high-resolution mass spectrometer capable of tandem MS (MS/MS).
-
Fragmentation Analysis: Fragment the diastereomeric peptides and analyze the resulting fragmentation patterns. Differences in fragment intensities can be used to distinguish between the D- and L-containing peptides.
Comparison Summary
| Technique | Information Provided | Strengths | Weaknesses |
| 2D NMR (TOCSY, COSY, NOESY, HSQC, HMBC) | Complete sequence assignment, 3D structure in solution, dynamic information | Non-destructive, provides comprehensive structural and conformational data | Lower sensitivity, requires larger sample amounts, longer experiment times |
| Chiral GC-MS | Presence and quantity of D-amino acids | High sensitivity, quantitative | Destructive, risk of racemization, loses sequence information |
| LC-MS/MS | Differentiation of peptide diastereomers | High sensitivity and throughput, preserves sequence information | Method development can be challenging, less detailed 3D structural information |
Conclusion
The assignment of D-allylglycine in a peptide sequence is a multifaceted challenge that can be effectively addressed using a combination of 2D NMR techniques. TOCSY and COSY are instrumental in identifying the complete spin system of the residue, while NOESY is crucial for sequential placement and providing insights into the local conformation influenced by the D-stereocenter. HSQC and HMBC experiments complete the picture by enabling the assignment of the carbon framework.
While alternative methods like chiral GC-MS and LC-MS/MS offer high sensitivity for stereochemical determination, they do not provide the wealth of structural and conformational information available from a comprehensive 2D NMR analysis. For researchers and drug development professionals seeking a deep understanding of a peptide's structure and its relationship to function, 2D NMR remains the gold standard. The choice of technique will ultimately depend on the specific information required, the amount of sample available, and the desired throughput.
References
- 1. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2D NOESY, ROESY and TOCSY setup note: – Georgia Tech NMR Center [sites.gatech.edu]
- 3. 2D TOCSY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Allyl Group Deprotection
For researchers, scientists, and drug development professionals, the selective cleavage of protecting groups is a critical step in the synthesis of complex molecules. The allyl group is a versatile protecting group for alcohols, amines, and carboxylic acids due to its stability under a wide range of reaction conditions. However, its removal requires specific catalytic methods. This guide provides an objective comparison of various catalytic systems for allyl group deprotection, supported by experimental data, to assist in selecting the most suitable method for a given synthetic challenge.
The choice of catalyst for allyl deprotection is dictated by factors such as the nature of the protected functional group, the presence of other functionalities in the molecule (chemoselectivity), reaction conditions (e.g., temperature, solvent), and cost. This guide explores the performance of catalysts based on palladium, ruthenium, nickel, rhodium, and iron, as well as enzymatic and organocatalytic approaches.
Comparative Performance of Catalysts
The following tables summarize the performance of various catalysts for the deprotection of allyl ethers, amines, and esters, highlighting key parameters such as catalyst loading, reaction time, temperature, and yield.
Deprotection of Allyl Ethers
| Catalyst System | Substrate Type | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 5 | 1 h | Reflux | 97 | [1] |
| 10% Pd/C / Ammonium Formate | Allyl aryl ether | - | Not Specified | Not Specified | High | [2] |
| Ni(COD)₂ / Bipyridine / Hydrosilane | Aryl allyl ether | - | Not Specified | Not Specified | Excellent | [3] |
| Ni-H precatalyst / Brønsted Acid | O- and N-allyl groups | 1 | Not Specified | Not Specified | High | [4] |
| [(PPh₃)₃RuCl₂] / DIPEA | O-allyl glycoside | - | 4 h | Reflux | High | [5] |
| Unspecific Peroxygenase (UPO23) | Alkyl/Benzyl allyl ethers | - | 15 min - 4 h | Ambient | up to 92 | [6] |
Deprotection of Allyl Amines and Carbamates
| Catalyst System | Substrate Type | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Grubbs' Catalyst (1st Gen) | N-allyl amines | 5 | Not Specified | Reflux | High | [4] |
| Pd(PPh₃)₄ / Phenylsilane | Alloc-protected peptide | 0.25 eq. | 30 min | Room Temp | High | [7] |
| --INVALID-LINK--₂ (electrochem.) | Allyl carbamates | 10 | Not Specified | Room Temp | 40-99 | [8] |
| RhCl₃ in n-PrOH | N-allyl amides | - | Not Specified | Not Specified | - | [9] |
Deprotection of Allyl Esters
| Catalyst System | Substrate Type | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ / Pyrrolidine | Allyl ester | - | 50 min | 0 | High | [5] |
| Pd(PPh₃)₂Cl₂ / Meldrum's acid / TES-H | Allyl ester | - | Not Specified | Not Specified | High | [10][11] |
| [Cp*Ru(PPh₃)₂]⁺ | Allyl carboxylic esters | High substrate/catalyst ratio | Not Specified | Not Specified | Quantitative | [12] |
Experimental Protocols
Palladium-Catalyzed Deprotection of Aryl Allyl Ethers[1]
Reagents and Materials:
-
Aryl allyl ether (1.0 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃)
-
Methanol (dry)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for reflux
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aryl allyl ether in dry methanol.
-
Add potassium carbonate to the solution.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Reflux the reaction mixture for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.
Ruthenium-Catalyzed Deprotection of N-Allyl Amines using Grubbs' Catalyst[4]
Reagents and Materials:
-
N-allyl amine (1.0 equiv)
-
Grubbs' Catalyst (1st Generation) (5 mol%)
-
Toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-allyl amine in toluene (to a concentration of approximately 0.03 M).
-
Add Grubbs' catalyst (1st Generation) to the solution.
-
Reflux the reaction mixture, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting enamine intermediate is typically hydrolyzed during workup or by adding a dilute acid solution.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Nickel-Catalyzed Deprotection of Allyl Ethers[4]
Reagents and Materials:
-
Allyl ether (1.0 equiv)
-
Nickel-hydride precatalyst (e.g., [Ni(PMe₃)₄H]N(SO₂CF₃)₂) (1 mol%)
-
Brønsted acid (e.g., p-toluenesulfonic acid monohydrate, TsOH·H₂O) (1.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard reaction glassware
Procedure:
-
In a glovebox or under a strict inert atmosphere, dissolve the allyl ether and the nickel-hydride precatalyst in the anhydrous solvent.
-
Stir the reaction mixture at room temperature for the desired isomerization time (this step converts the allyl ether to the corresponding enol ether).
-
Add the Brønsted acid to the reaction mixture to facilitate the hydrolysis of the enol ether.
-
The reaction can be heated if necessary to drive the hydrolysis to completion.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The deprotection of allyl groups by transition metal catalysts generally proceeds through a common mechanistic pathway involving the formation of a π-allyl metal complex. The following diagrams illustrate this general mechanism and a typical experimental workflow for catalyst screening.
Caption: General catalytic cycle for transition metal-catalyzed allyl deprotection.
Caption: A typical experimental workflow for screening and optimizing catalysts.
References
- 1. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nickel Hydride Catalyzed Cleavage of Allyl Ethers Induced by Isomerization [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. figshare.com [figshare.com]
- 11. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-D-Allylglycine: A Procedural Guide
For researchers and scientists engaged in drug development and peptide synthesis, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Fmoc-D-Allylglycine, a key building block in peptide chemistry. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle all chemicals with care.[1] The hazards of this material have not been exhaustively investigated, and therefore, appropriate precautions should be taken to minimize exposure.[1]
Key Chemical and Physical Properties
A summary of the pertinent physical and chemical properties of this compound is provided below. Understanding these characteristics is crucial for its safe handling and disposal.
| Property | Value |
| CAS Number | 170642-28-1 |
| Molecular Formula | C20H19NO4[2][3][4] |
| Molecular Weight | 337.37 g/mol [3] |
| Appearance | White to off-white powder[3] |
| Storage Temperature | 0 - 8 °C[3] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to be equipped with the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or glasses.[5]
-
Hand Protection: Use suitable protective gloves, such as nitrile gloves, to avoid skin contact.[4][5]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contamination.[4][5]
-
Respiratory Protection: If there is a risk of generating dust, a particle filter respirator (N95 type) is recommended.[4][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to protect both laboratory personnel and the environment. This chemical should never be disposed of down the drain or in regular waste streams.[5]
Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
Empty containers that previously held this compound may retain product residue and should be treated as hazardous waste.[8]
-
These containers should be triple-rinsed, with the rinsate collected as hazardous waste before the container is disposed of or recycled according to your institution's protocols.[8]
-
Waste Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5][8]
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area.[5][8] This area should be away from incompatible materials to prevent any unintended reactions.
Final Disposal
-
Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal contractor.[8] These contractors are equipped to handle and treat chemical waste in an environmentally responsible manner.
-
Institutional Guidelines: Always consult and adhere to your institution's specific safety and waste disposal guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-D-Allylglycine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Fmoc-D-Allylglycine are paramount for both personal safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the proper management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound in either solid or dissolved form, the following personal protective equipment is mandatory to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166 should be worn at all times.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are required to prevent skin contact.[2] |
| Body Protection | A laboratory coat or other protective clothing must be worn to prevent skin contact.[2] |
| Respiratory Protection | In situations where dust may be generated, a particle filter respirator (N95 type) is recommended to prevent inhalation.[2] |
Hazard Identification and Safety Precautions
While some safety data sheets (SDS) classify this compound as not hazardous, others indicate potential risks.[1][3] It is crucial to handle this compound with caution. Potential hazards include:
-
Oral Toxicity : May be harmful if swallowed.[4]
-
Skin Irritation : Can cause skin irritation.[4]
-
Eye Irritation : Can cause serious eye irritation.[4]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as dust.[4]
Always handle this compound in a well-ventilated area, and avoid the formation of dust.[1][5]
Step-by-Step Handling and Experimental Workflow
The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
First Aid Measures
In the event of exposure to this compound, follow these first aid protocols:
| Exposure Route | First Aid Procedure |
| Inhalation | If dust is inhaled, move the individual to fresh air. If irritation or discomfort persists, seek medical attention.[3] |
| Skin Contact | Immediately wash the affected skin with soap and plenty of water. If irritation occurs, seek medical attention.[3] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and provide liquid slowly. Seek medical advice.[3] |
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance. Never dispose of this chemical down the drain or in regular waste streams.[2]
Waste Segregation and Collection:
-
Solid Waste : All solid waste, including unreacted this compound, contaminated weigh boats, gloves, and paper towels, must be collected in a designated, clearly labeled, and sealed container for solid chemical waste.[2]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[2] The classification of this waste (e.g., halogenated or non-halogenated) will depend on the solvent used.
Containerization and Labeling:
-
Use chemically resistant containers that can be securely sealed.[2]
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.[2]
Storage and Final Disposal:
-
Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
All chemical waste must be disposed of through your institution's certified chemical waste disposal program.[2] It is the responsibility of the waste generator to ensure complete and accurate classification of the waste according to local, regional, and national regulations.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
